SP-Chymostatin B
Description
Structure
2D Structure
Properties
CAS No. |
70857-49-7 |
|---|---|
Molecular Formula |
C30H41N7O6 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
SABSBIPNNYDZRS-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
70857-49-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alkaline protease inhibitor (API) alpha-MAPI beta-MAPI MAPI microbial alkaline proteinase inhibito |
Origin of Product |
United States |
Foundational & Exploratory
SP-Chymostatin B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-Chymostatin B is a potent, peptide aldehyde-derived protease inhibitor with significant activity against a range of chymotrypsin-like serine proteases and lysosomal cysteine proteases. Its ability to modulate the activity of key enzymes involved in protein catabolism, inflammation, and cell signaling has positioned it as a valuable tool in biochemical research and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target specificity, inhibitory kinetics, and the downstream signaling pathways affected by its activity. Detailed experimental protocols and structured data summaries are provided to facilitate further investigation and application of this versatile inhibitor.
Core Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor of its target proteases. The core of its inhibitory action lies in the C-terminal phenylalaninal residue, which mimics the substrate's P1 site and forms a stable, reversible covalent bond with the active site serine or cysteine of the target protease. This interaction effectively blocks substrate access to the catalytic site, thereby inhibiting proteolytic activity.
Target Profile and Inhibitory Constants
This compound exhibits a broad inhibitory spectrum, with high potency against chymotrypsin and several cathepsins. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Protease | Inhibitor Constant (Ki) | 50% Inhibitory Concentration (ID50/IC50) | Notes |
| α-Chymotrypsin | 0.4 nM[1][2] | 150 ng/mL[3] | Potent, slow-binding inhibition.[1] |
| Cathepsin G | 150 nM[1][2] | - | |
| Cathepsin D | 13.1 nM[4] | - | |
| Papain | - | 7.5 µg/mL[3] | |
| Chymase | 13.1 nM[5] | - | |
| Cathepsin A | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |
| Cathepsin B | Strong Inhibition[3][6][7][8][9] | - | Quantitative data not readily available. |
| Cathepsin C | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |
| Cathepsin H | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |
| Cathepsin L | Strong Inhibition[3][6][7][8] | - | Quantitative data not readily available. |
| Human Leucocyte Elastase | Weak Inhibition[6][7][8] | - |
Impact on Cellular Signaling Pathways
By inhibiting specific proteases, this compound can modulate various downstream signaling pathways. The following sections detail the known signaling roles of its primary targets and, by extension, the pathways affected by this compound.
Chymotrypsin Inhibition and PAR Signaling
Chymotrypsin is known to signal to intestinal epithelial cells through Protease-Activated Receptors (PARs).[10][11] Inhibition of chymotrypsin by this compound is predicted to interfere with these signaling events. Specifically, chymotrypsin activates PAR2, leading to calcium mobilization and activation of the ERK1/2 signaling pathway.[10][11] Conversely, chymotrypsin can disarm PAR1, preventing its activation by other agonists.[10][11]
Cathepsin B Inhibition and Inflammatory/Apoptotic Pathways
Cathepsin B is a lysosomal cysteine protease implicated in several pathological processes, including inflammation and apoptosis. Its inhibition by this compound can be expected to impact these pathways. Cathepsin B can be released from lysosomes and trigger inflammatory responses through Toll-like receptor (TLR) signaling, leading to NF-κB activation.[12] It is also involved in the TNF-α/ASK1/JNK signaling pathway.[12] Furthermore, cytosolic cathepsin B can initiate apoptosis by cleaving Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial dysfunction.[13][14]
Cathepsin L and Papain Inhibition and Their Signaling Consequences
Cathepsin L is involved in the regulation of the Akt signaling pathway, which is crucial for cell survival and proliferation.[15] Papain, a plant cysteine protease also inhibited by chymostatin, has been shown to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the PI3K/Akt signaling cascade.[16] Inhibition of these proteases by this compound would therefore be expected to counteract these effects.
Experimental Protocols
General Chymotrypsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against chymotrypsin.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable buffer)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed volume of the chymotrypsin solution to each well.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined time at a controlled temperature (e.g., 10-15 minutes at 37°C) to allow for binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance over time at 405-410 nm using a microplate reader. The rate of p-nitroaniline release from the substrate is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized protease inhibitor with a defined mechanism of action and a broad target profile. Its ability to potently inhibit key proteases involved in critical cellular processes makes it an invaluable research tool. Understanding its impact on downstream signaling pathways, such as those regulated by PARs, NF-κB, and Akt, provides a deeper insight into the potential physiological and pathological consequences of protease dysregulation. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery, facilitating the effective use of this compound in their studies.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chymostatin - XenWiki [wiki.xenbase.org]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cephamls.com [cephamls.com]
- 7. biofargo.com [biofargo.com]
- 8. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 9. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Papain Ameliorates Lipid Accumulation and Inflammation in High-Fat Diet-Induced Obesity Mice and 3T3-L1 Adipocytes via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Mechanism of SP-Chymostatin B: A Technical Guide
SP-Chymostatin B, also known as α-MAPI, is a potent, naturally derived peptide aldehyde that functions as a formidable inhibitor of a wide range of proteases.[1][2][3] This guide provides an in-depth overview of its core functions, mechanism of action, and the experimental methodologies used to characterize its activity, tailored for researchers, scientists, and professionals in drug development.
Core Function: Broad-Spectrum Protease Inhibition
The primary function of this compound is the inhibition of specific classes of proteolytic enzymes. It is particularly effective against chymotrypsin-like serine proteases and a variety of lysosomal cysteine proteinases.[1][4] Its inhibitory activity has been demonstrated to reduce overall protein catabolism in various biological systems. For instance, studies on isolated muscle tissues have shown that chymostatin can decrease protein breakdown by 20-40% without affecting protein synthesis, indicating a specific effect on proteolytic pathways.[5][6]
The spectrum of proteases significantly inhibited by this compound includes:
Notably, it is a weak inhibitor of human leukocyte elastase.[1][2][3]
Mechanism of Action: Slow-Binding Competitive Inhibition
This compound operates as a competitive, "slow-binding" inhibitor.[7] This mechanism involves a multi-step process where the inhibitor competes with the substrate for the enzyme's active site. The inhibition kinetics indicate that the significant difference in potency against various proteases, such as chymotrypsin and cathepsin G, stems from the rate of association rather than dissociation.[7]
The proposed mechanism for inhibition involves two key steps:
-
Hemiacetal Formation: The aldehyde group of this compound undergoes a nucleophilic attack by the catalytic serine residue in the active site of the protease. This reaction is catalyzed by the enzyme's general base and results in the formation of a transient, enzyme-bound hemiacetal.[7]
-
Conformational Change: Following the initial binding and hemiacetal formation, the enzyme-inhibitor complex undergoes a conformational change. This structural rearrangement leads to a final, highly stable complex, effectively inactivating the enzyme.[7]
Caption: Competitive inhibition of a protease by this compound.
Quantitative Inhibition Data
The potency of this compound as a protease inhibitor is quantified by its inhibitor constant (Ki), which represents the concentration required to achieve half-maximum inhibition.[9] The kinetics of its interaction with proteases are further defined by the association (Kon) and dissociation (Koff) rate constants.
| Parameter | Target Protease | Value | Reference |
| Ki | Chymotrypsin | 4 x 10⁻¹⁰ M (0.4 nM) | [7][10] |
| Ki | Cathepsin G | 1.5 x 10⁻⁷ M (150 nM) | [7][10] |
| Kon | Chymotrypsin | 3.6 x 10⁵ M⁻¹s⁻¹ | [7] |
| Kon | Cathepsin G | 2.0 x 10³ M⁻¹s⁻¹ | [7] |
| Koff | Chymotrypsin & Cathepsin G | ~2.0 x 10⁻⁴ s⁻¹ | [7] |
| Effective Concentration | General Proteases | 10 - 100 µM | [1] |
Experimental Protocols and Methodologies
Detailed experimental protocols for this compound are often specific to the application. However, the foundational methodologies cited in the literature provide a framework for its characterization.
Protocol 1: Assessing Inhibition of Muscle Protein Breakdown
This protocol is based on methodologies used to study the effect of protease inhibitors on protein catabolism in isolated muscle tissue.[5][6]
Objective: To determine the effect of this compound on the rate of protein breakdown in isolated skeletal muscle.
Methodology:
-
Tissue Preparation: Isolate extensor digitorum longus (EDL) or soleus muscles from rodents.
-
Incubation: Pre-incubate muscles in a balanced salt solution (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂.
-
Treatment: Add this compound to the incubation medium at a desired concentration (e.g., 20 µM). A control group without the inhibitor should be run in parallel.
-
Protein Breakdown Assay: Measure the rate of protein breakdown by quantifying the release of tyrosine into the medium over a set period (e.g., 2-3 hours). Cycloheximide is often added to prevent protein synthesis and the reincorporation of tyrosine.
-
Analysis: Quantify tyrosine concentration using a fluorometric assay. The difference in tyrosine release between the control and treated groups indicates the percentage of inhibition of protein breakdown.
Caption: Workflow for muscle protein breakdown inhibition assay.
Protocol 2: In Vitro Enzyme Inhibition Kinetics
This protocol outlines the general steps for determining the kinetic parameters (Ki, Kon, Koff) of this compound against a purified protease.[7]
Objective: To characterize the slow-binding inhibition kinetics of this compound.
Methodology:
-
Reagent Preparation: Prepare solutions of the target protease (e.g., chymotrypsin), a chromogenic or fluorogenic substrate, and this compound at various concentrations.
-
Enzyme Assay: In a microplate reader, initiate the reaction by adding the substrate to a mixture of the enzyme and the inhibitor.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time. For slow-binding inhibitors, a progress curve will show an initial burst of activity followed by a slower, steady-state rate as the inhibitor-enzyme complex forms.
-
Data Analysis:
-
Ki Determination: Plot the reaction rates against different substrate and inhibitor concentrations (e.g., using a Dixon plot) to determine the Ki value.[9]
-
Kon and Koff Determination: Fit the progress curves to the appropriate equations for slow-binding inhibition to calculate the association (Kon) and dissociation (Koff) rate constants.
-
Caption: Workflow for determining enzyme inhibition kinetics.
Conclusion
This compound is a well-characterized and potent protease inhibitor with a broad range of targets, primarily within the serine and cysteine protease families. Its mechanism as a slow-binding competitive inhibitor makes it a valuable tool in research for controlling proteolysis in cell-free and in-vitro systems. The quantitative data on its inhibitory constants and the established methodologies for its study provide a solid foundation for its application in basic research and as a potential starting point for therapeutic development.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to SP-Chymostatin B: Discovery, Origin, and Biochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SP-Chymostatin B, a naturally occurring protease inhibitor. The document details its discovery, microbial origin, biochemical properties, and the experimental methodologies used for its characterization.
Discovery and Origin
This compound is a member of the chymostatin family of protease inhibitors. Chymostatin was first discovered in 1970 by Umezawa and colleagues from the culture filtrate of Streptomyces libani.[1] It was identified as a potent inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. Chymostatin is not a single compound but a mixture of closely related molecules, primarily chymostatins A, B, and C. This compound is one of these components, also known as α-MAPI.
Producing Organism: Streptomyces libani
Biochemical Properties and Inhibitory Activity
This compound is a potent, competitive, and slow-binding inhibitor of several proteases.[2] Its primary targets are chymotrypsin-like serine proteases and some cysteine proteases.[3][4]
Chemical Properties
| Property | Value |
| Molecular Formula | C30H41N7O6 |
| Molecular Weight | 595.70 g/mol |
| CAS Number | 70857-49-7 |
Inhibitory Activity
The inhibitory activity of chymostatin has been quantified against various proteases. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (ID50).
| Target Enzyme | Inhibition Constant (Ki) | ID50 |
| Chymotrypsin | 4 x 10⁻¹⁰ M[2] | - |
| Cathepsin G | 1.5 x 10⁻⁷ M[2] | - |
| Papain | - | - |
Experimental Protocols
Isolation and Purification of Chymostatin from Streptomyces libani
The following is a generalized protocol for the isolation and purification of chymostatin from a culture of Streptomyces libani, based on common methods for microbial metabolite extraction.
3.1.1. Fermentation
-
Prepare a seed culture of Streptomyces libani in a suitable medium (e.g., yeast extract-malt extract broth).
-
Incubate the seed culture at 28°C for 48-72 hours with shaking.
-
Inoculate a larger production culture with the seed culture and incubate for 5-7 days under the same conditions.
3.1.2. Extraction
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to 3.0 with HCl.
-
Extract the acidified supernatant with an equal volume of n-butanol.
-
Concentrate the butanol extract under reduced pressure.
3.1.3. Purification
-
Dissolve the concentrated extract in a small volume of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and test for chymotrypsin inhibitory activity.
-
Pool the active fractions and concentrate them.
-
Perform further purification using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a water-acetonitrile gradient to separate the different chymostatin components.
Enzyme Inhibition Assay
The inhibitory activity of this compound can be determined by measuring the residual activity of the target protease in its presence.
-
Prepare a stock solution of the target enzyme (e.g., chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of a specific substrate for the enzyme (e.g., N-Benzoyl-L-tyrosine ethyl ester for chymotrypsin).
-
Prepare serial dilutions of this compound.
-
In a microplate, pre-incubate the enzyme with the different concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Mechanism of Action and Signaling
This compound functions as a competitive inhibitor, binding to the active site of target proteases. This binding prevents the substrate from accessing the active site, thereby inhibiting the catalytic activity of the enzyme.
The direct downstream consequence of this inhibition is the reduced degradation of protein substrates of the targeted proteases. In a cellular context, this can impact various processes where these proteases are involved, such as protein turnover, signaling cascade activation, and tissue remodeling. However, specific downstream signaling pathways directly modulated by this compound beyond the immediate protease inhibition have not been extensively characterized.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Mechanism of action of this compound on target proteases.
References
- 1. Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-Chymostatin B: A Technical Guide to its Protease Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B, a derivative of the natural protease inhibitor chymostatin, is a potent inhibitor of a wide range of proteases, playing a crucial role in various physiological and pathological processes. This technical guide provides an in-depth overview of the target proteases of this compound, including quantitative inhibitory data, detailed experimental methodologies for assessing inhibition, and visualization of the key signaling pathways in which these proteases are involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Target Proteases and Inhibitory Activity
This compound exhibits a broad spectrum of inhibitory activity against several classes of proteases, primarily serine and cysteine proteases. Its aldehyde functional group forms a reversible covalent bond with the active site serine or cysteine residue of the target protease, leading to potent inhibition.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary target proteases is summarized in the table below. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency.[1] A lower value indicates a more potent inhibitor.
| Target Protease | Protease Class | Organism/Source | Inhibition Constant (Ki/IC50) | Reference(s) |
| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Ki: 0.4 nM (4 x 10⁻¹⁰ M) | [2] |
| Cathepsin G | Serine Protease | Human | Ki: 150 nM (1.5 x 10⁻⁷ M) | [2] |
| Chymase | Serine Protease | Human Mast Cell | Ki: 13.1 nM | [3] |
| Papain | Cysteine Protease | Papaya Latex | IC50: 7.5 µg/ml | [4] |
| Cathepsin A | Cysteine Protease | General | Potent Inhibitor | [4][5] |
| Cathepsin B | Cysteine Protease | General | Potent Inhibitor | [4][6][7][8] |
| Cathepsin C | Cysteine Protease | General | Potent Inhibitor | [4][9] |
| Cathepsin H | Cysteine Protease | General | Potent Inhibitor | [4][10] |
| Cathepsin L | Cysteine Protease | General | Potent Inhibitor | [4][6][7] |
Note: The potency of this compound can be influenced by the specific assay conditions, including substrate concentration and pH.
Experimental Protocols
The following provides a generalized, representative methodology for determining the inhibitory activity of this compound against a target protease. This protocol is based on common principles of enzyme inhibition assays.
General Protease Inhibition Assay Protocol
This protocol describes a common method for determining the IC50 value of an inhibitor using a chromogenic or fluorogenic substrate.
Materials:
-
Purified target protease
-
This compound
-
Appropriate chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl, MES, or phosphate buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare Reagents:
-
Dissolve the target protease in assay buffer to a working concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
Dissolve the substrate in assay buffer to a concentration that is at or below its Km value.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the target protease solution to each well (except for the blank).
-
Add an equal volume of the serially diluted this compound solutions to the wells. Include a control well with assay buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Signaling Pathways
The target proteases of this compound are involved in a multitude of cellular signaling pathways that regulate critical processes such as inflammation, cell proliferation, and tissue remodeling. Understanding these pathways is essential for elucidating the therapeutic potential of inhibiting these proteases.
Chymase and the TGF-β Signaling Pathway
Human mast cell chymase is a key activator of Transforming Growth Factor-beta (TGF-β), a cytokine that plays a pivotal role in tissue fibrosis. Chymase converts latent TGF-β into its active form, which then initiates a signaling cascade through Smad proteins, ultimately leading to the transcription of genes involved in extracellular matrix deposition.
Caption: Chymase-mediated activation of the TGF-β/Smad signaling pathway.
Papain and the AMPK Signaling Pathway
While papain is a plant-derived protease, its use in research can impact cellular signaling. Studies have shown that papain can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. AMPK activation can influence various downstream processes, including metabolism and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Chymostatin - XenWiki [wiki.xenbase.org]
- 5. scbt.com [scbt.com]
- 6. biofargo.com [biofargo.com]
- 7. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 8. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
SP-Chymostatin B: A Technical Guide to its Inhibitory Spectrum and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory spectrum of SP-Chymostatin B, a potent, peptide-derived aldehyde protease inhibitor. The document details its target proteases with available quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and a visualization of its mechanism of action.
Inhibitory Spectrum of this compound
This compound is a strong inhibitor of a variety of proteases, with a particular potency towards chymotrypsin and related serine proteases, as well as certain cysteine proteases. Its broad-spectrum activity has led to its common inclusion in protease inhibitor cocktails. The following table summarizes the available quantitative data on its inhibitory activity against various proteases.
| Target Protease | Inhibitor Constant (Ki) | IC50 | Source |
| α-Chymotrypsin | 4 x 10⁻¹⁰ M | [1] | |
| Cathepsin G | 1.5 x 10⁻⁷ M | [1] | |
| Human Chymotrypsin | 0.8 nM | [2] | |
| Papain | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Chymotrypsin-like serine proteinases | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Chymases | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Cathepsin A | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Cathepsin B | Strong Inhibition (No quantitative data found) | [3][4][5][6] | |
| Cathepsin C | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Cathepsin H | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Cathepsin L | Strong Inhibition (No quantitative data found) | [3][4][5] | |
| Human Leukocyte Elastase | Weak Inhibition (No quantitative data found) | [3][4][5] |
Experimental Protocols
Determination of α-Chymotrypsin Inhibition (IC50)
This protocol is adapted from a modified method of Rehman et al. and is suitable for determining the IC50 value of this compound against α-chymotrypsin.[7]
Materials:
-
α-Chymotrypsin (purified)
-
This compound
-
Tris-HCl buffer (pH 7.8 at 25°C)
-
N-succinyl-L-phenylalanine-p-nitroanilide (substrate)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme in Tris-HCl buffer to achieve a working concentration that gives a linear rate of substrate hydrolysis.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in Tris-HCl buffer to be tested.
-
Prepare a stock solution of the substrate, N-succinyl-L-phenylalanine-p-nitroanilide, in DMSO.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well for a total volume of 100 µL:
-
60 µL of Tris-HCl buffer
-
15 µL of the diluted α-chymotrypsin solution (e.g., 0.9 units)
-
10 µL of the this compound dilution (or DMSO for the control)
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 15 µL of the substrate solution (e.g., final concentration of 1.3 mM).
-
Immediately measure the change in absorbance at 410 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action
This compound is a slow-binding, competitive inhibitor. Its mechanism involves the formation of a stable, reversible covalent bond with the catalytic serine residue in the active site of the target protease. The peptide aldehyde moiety of chymostatin is crucial for this interaction, forming a hemiacetal intermediate with the hydroxyl group of the active site serine. This is followed by a conformational change to produce the final, stable enzyme-inhibitor complex.[1]
Caption: Reversible slow-binding inhibition mechanism of chymotrypsin by this compound.
This diagram illustrates the two-step process of inhibition. Initially, the enzyme (E) and inhibitor (I) rapidly and reversibly form a non-covalent complex (E-I). This is followed by a slower, reversible chemical step where the hemiacetal intermediate (E-I*) is formed, leading to tight binding and inhibition of the enzyme's catalytic activity.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Chymotrypsin Assay [bio-protocol.org]
An In-depth Technical Guide to SP-Chymostatin B and its Inhibition of Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-Chymostatin B, a potent protease inhibitor of microbial origin, has garnered significant attention for its broad-spectrum inhibitory activity against various proteases, most notably the cathepsin family of cysteine proteases. This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with cathepsins, including its inhibitory profile, the methodologies for assessing its activity, and the key signaling pathways influenced by this inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to this compound and Cathepsins
This compound, also known as α-MAPI, is a peptide aldehyde that acts as a strong inhibitor of several proteases, including chymotrypsin, papain, and various lysosomal cysteine proteases such as cathepsins A, B, C, H, and L[1]. Cathepsins are a diverse group of proteases that play crucial roles in cellular protein turnover, antigen presentation, and extracellular matrix remodeling. Dysregulation of cathepsin activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making them attractive targets for therapeutic intervention.
Quantitative Analysis of Cathepsin Inhibition by this compound
While this compound is widely recognized as a potent inhibitor of multiple cathepsins, specific inhibitory constants (Ki or IC50 values) are not extensively reported in publicly available literature for all its targets. The available quantitative data for chymostatin, a closely related and often interchangeably used compound, is summarized below. It is important to note that the composition of commercially available chymostatin can be a mixture of closely related structures (A, B, and C), which may contribute to variability in reported values.
| Target Protease | Inhibitor | Inhibition Constant | Reference |
| Cathepsin L | Chymostatin | IC50: 1.2 µM | [2] |
| Cathepsin G | Chymostatin | Ki: 150 nM | [3][4] |
| Chymotrypsin | Chymostatin | Ki: 0.4 nM | [4] |
Experimental Protocols for Cathepsin Inhibition Assays
The determination of inhibitory constants for compounds like this compound against cathepsins typically involves fluorometric enzyme activity assays. The following is a generalized protocol based on commonly used methods.
Principle
The activity of cathepsins is monitored by the cleavage of a specific fluorogenic substrate. The substrate consists of a peptide sequence recognized by the cathepsin, linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC). Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L)
-
Specific fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Assay Procedure for IC50 Determination
-
Enzyme Preparation: Prepare a working solution of the cathepsin enzyme in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration for a potent inhibitor would be in the low micromolar to nanomolar range.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Workflow for Determining Inhibition Type and Ki
Caption: Workflow for determining the type of inhibition and the Ki value.
Key Signaling Pathways Modulated by this compound Inhibition of Cathepsins
The inhibition of specific cathepsins by this compound can have significant downstream effects on various cellular signaling pathways implicated in disease.
Cathepsin B in Cancer Progression
Cathepsin B is frequently overexpressed in various cancers and contributes to tumor progression through the degradation of the extracellular matrix (ECM) and activation of other proteases. Its inhibition can disrupt these processes.
Caption: Cathepsin B signaling pathway in cancer progression.
Cathepsin L in Immune Response
Cathepsin L plays a critical role in the adaptive immune response, particularly in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).
References
SP-Chymostatin B in Protein Breakdown Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B, a potent protease inhibitor, serves as a critical tool in the study of protein breakdown. This guide provides a comprehensive overview of its mechanism of action, its application in experimental settings, and its effects on key cellular degradation pathways. By inhibiting specific proteases, this compound allows for the detailed investigation of proteolytic processes, making it an invaluable reagent for researchers in cell biology, pharmacology, and drug development.
Mechanism of Action and Specificity
This compound is a known inhibitor of several classes of proteases, primarily targeting chymotrypsin-like serine proteases and certain lysosomal cysteine proteases. Its inhibitory activity is crucial for dissecting the roles of these enzymes in various physiological and pathological processes.
Target Proteases and Inhibitory Constants
The efficacy of this compound as an inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency against specific proteases.
| Protease Target | Inhibitor | Ki | IC50 | Citation(s) |
| Chymotrypsin | Chymostatin | 0.4 nM | - | [1] |
| Cathepsin G | Chymostatin | 150 nM | - | [1][2] |
| Cathepsin D | Chymostatin | 13.1 nM | - | [3] |
| α-Chymotrypsin | Chymostatin | - | 0.16 µg/mL |
Impact on Cellular Protein Degradation Pathways
This compound primarily influences the lysosomal degradation pathway through its inhibition of cathepsins. It is also reported to have an inhibitory effect on the chymotrypsin-like activity of the proteasome, suggesting a potential role in modulating the ubiquitin-proteasome pathway.
Lysosomal Protein Degradation
The lysosome is a key organelle responsible for the degradation of intracellular and extracellular materials. This process is mediated by a host of hydrolytic enzymes, including cathepsins. This compound's inhibition of cathepsins allows researchers to probe the function of the lysosomal pathway in various cellular contexts. The mTOR signaling pathway is a central regulator of lysosomal biogenesis and autophagy.
References
SP-Chymostatin B for Muscle Atrophy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including chronic diseases, disuse, and aging. The underlying mechanisms of muscle atrophy involve a complex interplay between anabolic and catabolic signaling pathways, ultimately leading to an imbalance where protein degradation surpasses protein synthesis. Proteolytic systems, particularly the ubiquitin-proteasome and autophagy-lysosome pathways, are key executioners of this process. SP-Chymostatin B, a potent inhibitor of various proteases, has emerged as a valuable tool for investigating the role of proteolysis in muscle wasting and for exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in muscle atrophy research.
Mechanism of Action of this compound
This compound is a strong inhibitor of a variety of proteases, including chymotrypsin, papain, and several chymotrypsin-like serine proteinases.[1] Critically for muscle atrophy research, it also effectively inhibits lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1] Research has demonstrated that chymostatin can decrease protein breakdown in leg muscles of rodents by 20-40%.[1][2] This effect is achieved without a corresponding decrease in protein synthesis, suggesting a specific inhibitory action on cellular proteinases.[1][2] The primary site of action for chymostatin in muscle is believed to be lysosomal.[1][2] In addition to its effects on lysosomal proteases, chymostatin also inhibits a soluble Ca2+-activated proteinase in muscle homogenates.[1][2]
Key Signaling Pathways in Muscle Atrophy
The regulation of muscle mass is a balance between anabolic and catabolic signaling. Understanding these pathways is crucial for contextualizing the effects of this compound.
Anabolic Signaling: The IGF-1/Akt/mTOR Pathway
The Insulin-like Growth Factor 1 (IGF-1) signaling cascade is a primary driver of muscle growth (hypertrophy). Binding of IGF-1 to its receptor activates a cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B). Activated Akt promotes protein synthesis through the mammalian target of rapamycin (mTOR) and inhibits protein breakdown by phosphorylating and inactivating FoxO (Forkhead box O) transcription factors. Inactivated FoxO remains in the cytoplasm, preventing the transcription of atrophy-related genes, including the key E3 ubiquitin ligases, MuRF1 and Atrogin-1.
Catabolic Signaling: The Myostatin/Smad Pathway
Myostatin is a potent negative regulator of muscle growth. It binds to the activin type IIB receptor (ActRIIB), leading to the phosphorylation and activation of Smad2 and Smad3 transcription factors. Activated Smad complexes translocate to the nucleus, where they can inhibit the expression of myogenic differentiation factors like MyoD and myogenin.[3] Furthermore, myostatin signaling can suppress the anabolic Akt pathway, thereby promoting the activity of the ubiquitin-proteasome system and inducing atrophy.[4]
Catabolic Signaling: The Ubiquitin-Proteasome and Autophagy-Lysosome Systems
These two major proteolytic systems are responsible for the bulk of protein degradation in muscle atrophy. The ubiquitin-proteasome system targets specific proteins for degradation via a process involving E3 ubiquitin ligases, such as MuRF1 and Atrogin-1. The autophagy-lysosome pathway involves the sequestration of cellular components into autophagosomes, which then fuse with lysosomes for degradation. While this compound primarily targets the lysosomal pathway, there is known crosstalk between these two systems. Inhibition of one pathway can lead to compensatory changes in the other.
Quantitative Data on the Effects of Chymostatin in Muscle Atrophy Models
The following tables summarize quantitative findings from studies investigating the effects of chymostatin and related protease inhibitors on muscle atrophy.
Table 1: Effect of Chymostatin on Protein Breakdown in Muscle
| Experimental Model | Chymostatin Concentration | Reduction in Protein Breakdown | Reference |
| Leg muscles from normal rodents | 20 µM | 20-40% | [1][2] |
| Denervated rodent leg muscles | 20 µM | 20-40% | [1][2] |
| Dystrophic rodent leg muscles | 20 µM | 20-40% | [1][2] |
Table 2: Effects of Other Protease Inhibitors on Muscle Atrophy
| Inhibitor | Experimental Model | Key Findings | Reference |
| Bowman-Birk Inhibitor (BBI) | Hindlimb suspended mice | Significantly attenuated loss of muscle mass and strength | |
| Leupeptin | Rodent leg muscles | Similar reduction in protein breakdown to chymostatin | [1][2] |
| Pepstatin, Bestatin, Elastatinal | Rodent leg muscles | No significant decrease in protein breakdown | [1][2] |
Table 3: Changes in Muscle Fiber Size in Atrophy Models
| Atrophy Model | Muscle Type | Change in Fiber Cross-Sectional Area (CSA) | Reference |
| Synergist Ablation (7 days) | Rat Plantaris | +37% to +63% (hypertrophy model) | [5] |
| Synergist Ablation (28 days) | Rat Plantaris | +37% to +63% (hypertrophy model) | [5] |
| Dexamethasone Treatment (10 days) | Mouse | Significant decrease | [6] |
| Aging (21-month-old mice) | Mouse | Significant decrease | [6] |
Experimental Protocols
In Vitro Model: C2C12 Myotube Atrophy Assay
This protocol describes the induction of atrophy in cultured C2C12 myotubes, a common in vitro model for studying skeletal muscle.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow cells to approximately 80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum).
-
Allow cells to differentiate for 3-5 days, with media changes every 48 hours.
-
-
Induction of Atrophy:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Induce atrophy by treating the differentiated myotubes with an atrophic stimulus. A common method is the addition of dexamethasone (e.g., 100 µM) or TNF-α (e.g., 10-100 ng/mL) to the differentiation medium.
-
For the experimental group, co-treat the myotubes with the atrophic stimulus and the desired concentration of this compound (e.g., 10-50 µM). Include a vehicle control group.
-
Incubate the cells for 24-72 hours.
-
-
Analysis of Atrophy:
-
Morphological Analysis: Capture images of the myotubes and measure their diameter using image analysis software. A significant decrease in myotube diameter is indicative of atrophy.
-
Protein Analysis: Harvest the cells and perform Western blotting to analyze the expression levels of key atrophy markers (e.g., MuRF1, Atrogin-1) and myogenic factors (e.g., MyoD, myogenin).
-
Proteasome Activity Assay: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.
-
In Vivo Model: Dexamethasone-Induced Muscle Atrophy in Mice
This protocol outlines a common method for inducing muscle atrophy in mice using the synthetic glucocorticoid dexamethasone.
-
Animal Model and Acclimatization:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Allow the mice to acclimatize to the housing conditions for at least one week before the experiment.
-
-
Induction of Atrophy and Treatment:
-
Divide the mice into control and experimental groups.
-
Induce muscle atrophy by daily intraperitoneal (i.p.) injections of dexamethasone (e.g., 20 mg/kg body weight) for a period of 7-14 days.[6]
-
For the treatment group, administer this compound via an appropriate route (e.g., i.p. injection) at a predetermined dose. The timing of administration can be before, during, or after the dexamethasone treatment, depending on the experimental question. Include a vehicle control group.
-
-
Assessment of Muscle Atrophy:
-
Muscle Mass: At the end of the experiment, euthanize the mice and carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, quadriceps).
-
Histological Analysis: Freeze the muscle tissue in isopentane cooled by liquid nitrogen. Cut cross-sections of the muscle and perform histological staining (e.g., H&E or laminin staining) to visualize the muscle fibers.
-
Fiber Size Measurement: Capture images of the stained muscle sections and measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.
-
Molecular Analysis: Homogenize the muscle tissue to extract protein and RNA for Western blotting and RT-qPCR analysis of key signaling molecules and atrophy markers.
-
Conclusion
This compound is a powerful tool for dissecting the contribution of specific proteolytic pathways to muscle atrophy. By primarily targeting the lysosomal system, it allows researchers to investigate the intricate crosstalk between different degradative pathways and their impact on the key signaling cascades that regulate muscle mass. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding the molecular basis of muscle wasting and for the preclinical evaluation of novel therapeutic strategies. Further research is warranted to fully elucidate the potential indirect effects of lysosomal inhibition by this compound on the ubiquitin-proteasome system and the major anabolic and catabolic signaling pathways in skeletal muscle.
References
- 1. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in muscle fiber contractility and extracellular matrix production during skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SP-Chymostatin B in Virology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B, a derivative of the microbial secondary metabolite chymostatin, is a potent inhibitor of a broad spectrum of proteases, including chymotrypsin, papain, and various cathepsins. While not as extensively studied in virology as some other protease inhibitors, its mechanism of action presents a compelling case for its utility in antiviral research. This technical guide provides an in-depth overview of the core principles underlying the potential role of this compound in virology, focusing on its mechanism of action, potential viral targets, and the experimental frameworks for its investigation.
The primary antiviral potential of this compound lies in its ability to inhibit host cell proteases that are crucial for the life cycle of many viruses. Numerous viruses hijack the host's cellular machinery, including its proteases, to facilitate their entry, replication, and spread. By targeting these host factors, this compound offers a potential broad-spectrum antiviral strategy that may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.
Core Mechanism of Action: Inhibition of Host Cell Proteases
The antiviral activity of this compound is predicated on its inhibition of serine and cysteine proteases within the host cell. Many enveloped viruses rely on these proteases to cleave their surface glycoproteins, a necessary step for viral entry into the host cell.
Two key families of host proteases implicated in viral entry are:
-
Cathepsins: These are cysteine proteases located in endosomes. Viruses that enter the cell via the endocytic pathway often require the acidic environment of the endosome and the activity of cathepsins to expose their fusion peptides and mediate fusion with the endosomal membrane.
-
Transmembrane Protease, Serine 2 (TMPRSS2): This is a cell surface serine protease that can cleave and activate the spike proteins of various viruses, including influenza viruses and coronaviruses, at the plasma membrane, allowing for direct fusion and entry into the cytoplasm.
By inhibiting these proteases, this compound can theoretically block viral entry at a critical early stage of the infection cycle.
Potential Viral Targets
Based on its known inhibitory profile against cathepsins and other serine proteases, this compound could be investigated for its antiviral activity against a range of viruses, including but not limited to:
-
Coronaviruses (e.g., SARS-CoV-2): The entry of SARS-CoV-2 into host cells is heavily dependent on the cleavage of its spike (S) protein by host proteases such as TMPRSS2 and cathepsins.[1] Inhibitors of these proteases have shown promise in blocking viral entry.[2]
-
Influenza Viruses: The hemagglutinin (HA) protein of influenza virus requires proteolytic cleavage by host proteases to become fusion-competent.[3][4] Serine protease inhibitors have been shown to inhibit influenza virus replication by preventing this cleavage.[3][4]
-
Filoviruses (e.g., Ebola virus): Cathepsins are known to be essential for the entry of Ebola virus into host cells.
-
Paramyxoviruses (e.g., Nipah virus, Hendra virus): The fusion proteins of these viruses also require proteolytic processing to become active.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, EC50 values) on the antiviral activity of this compound against specific viruses. However, data from studies on its parent compound, chymostatin, and other related protease inhibitors can provide a basis for estimating effective concentrations for in vitro studies. For instance, chymostatin has been used in combination with other protease inhibitors to achieve near-complete inhibition of protease activity in fungal cultures at micromolar concentrations.[5] Studies on other protease inhibitors like camostat have shown inhibition of influenza virus replication in cell culture at concentrations in the micromolar range.[4]
| Compound | Virus Target | Assay Type | Effective Concentration | Reference |
| Chymostatin (in combination) | Aspergillus niger proteases | Protease Activity Assay | 30 µM | [5] |
| Camostat | Influenza A (H1N1, H3N2) | Viral Titer Reduction | ~20 µM | [4] |
| Boceprevir | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 31.4 µM | [5] |
| Ivermectin | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 21.5 µM | [5] |
| Ombitasvir | SARS-CoV-2 3CLpro | Enzymatic Assay | IC50: 75.5 µM | [5] |
Note: The data in this table is for chymostatin and other protease inhibitors and should be used as a general guide for designing experiments with this compound. The optimal concentration for antiviral activity will need to be determined empirically for each virus and cell type.
Experimental Protocols
Investigating the antiviral role of this compound requires a series of well-defined in vitro experiments. The following protocols provide a general framework that can be adapted for specific viruses and cell lines.
Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the concentration range of this compound that is not toxic to the host cells.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Assay (e.g., Plaque Reduction Assay)
This assay determines the ability of this compound to inhibit viral replication, often measured by a reduction in the formation of viral plaques.
Methodology:
-
Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to confluency.
-
Pre-treatment (optional): Pre-treat the cells with various non-toxic concentrations of this compound for a defined period (e.g., 1-2 hours) before infection.
-
Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the same concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits plaque formation by 50%. The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.
Viral Entry Assay (Pseudotyped Virus Assay)
To specifically investigate the effect of this compound on viral entry, a pseudotyped virus system is highly valuable. These are replication-defective viral cores (e.g., from a retrovirus) that are engineered to express the surface glycoprotein of the virus of interest.[6][7][8]
Methodology:
-
Cell Seeding: Plate a suitable host cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound.
-
Pseudovirus Infection: Add pseudotyped viruses carrying a reporter gene (e.g., luciferase or GFP) to the wells.
-
Incubation: Incubate for 48-72 hours to allow for entry and reporter gene expression.
-
Signal Detection: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: A reduction in the reporter signal in the presence of this compound indicates inhibition of viral entry. Calculate the EC50 for entry inhibition.
Signaling Pathways and Experimental Workflows
The primary signaling event affected by this compound in a virological context is the proteolytic cascade required for viral entry. The following diagrams illustrate these concepts.
Caption: Inhibition of viral entry by this compound.
Caption: General workflow for assessing antiviral activity.
Conclusion
This compound represents a promising, yet under-investigated, tool for virology research. Its broad-spectrum inhibitory activity against host cell proteases essential for the entry of numerous viruses positions it as a potential candidate for the development of host-targeted antiviral therapies. Further research is warranted to establish its specific antiviral efficacy through robust quantitative assays and to elucidate its precise interactions with viral and host cell components. The experimental frameworks and conceptual diagrams provided in this guide offer a foundation for researchers to explore the antiviral potential of this compound and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-chymotrypsin like protease (3CLPro) inhibitors as potential anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of pseudotypes to study viruses, virus sero-epidemiology and vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. odp-covid19-ui [opendata.ncats.nih.gov]
- 8. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Investigation of SP-Chymostatin B as a Potential Inhibitor of SARS-CoV-2 Mpro: A Methodological Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The global scientific community continues its rigorous search for effective antiviral agents against SARS-CoV-2, the causative agent of COVID-19. A key therapeutic target is the viral main protease (Mpro), an enzyme essential for viral replication.[1][2][3][4] This document outlines a comprehensive methodological framework for the investigation of SP-Chymostatin B, a known protease inhibitor, as a potential inhibitor of SARS-CoV-2 Mpro. While this compound is a potent inhibitor of various proteases, including chymotrypsin and cathepsins, its specific activity against SARS-CoV-2 Mpro has not been extensively documented in publicly available research.[5][6] This guide, therefore, serves as a technical blueprint for researchers seeking to explore this potential therapeutic avenue.
Quantitative Analysis of Potential Inhibition
To ascertain the inhibitory potential of this compound against SARS-CoV-2 Mpro, a quantitative assessment is paramount. The primary metrics for such an evaluation are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table templates are provided for the structured presentation of hypothetical experimental data.
Table 1: In Vitro Inhibition of SARS-CoV-2 Mpro by this compound
| Compound | IC50 (µM) | Ki (µM) | Assay Type |
| This compound | Data to be determined | Data to be determined | FRET-based Assay |
| Control Inhibitor (e.g., Nirmatrelvir) | Reference value | Reference value | FRET-based Assay |
Table 2: Antiviral Activity of this compound in a Cell-Based Assay
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Control Drug (e.g., Remdesivir) | Reference value | Reference value | Reference value |
Detailed Experimental Protocols
The following sections detail the essential experimental protocols required to investigate the inhibitory effects of this compound on SARS-CoV-2 Mpro.
Expression and Purification of SARS-CoV-2 Mpro
A foundational step is the production of active SARS-CoV-2 Mpro.
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro can be synthesized and cloned into an expression vector, such as pGEX-6P-1, which allows for the expression of the protein with a cleavable N-terminal GST tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.
-
Purification: The bacterial cells are harvested and lysed. The GST-tagged Mpro is purified from the cell lysate using glutathione-Sepharose affinity chromatography. The GST tag is subsequently cleaved by a site-specific protease (e.g., PreScission Protease). Further purification to homogeneity can be achieved by size-exclusion chromatography. The purity and identity of the protein should be confirmed by SDS-PAGE and Western blotting.
In Vitro Mpro Inhibition Assay (FRET-based)
A fluorescence resonance energy transfer (FRET)-based assay is a common method to measure Mpro activity and inhibition.[7][8]
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher at its ends is used. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of this compound (or a vehicle control) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) in a 96-well plate.[7]
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.[9]
-
Cell-Based SARS-CoV-2 Mpro Inhibition Assay
To assess the activity of this compound in a cellular context, a cell-based assay can be employed.[7][10]
-
Principle: This assay often utilizes a reporter system where the expression of a reporter gene (e.g., luciferase or GFP) is dependent on the cleavage of a specific peptide sequence by Mpro. Inhibition of Mpro activity leads to a decrease in the reporter signal.
-
Procedure:
-
Human cells (e.g., HEK293T) are co-transfected with plasmids encoding SARS-CoV-2 Mpro and the reporter construct.
-
The transfected cells are treated with various concentrations of this compound.
-
After a suitable incubation period, the cells are lysed, and the reporter gene activity is measured.
-
The EC50 value, representing the concentration at which this compound inhibits Mpro activity by 50% in cells, is calculated.
-
A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the CC50 value, the concentration at which the compound causes 50% cell death.[11]
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50, providing an indication of the therapeutic window of the compound.
-
Visualizing Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the theoretical mechanism of Mpro inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 3-chymotrypsin-like protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. europeanreview.org [europeanreview.org]
Unveiling the Anticancer Potential of SP-Chymostatin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-Chymostatin B, a known potent inhibitor of chymotrypsin and various cathepsins, presents a compelling avenue for anticancer research. While direct studies on its antitumor efficacy are limited, a substantial body of evidence implicates its target proteases—chymotrypsin, cathepsin B, and cathepsin L—in the critical processes of tumor progression, including invasion, metastasis, and resistance to therapy. This technical guide synthesizes the current understanding of the roles of these proteases in oncology, presents quantitative data from studies on analogous inhibitors to establish a framework for potential efficacy, and provides detailed experimental protocols and visual workflows for the preclinical evaluation of this compound as a potential anticancer agent. Through this comprehensive overview, we aim to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this compound.
Introduction to this compound
This compound is a powerful protease inhibitor with a well-established profile of activity against several key enzymes.[1] It is known to potently inhibit chymotrypsin, a serine protease, as well as a range of lysosomal cysteine proteases, including cathepsins A, B, C, H, and L.[1] The inhibition of chymotrypsin-like serine proteases and lysosomal cysteine proteases has emerged as a promising strategy in cancer therapy due to the integral roles these enzymes play in the degradation of the extracellular matrix (ECM), a crucial step in tumor invasion and metastasis.[2][3][4]
The Rationale for this compound in Cancer Therapy: Targeting Key Proteases
The potential anticancer properties of this compound can be inferred from the well-documented roles of its target proteases in malignancy.
-
Chymotrypsin and Chymotrypsin-like Proteases: These enzymes are implicated in the progression and spread of various cancers.[3] Their inhibition is considered a valid antitumor strategy, with some inhibitors demonstrating the ability to induce apoptosis in cancer cells.[5][6] The 26S proteasome, a key regulator of cellular protein turnover, possesses chymotrypsin-like activity that is a target for several successful anticancer drugs.[7]
-
Cathepsin B: Aberrant overexpression of cathepsin B is a hallmark of numerous invasive and metastatic cancers.[8][9] It facilitates tumor cell invasion and metastasis by degrading components of the ECM.[8] Studies have shown that selective inhibition of cathepsin B can significantly reduce bone metastasis in preclinical models of breast cancer.[2]
-
Cathepsin L: Upregulation of cathepsin L is strongly associated with angiogenesis, tumor invasion, and metastasis.[1] Inhibiting cathepsin L has been shown to suppress drug resistance in cancer cells and reduce their invasive potential.[1]
Quantitative Data for Inhibitors of this compound's Target Proteases
Table 1: IC50 Values of Various Cathepsin B Inhibitors
| Inhibitor | Target Cell Line/Enzyme | IC50 Value | Reference |
| VBY-825 | Cathepsin B (in intact HUVECs) | 4.3 nM | [10] |
| RR-BA | CT26 Tumor Cells (48h) | 149.5 µM | [8][11] |
| CA-074 | Cathepsin B (pH 4.6) | 6 nM | [12] |
Table 2: IC50 Values of Various Cathepsin L Inhibitors
| Inhibitor | Target Cell Line/Enzyme | IC50 Value | Reference |
| VBY-825 | Cathepsin L (in intact HUVECs) | 0.5 nM and 3.3 nM (two isoforms) | [10] |
| Unnamed Natural Product | Breast Cancer Metastasis Model | 13.12 µM | [13] |
Experimental Protocols for Preclinical Evaluation
To rigorously assess the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay
This method detects the expression levels of key proteins involved in the apoptotic cascade.[9][14][15]
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Migration and Invasion Assays
This assay assesses the effect of this compound on cell migration.[19]
-
Create a Monolayer: Grow cells to confluence in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment and Imaging: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control. Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.
This assay evaluates the ability of cells to invade through a basement membrane matrix.[20][21][22][23]
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a porous membrane (8 µm pores) with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.
Gelatin Zymography for MMP Activity
This technique is used to measure the activity of matrix metalloproteinases (MMPs), which are often regulated by cathepsins.[1][2][24]
-
Sample Preparation: Culture cells in serum-free medium with or without this compound. Collect the conditioned medium.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Development: Wash the gel in a buffer containing a non-ionic detergent to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer at 37°C to allow for gelatin degradation by active MMPs.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background.
In Vivo Tumor Xenograft Study
This assay evaluates the antitumor efficacy of this compound in a living organism.[25][26][27]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly. Monitor the overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform histological and immunohistochemical analysis.
Visualizing the Potential Mechanisms and Workflows
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, leading to its anticancer effects.
Caption: Hypothetical mechanism of this compound's anticancer action.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
The inhibition of key proteases involved in cancer progression represents a validated and promising therapeutic strategy. Based on its known targets, this compound holds significant, albeit currently unexplored, potential as an anticancer agent. The data on analogous inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for initiating comprehensive preclinical studies. Future research should focus on determining the direct cytotoxic and anti-invasive effects of this compound on a panel of cancer cell lines, elucidating its precise mechanism of action on downstream signaling pathways, and evaluating its in vivo efficacy and safety profile. Such investigations are critical to unlocking the therapeutic potential of this compound and advancing it toward clinical development.
References
- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, characterization, and properties of a trypsin-chymotrypsin inhibitor from amaranth seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer [mdpi.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 22. vivomatter.com [vivomatter.com]
- 23. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [app.jove.com]
- 25. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of SP-Chymostatin B: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Protease Inhibitor and its Analogs
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SP-Chymostatin B, a natural peptide aldehyde and a potent inhibitor of chymotrypsin and other serine and cysteine proteases. This document is intended for researchers, scientists, and drug development professionals interested in the design and optimization of protease inhibitors.
Introduction to this compound
This compound is a member of the chymostatin family of protease inhibitors isolated from Streptomyces species. Its structure features a unique C-terminal phenylalaninal (Phe-al) residue, which is crucial for its inhibitory activity. This compound and its analogs are competitive, slow-binding inhibitors of chymotrypsin, forming a stable hemiacetal adduct with the active site serine residue. The general structure of chymostatin analogs discussed in this guide follows the sequence Z-Arg-X-Phe-H, where 'Z' represents a benzyloxycarbonyl protecting group, 'Arg' is arginine, 'X' is a variable amino acid residue (Leucine, Isoleucine, or Valine), and 'Phe-H' is the phenylalaninal residue.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its synthetic analogs against chymotrypsin is a key aspect of its SAR. The following table summarizes the available quantitative data.
| Inhibitor | P1 Residue (X) | Target Protease | Inhibition Constant (Ki) |
| Chymostatin | - | Chymotrypsin | 4 x 10⁻¹⁰ M[1] |
| Z-Arg-Leu-Phe-H | Leucine | Chymotrypsin | Data not available in search results |
| Z-Arg-Ile-Phe-H | Isoleucine | Chymotrypsin | Data not available in search results |
| Z-Arg-Val-Phe-H | Valine | Chymotrypsin | Data not available in search results |
Note: While the synthesis and testing of the Z-Arg-X-Phe-H analogs have been reported, their specific Ki or IC50 values against chymotrypsin were not available in the public search results. The Ki value for chymostatin is provided as a reference.
Structure-Activity Relationship Analysis
The core of this compound's inhibitory activity lies in the C-terminal peptide aldehyde. The aldehyde group is electrophilic and reacts with the hydroxyl group of the active site serine (Ser-195) in chymotrypsin to form a covalent but reversible hemiacetal. The peptide backbone and side chains of the inhibitor engage in multiple non-covalent interactions with the enzyme's active site cleft, contributing to its high affinity and specificity.
Key structural features contributing to the inhibitory activity include:
-
The Phenylalaninal (Phe-al) Residue: This residue mimics the natural substrate of chymotrypsin (phenylalanine) and is essential for binding to the S1 specificity pocket of the enzyme. The aldehyde functionality is the "warhead" that forms the covalent bond with Ser-195.
-
The P1 Amino Acid (X): The nature of the amino acid at the P1 position (adjacent to the Phe-al) influences the binding affinity. Studies on synthetic analogs with variations at this position (Leu, Ile, Val) aim to probe the optimal hydrophobic interactions within the S1' subsite of the enzyme.
-
The Arginine (Arg) Residue: The positively charged guanidinium group of arginine can form electrostatic interactions with negatively charged residues on the enzyme surface, contributing to the overall binding energy.
-
The N-terminal Protecting Group (Z): The benzyloxycarbonyl group provides a hydrophobic character to the N-terminus of the peptide, which can engage in further hydrophobic interactions with the enzyme.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of peptide aldehydes such as this compound analogs is a multi-step process that can be performed using solution-phase or solid-phase peptide synthesis (SPPS) techniques. A general solution-phase approach is outlined below.
Materials:
-
Protected amino acids (Z-Arg(NO₂)-OH, Boc-Leu-OH, Boc-Ile-OH, Boc-Val-OH)
-
L-Phenylalaninol
-
Coupling reagents (e.g., DCC/HOBt, HBTU)
-
Deprotection reagents (e.g., TFA, H₂/Pd-C)
-
Oxidizing agent (e.g., Dess-Martin periodinane, SO₃-pyridine)
-
Semicarbazide hydrochloride for aldehyde protection
-
Solvents (DMF, DCM, etc.)
-
Purification materials (Silica gel for chromatography, HPLC columns)
Procedure:
-
Dipeptide Synthesis: Couple the N-terminally protected arginine (Z-Arg(NO₂)-OH) with the desired amino acid (Boc-X-OH, where X = Leu, Ile, or Val) using a standard peptide coupling method.
-
Deprotection: Remove the Boc protecting group from the dipeptide using an acid such as trifluoroacetic acid (TFA).
-
Tripeptide Synthesis: Couple the deprotected dipeptide with L-phenylalaninol to form the tripeptide alcohol.
-
Aldehyde Protection: Protect the C-terminal aldehyde as a semicarbazone by reacting the tripeptide alcohol with semicarbazide hydrochloride. This prevents over-oxidation and side reactions in the subsequent step.
-
Oxidation: Oxidize the primary alcohol of the phenylalaninol residue to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane or SO₃-pyridine complex.
-
Deprotection and Purification: Remove the nitro protecting group from the arginine side chain by catalytic hydrogenation (H₂/Pd-C). The final peptide aldehyde is then deprotected from the semicarbazone under mild acidic conditions and purified by column chromatography or HPLC.
Chymotrypsin Inhibition Assay
The inhibitory activity of the synthesized analogs is determined using a kinetic assay that measures the rate of substrate hydrolysis by chymotrypsin in the presence and absence of the inhibitor.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, Suc-AAPF-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8, containing CaCl₂)
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of α-chymotrypsin and the chromogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and a fixed concentration of α-chymotrypsin to each well. A control well without the inhibitor is also prepared.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm (for p-nitroanilide release) over time using a microplate reader.
-
Data Analysis: Determine the initial velocity (rate of reaction) for each inhibitor concentration. The Ki value is then calculated by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of this compound.
Caption: Mechanism of chymotrypsin inhibition by a peptide aldehyde.
Caption: General workflow for a structure-activity relationship study.
Conclusion
The structure-activity relationship of this compound and its analogs highlights the critical role of the C-terminal peptide aldehyde in the potent inhibition of chymotrypsin. The systematic variation of the P1 amino acid residue provides a powerful strategy for optimizing the inhibitory potency and selectivity of these compounds. The experimental protocols and conceptual workflows presented in this guide offer a framework for the rational design and development of novel protease inhibitors for therapeutic applications. Further investigation to obtain and analyze the specific inhibitory constants for the synthesized analogs is crucial for a complete understanding of their SAR.
References
An In-depth Technical Guide to the Biochemical Properties of SP-Chymostatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B, a derivative of the natural protease inhibitor chymostatin, is a peptide aldehyde that exhibits potent inhibitory activity against a range of proteases. Originally isolated from actinomycetes, chymostatin and its analogs are widely utilized in biochemical research to prevent proteolysis and to study the function of specific proteases. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, with a focus on its inhibitory kinetics, specificity, and its impact on cellular signaling pathways. All quantitative data is presented in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Core Biochemical Properties
This compound is a strong inhibitor of several classes of proteases, primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases.[1][2] Its mechanism of action involves the formation of a stable, reversible covalent bond between its aldehyde group and the active site serine or cysteine residue of the target protease.[3] This interaction is characterized by a slow-binding inhibition mechanism.
Inhibitory Activity and Kinetics
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The slow-binding nature of its interaction with some proteases means that both the initial binding event (Kon) and the subsequent dissociation (Koff) are important determinants of its overall inhibitory effectiveness.
Table 1: Quantitative Inhibitory Data for Chymostatin
| Target Protease | Inhibitor | Ki Value | IC50 Value | Reference(s) |
| Chymotrypsin | Chymostatin | 9.36 nM | - | [1] |
| Cathepsin D | Chymostatin | 13.1 nM | - | [1] |
| Chymotrypsin | Chymostatin | 0.4 nM | - | [3] |
| Cathepsin G | Chymostatin | 150 nM | - | [3] |
| Papain | Chymostatin | - | Weakly Inhibitory | [2] |
| Human Leukocyte Elastase | Chymostatin | - | Weakly Inhibitory | [2] |
Table 2: Kinetic Rate Constants for Chymostatin Inhibition
| Target Protease | Inhibitor | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | Reference(s) |
| Chymotrypsin | Chymostatin | 3.6 x 10⁵ | 2.0 x 10⁻⁴ | [3] |
| Cathepsin G | Chymostatin | 2.0 x 10³ | 2.0 x 10⁻⁴ | [3] |
Experimental Protocols
α-Chymotrypsin Enzyme Inhibition Assay
This protocol is adapted from a modified method of Rehman et al. and is suitable for determining the inhibitory activity of compounds like this compound against α-chymotrypsin.[4]
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.6)
-
Purified α-chymotrypsin enzyme
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
N-succinyl-phenyl-alanine-p-nitroanilide (substrate)
-
96-well microplate
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate with a total volume of 100 µL per well.
-
To each well, add 60 µL of Tris-HCl buffer.
-
Add 15 µL of purified chymotrypsin enzyme solution (e.g., 0.9 units).
-
Add 10 µL of the test compound at various concentrations. For a standard control, Chymostatin can be used at a final concentration of 0.5 mM.
-
Incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 15 µL of the substrate solution (1.3 mM).
-
Immediately measure the change in absorbance at 410 nm over time.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cathepsin B Inhibitor Screening Assay
This protocol is based on a fluorometric assay to screen for inhibitors of Cathepsin B.
Materials:
-
Cathepsin B Reaction Buffer
-
Purified human Cathepsin B enzyme
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Cathepsin B Inhibitor (for control, e.g., F-F-FMK)
-
Test compound (this compound)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Prepare the Cathepsin B enzyme solution by diluting the enzyme in the reaction buffer.
-
In a 96-well plate, add the diluted test inhibitors to the appropriate wells. For the enzyme control wells, add the reaction buffer. For the inhibitor control wells, add the known Cathepsin B inhibitor.
-
Add the prepared Cathepsin B enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Prepare the Cathepsin B substrate solution by diluting the substrate in the reaction buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Involvement in Cellular Signaling
While direct modulation of signaling pathways by this compound is an area of ongoing research, its potent inhibition of specific proteases provides an indirect mechanism for influencing cellular signaling.
Chymotrypsin and Protease-Activated Receptor (PAR) Signaling: Chymotrypsin is known to cleave and activate Protease-Activated Receptor 1 (PAR1) and PAR2. Activation of PAR2 by chymotrypsin can trigger downstream signaling cascades, including the activation of ERK1/2. By inhibiting chymotrypsin, this compound can potentially attenuate this signaling pathway.
Caption: Chymotrypsin-mediated activation of PAR2 leading to ERK1/2 signaling.
Cathepsin B and PI3K/Akt Signaling: Cathepsin B has been shown to upregulate the expression of MMP-9 by activating the PI3K/Akt signaling pathway. Inhibition of Cathepsin B by this compound could, therefore, lead to the downregulation of this pathway, which is often implicated in cancer progression.
Caption: Cathepsin B-mediated activation of the PI3K/Akt signaling pathway.
Chymostatin and NF-κB Signaling: In a model of acute lung injury, chymostatin treatment was shown to down-regulate the expression of nuclear NF-κBp65.[1] This suggests a more direct, albeit context-dependent, role for chymostatin in modulating this key inflammatory signaling pathway.
Caption: Chymostatin-mediated down-regulation of nuclear NF-κB p65.
Experimental Workflow: Protease Inhibitor Specificity Profiling
A general workflow for determining the specificity of a protease inhibitor like this compound involves screening it against a panel of different proteases.
Caption: Experimental workflow for determining protease inhibitor specificity.
Conclusion
This compound is a potent, slow-binding inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases. Its well-characterized inhibitory kinetics against key enzymes like chymotrypsin and cathepsin G make it a valuable tool for biochemical research. While direct modulation of signaling pathways is not yet fully elucidated, its ability to inhibit proteases that are key players in pathways such as ERK1/2, PI3K/Akt, and NF-κB highlights its potential for indirectly influencing cellular processes. The provided experimental protocols and workflows offer a starting point for researchers to further investigate the biochemical properties and cellular effects of this important protease inhibitor. Further research is warranted to expand the quantitative inhibitory data across a wider range of proteases and to explore its direct effects on cellular signaling networks.
References
Methodological & Application
Application Notes and Protocols for SP-Chymostatin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SP-Chymostatin B, a potent protease inhibitor, in common research applications. The information is intended to guide researchers in designing and executing experiments to study protease activity and function.
Overview of this compound
This compound is a powerful inhibitor of a variety of proteases. It is particularly effective against chymotrypsin, papain, and several chymotrypsin-like serine proteases.[1] Additionally, it exhibits strong inhibitory activity against lysosomal cysteine proteases, including cathepsins A, B, C, H, and L.[1][2] Its inhibitory effect on human leukocyte elastase is weak.[1] This peptide aldehyde acts as a slow-binding, competitive inhibitor, making it a valuable tool for studying proteolytic pathways.[3]
Key Properties:
-
Molecular Formula: C₃₀H₄₁N₇O₆
-
Molecular Weight: 595.70 g/mol [1]
-
Solubility: Soluble in DMSO[2]
-
Stability: Store at -20°C for long-term use.[1]
Quantitative Data: Inhibitory Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity against some of its primary targets.
| Parameter | Enzyme | Value | Reference |
| IC₅₀ | α-Chymotrypsin | 5.7 ± 0.13 µM | [4] |
| Kᵢ | Chymotrypsin | 4 x 10⁻¹⁰ M | [3] |
| Cathepsin G | 1.5 x 10⁻⁷ M | [3] | |
| kₒₙ | Chymotrypsin | 360,000 M⁻¹s⁻¹ | [3] |
| Cathepsin G | 2,000 M⁻¹s⁻¹ | [3] | |
| kₒff | Chymotrypsin & Cathepsin G | ~0.0002 s⁻¹ | [3] |
Experimental Protocols
In Vitro α-Chymotrypsin Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potential of this compound against α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a working solution of the chromogenic substrate in Tris-HCl buffer.
-
-
Assay Procedure:
-
Add 20 µL of Tris-HCl buffer to all wells of a 96-well plate.
-
Add 10 µL of various concentrations of this compound (prepared by serial dilution from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 10 µL of the α-chymotrypsin working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for in vitro α-chymotrypsin inhibition assay.
Inhibition of Proteolysis in Cell Lysates
This protocol outlines the use of this compound to prevent protein degradation in cell lysates during protein extraction.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer)
-
This compound stock solution (10 mM in DMSO)
-
Protease inhibitor cocktail (optional, if other proteases are of concern)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Cell Harvesting:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
-
Inhibitor Addition:
-
Immediately before use, supplement the lysis buffer with this compound to a final concentration of 10-100 µM.[1] For example, add 1-10 µL of a 10 mM stock solution per 1 mL of lysis buffer.
-
If necessary, add a broad-spectrum protease inhibitor cocktail to the lysis buffer.
-
-
Protein Extraction:
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Downstream Applications:
-
The protein extract can now be used for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.
-
Caption: Workflow for inhibiting proteolysis in cell lysates.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of proteases. It does not directly modulate a signaling pathway but rather prevents the downstream effects of protease activity. For instance, by inhibiting cathepsins, it can prevent the degradation of specific substrates and the subsequent cellular responses.
Caption: Mechanism of this compound protease inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SP-Chymostatin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B is a potent, reversible inhibitor of a broad spectrum of proteases, making it a valuable tool in cell culture applications.[1] Primarily known for its strong inhibition of chymotrypsin-like serine proteases, it also effectively inhibits various cysteine proteases, including papain and cathepsins A, B, C, H, and L.[1] Its ability to prevent the degradation of proteins of interest makes it indispensable for a variety of experimental workflows, from protein extraction for western blotting to the analysis of secreted proteins in conditioned media. These application notes provide detailed protocols and guidance for the effective use of this compound in your research.
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor of its target proteases.[2] By binding to the active site of these enzymes, it prevents the cleavage of their natural substrates, thereby preserving the integrity of cellular and secreted proteins. This inhibitory action is crucial in preventing artefactual protein degradation during experimental procedures that involve cell lysis or the collection of conditioned media.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 595.70 g/mol | [1] |
| CAS Number | 70857-49-7 | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for long-term storage. | [1] |
| Protease Target | Inhibition Constant (Ki) | Effective Concentration | Reference |
| Chymotrypsin | 4 x 10⁻¹⁰ M | 10-100 µM | [1][2] |
| Cathepsin G | 1.5 x 10⁻⁷ M | 10-100 µM | [2] |
| Cathepsin B | - | 10-100 µM | [1][4] |
| Cathepsin L | - | 10-100 µM | [1][3] |
| Papain | - | 10-100 µM | [1] |
Experimental Protocols
Inhibition of Proteolysis during Cell Lysis for Western Blotting
Objective: To prevent the degradation of target proteins by endogenous proteases upon cell lysis.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA, NP-40)
-
This compound stock solution (10 mM in DMSO)
-
Protease inhibitor cocktail (optional, for broader coverage)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Preparation: Prepare the lysis buffer and keep it on ice. Immediately before use, add this compound to the lysis buffer to a final concentration of 10-100 µM. If using a broader protease inhibitor cocktail, it can be added at the same time.
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS. Aspirate the PBS and add the prepared ice-cold lysis buffer containing this compound. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again. Resuspend the pellet in ice-cold lysis buffer containing this compound.[6]
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes. The samples are now ready for gel electrophoresis and western blotting.
References
- 1. medkoo.com [medkoo.com]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
SP-Chymostatin B: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B is a potent, reversible, and competitive peptide aldehyde inhibitor of a broad spectrum of proteases.[1][2] It is widely utilized in in vitro studies to prevent proteolytic degradation of proteins of interest during cell lysis and protein purification, as well as to investigate the roles of specific proteases in cellular signaling pathways. This document provides detailed application notes, protocols for in vitro use, and a summary of its inhibitory activity.
This compound is the active component of chymostatin, a mixture of related protease inhibitors produced by actinomycetes.[3][4] Its primary targets include chymotrypsin-like serine proteases and various cysteine proteases, such as papain and cathepsins.[3][5]
Quantitative Data: Inhibitory Activity of Chymostatin
The following table summarizes the reported inhibitory constants (Ki) and 50% inhibitory concentrations (ID50/IC50) of chymostatin against various proteases. This data is essential for determining the appropriate working concentration for specific in vitro applications.
| Target Protease | Inhibitor | Inhibitory Value | Unit | Source |
| Chymotrypsin | Chymostatin | 9.36 | nM (Ki) | [1] |
| Chymotrypsin | Chymostatin | 0.4 | nM (Ki) | [1] |
| Chymotrypsin | Chymostatin | 150 | ng/mL (ID50) | |
| Chymase | Chymostatin | 13.1 | nM (Ki) | [1] |
| Cathepsin G | Chymostatin | 150 | nM (Ki) | [1] |
| Papain | Chymostatin | 7.5 | µg/mL (ID50) |
Note: The effective in vitro working concentration of this compound typically ranges from 10 to 100 µM (approximately 6 to 60 µg/mL).[3] However, the optimal concentration is target and cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: General Use in Cell Lysis for Protein Extraction
This protocol describes the use of this compound to inhibit protease activity during the preparation of cell lysates for subsequent analysis (e.g., Western blotting, immunoprecipitation).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA, Triton X-100 based buffer)
-
This compound stock solution (10 mM in DMSO)
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA, Bradford)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and scrape the cells.
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
On the day of the experiment, prepare the required volume of lysis buffer.
-
Immediately before use, add this compound from the stock solution to the lysis buffer to achieve the desired final concentration (e.g., 20 µM).
-
Note: It is crucial to add protease inhibitors to the lysis buffer just before use as their stability in aqueous solutions can be limited.[6]
-
-
Cell Lysis:
-
Resuspend the cell pellet in the prepared lysis buffer containing this compound. A typical volume is 100-500 µL for a 10 cm dish or 1x10^7 cells.
-
Incubate the mixture on ice for 30 minutes with intermittent vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay.
-
-
Downstream Applications:
-
The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation. For storage, aliquot the lysate and store at -80°C.
-
Protocol 2: Inhibition of Endogenous Protease Activity in a Cell-Based Assay
This protocol provides a framework for using this compound to investigate the role of its target proteases in a specific cellular process, such as apoptosis.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound stock solution (10 mM in DMSO)
-
Assay-specific reagents (e.g., Caspase-3 activity assay kit, Annexin V staining kit)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable multi-well plate at a density that will allow for optimal growth and treatment response.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Pre-treatment with Inhibitor:
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 20 µM, 50 µM, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for inhibitor uptake.
-
-
Induction of Cellular Process:
-
Add the apoptosis-inducing agent to the wells at its effective concentration.
-
Include appropriate controls: untreated cells, cells treated with the inducing agent alone, and cells treated with this compound alone.
-
-
Incubation:
-
Incubate the plate for the time required to observe the desired cellular response (e.g., 4-24 hours for apoptosis).
-
-
Assay Performance:
-
Perform the chosen assay to measure the cellular response according to the manufacturer's instructions. For example, measure caspase-3 activity using a fluorometric substrate or quantify apoptotic cells by flow cytometry after Annexin V/PI staining.
-
-
Data Analysis:
-
Analyze the data to determine the effect of this compound on the induced cellular process. A reduction in the apoptotic response in the presence of the inhibitor would suggest the involvement of a chymostatin-sensitive protease.
-
Mandatory Visualizations
Signaling Pathway: Cathepsin B-Mediated Apoptosis
Caption: Cathepsin B's role in initiating apoptosis.
Experimental Workflow: In Vitro Protease Inhibition Assay
Caption: Workflow for assessing protease inhibition.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1.8 A structure of the complex between chymostatin and Streptomyces griseus protease A. A model for serine protease catalytic tetrahedral intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for SP-Chymostatin B in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of SP-Chymostatin B as a protease inhibitor in Western blotting to ensure the integrity of protein samples. This compound is a potent inhibitor of a range of proteases, including chymotrypsin, papain, and various cathepsins, making it a valuable tool for preventing protein degradation during cell lysis and protein extraction.
Data Presentation
Inhibitory Potency of Chymostatin
The following table summarizes the inhibitory constants (Ki) of chymostatin against key proteases. This data is crucial for determining the effective concentration needed to prevent proteolytic degradation of target proteins.
| Inhibitor | Target Protease | Inhibitory Constant (Ki) |
| Chymostatin | Chymotrypsin | 4 x 10⁻¹⁰ M[1] |
| Chymostatin | Cathepsin G | 1.5 x 10⁻⁷ M[1] |
Experimental Protocols
Western Blot Protocol Incorporating this compound
This protocol outlines the steps for performing a Western blot, with the specific inclusion of this compound in the cell lysis step to protect proteins from degradation.
Materials:
-
Cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)[2][3][4][5]
-
This compound
-
Protease inhibitor cocktail (optional, for broader protection)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation and Cell Lysis: a. For adherent cells, wash the culture dish with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.[6] b. Prepare the lysis buffer immediately before use. For each 1 mL of RIPA buffer, add this compound to a final concentration of 10-100 µM.[7][8] If using a broader spectrum protease inhibitor cocktail, add it according to the manufacturer's instructions. c. Add the prepared lysis buffer to the cells (e.g., 100 µL per 10⁶ cells).[9] d. Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in the lysis buffer. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's protocol.
-
Sample Preparation for Electrophoresis: a. To an appropriate volume of protein extract, add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL detection reagents according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.
Visualizations
Western Blot Workflow with this compound
Caption: A flowchart of the Western blot protocol, highlighting the addition of this compound during cell lysis.
Cathepsin B in the Hippo-YAP Signaling Pathway
Cathepsins, which are inhibited by this compound, have been implicated in various signaling pathways, including those that regulate cell growth and apoptosis. For instance, Cathepsin B can influence the Hippo-YAP pathway, which is crucial in cancer development.[10][11][12][13][14] The diagram below illustrates a simplified overview of the Hippo-YAP signaling cascade.
Caption: Role of Cathepsin B in the Hippo-YAP signaling pathway, a key regulator of cell fate.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nsjbio.com [nsjbio.com]
- 3. An Analysis of Critical Factors for Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPA Lysis Buffer (Strong) | TargetMol [targetmol.com]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. biofargo.com [biofargo.com]
- 8. Research Products International Corp Chymostatin, 5 Milligrams, Quantity: | Fisher Scientific [fishersci.com]
- 9. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 10. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. portlandpress.com [portlandpress.com]
Application Notes and Protocols for SP-Chymostatin B in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to SP-Chymostatin B
This compound is a potent, reversible inhibitor of a range of proteases, making it a valuable tool for preserving protein integrity during sensitive applications like immunoprecipitation (IP). It is a peptide aldehyde that primarily targets chymotrypsin and chymotrypsin-like serine proteases. Additionally, this compound effectively inhibits various lysosomal cysteine proteases, including cathepsins A, B, C, H, and L.[1][2][3] Its broad-spectrum activity against these common cellular proteases helps to prevent the degradation of target proteins and their interacting partners upon cell lysis, ensuring the recovery of intact protein complexes.
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor.[4] The aldehyde group of this compound forms a stable hemiacetal adduct with the active site serine residue of chymotrypsin and related serine proteases. This interaction blocks the substrate-binding site of the enzyme, thereby preventing proteolytic activity. Its inhibition of cysteine proteases also involves interaction with the active site cysteine residue.
Advantages of Using this compound in Immunoprecipitation
-
Broad-Spectrum Protection: this compound's ability to inhibit both serine and cysteine proteases provides comprehensive protection against protein degradation from multiple enzymatic sources within the cell lysate.
-
High Potency: It is a highly potent inhibitor of its target proteases, allowing for effective inhibition at low micromolar concentrations.[4]
-
Preservation of Protein Complexes: By preventing proteolysis, this compound helps to maintain the native structure and interactions of protein complexes, which is critical for successful co-immunoprecipitation (Co-IP) experiments.
-
Compatibility: It is compatible with common lysis buffers, such as RIPA buffer, and can be used in conjunction with other protease inhibitors to create a comprehensive inhibitor cocktail.
Applications in Research and Drug Development
-
Protecting Target Proteins: The primary application of this compound in immunoprecipitation is to protect the target protein of interest from degradation by endogenous proteases released during cell lysis.
-
Studying Protein-Protein Interactions: In Co-IP experiments, maintaining the integrity of protein complexes is paramount. This compound helps to ensure that interacting partners are not cleaved and lost during the procedure.
-
Investigating Signaling Pathways: Many signaling pathways involve the regulation of proteins by proteolysis. Chymotrypsin-like proteases are known to be involved in pathways such as the Protease-Activated Receptor (PAR) signaling cascade, which plays a role in inflammation and thrombosis. The use of this compound can be crucial for studying the components of such pathways.
Quantitative Data
The following table summarizes the inhibitory potency of this compound against key proteases.
| Protease | Inhibitor | Ki (Inhibition Constant) | IC50 | Typical Working Concentration |
| Chymotrypsin | This compound | 4 x 10⁻¹⁰ M[4] | Not specified | 10 - 100 µM |
| Cathepsin G | This compound | 1.5 x 10⁻⁷ M[4] | Not specified | 10 - 100 µM |
| Cathepsin B | Leupeptin | - | - | 10 µM |
| General Serine Proteases | Aprotinin | - | - | 1-2 µg/mL |
| General Serine Proteases | PMSF/AEBSF | - | - | 0.1 - 1 mM |
Note: Ki and IC50 values can vary depending on the experimental conditions. The typical working concentrations are recommended starting points and may require optimization for specific applications.
Experimental Protocols
Preparing this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. It is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 6.05 mg of this compound (assuming a molecular weight of 604.7 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The DMSO stock solution is generally stable for several months.
Immunoprecipitation Protocol with this compound
This protocol provides a general workflow for immunoprecipitation using this compound. Optimization of specific steps, such as antibody concentration and incubation times, may be necessary.
Materials:
-
Cells or tissue expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (10 mM in DMSO)
-
Other protease inhibitors (e.g., leupeptin, aprotinin, PMSF or AEBSF) and phosphatase inhibitors (if studying phosphorylation)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform or rocker
-
Magnetic rack (for magnetic beads) or centrifuge
Procedure:
-
Cell Lysis: a. For adherent cells, wash the cell monolayer twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate. c. Immediately before adding to the cells, supplement the lysis buffer with protease inhibitors. Add this compound to a final concentration of 10-100 µM (e.g., 1-10 µL of a 10 mM stock per 1 mL of lysis buffer). It is highly recommended to also include other protease inhibitors to create a broad-spectrum cocktail. d. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the supplemented lysis buffer. f. Incubate the lysate on ice for 30 minutes with occasional vortexing. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. h. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step helps to reduce non-specific binding to the beads.
-
Immunoprecipitation: a. Determine the total protein concentration of the cleared lysate (e.g., using a BCA assay). b. To 500 µg - 1 mg of total protein, add the recommended amount of your primary antibody. c. Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: a. Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all of the supernatant. b. Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for subsequent analysis by SDS-PAGE and Western blotting. d. Pellet the beads and load the supernatant onto the gel.
Visualizations
Caption: Immunoprecipitation workflow using this compound.
Caption: Inhibition of Protease-Activated Receptor (PAR) signaling by this compound.
References
SP-Chymostatin B: Enhancing Protein Purification through Targeted Protease Inhibition
Application Note
Introduction
SP-Chymostatin B is a potent, reversible inhibitor of a range of proteases, making it a valuable tool for preserving protein integrity during purification. A peptide aldehyde of microbial origin, this compound is particularly effective against chymotrypsin-like serine proteases and certain cysteine proteases. Its targeted action helps to minimize proteolytic degradation of the target protein, leading to higher yields and purity of the final product. This document provides detailed application notes and protocols for the effective use of this compound in protein purification workflows.
Mechanism of Action
This compound functions as a competitive inhibitor. Its structure mimics the natural substrate of the target protease, allowing it to bind to the active site. This binding event blocks the access of the actual substrate, thereby inhibiting the protease's enzymatic activity. This reversible inhibition is crucial for applications where the removal of the inhibitor is desired after the purification process.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₁N₇O₆ |
| Molecular Weight | 595.70 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (up to 20 mg/mL) and glacial acetic acid. Sparingly soluble in water, methanol, or ethanol. |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month. |
Inhibition Profile and Efficacy
This compound exhibits a strong inhibitory effect on a variety of proteases. The following tables summarize its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against key enzymes, as well as its demonstrated impact on protein stability.
Table 1: Inhibitory Constants (Ki) of Chymostatin
| Protease | Ki Value |
| Chymotrypsin | 4 x 10⁻¹⁰ M[1] |
| Chymase | 13.1 nM[2] |
| Cathepsin G | 1.5 x 10⁻⁷ M[1] |
Table 2: IC50 Value of Chymostatin
| Protease | IC50 Value |
| Human Chymotrypsin | 0.8 nM[3] |
Table 3: Effect of Chymostatin on Protein Stability
| System | Chymostatin Concentration | Effect on Protein Breakdown |
| Rat Muscle Homogenates | 20 µM | 20-40% decrease[4][5] |
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the specific application, the type of sample, and the level of protease activity. A general starting range is 10 to 100 µM (approximately 6 to 60 µg/mL).[6] For many applications, a final concentration of 100 to 200 µg/mL is effective.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 5.96 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Use in Protein Extraction from Cultured Cells
-
Materials:
-
Cell pellet
-
Lysis buffer (e.g., RIPA, Tris-HCl with appropriate detergents)
-
10 mM this compound stock solution
-
Other protease inhibitors (optional, for a broader spectrum cocktail)
-
Ice
-
Refrigerated centrifuge
-
-
Procedure:
-
Place the cell pellet on ice.
-
Prepare the lysis buffer and keep it on ice.
-
Immediately before use, add this compound to the lysis buffer to a final concentration of 10-100 µM. For example, add 1-10 µL of a 10 mM stock solution to 1 mL of lysis buffer.
-
If creating a custom protease inhibitor cocktail, add other inhibitors at their recommended concentrations.
-
Resuspend the cell pellet in the lysis buffer containing this compound.
-
Incubate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein to a pre-chilled tube for downstream purification. It is recommended to keep the protein extract on ice throughout the purification process.
-
Protocol 3: Incorporation into Affinity Chromatography Workflow
-
Materials:
-
Clarified cell lysate containing the target protein
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Binding/Wash Buffer
-
Elution Buffer
-
10 mM this compound stock solution
-
-
Procedure:
-
Equilibrate the affinity resin with the binding buffer.
-
Add this compound to your binding and wash buffers to the desired final concentration (e.g., 10 µM).
-
Incubate the clarified lysate with the equilibrated resin according to the manufacturer's protocol to allow binding of the target protein.
-
Wash the resin with the wash buffer containing this compound to remove non-specifically bound proteins.
-
Elute the target protein using the elution buffer. This compound is typically not required in the elution buffer as most contaminating proteases should have been removed during the wash steps.
-
Analyze the eluted fractions for purity and concentration.
-
Visualizations
Caption: Protein Purification Workflow with this compound.
Caption: Mechanism of Competitive Inhibition by this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Protein degradation still observed | Insufficient concentration of this compound. | Increase the concentration of this compound to the upper end of the recommended range (e.g., 100 µM). |
| Proteases not inhibited by this compound are present. | Consider adding a broad-spectrum protease inhibitor cocktail or specific inhibitors for other protease classes (e.g., EDTA for metalloproteases). | |
| Instability of this compound in the buffer. | Prepare fresh working solutions of this compound and add it to the buffers immediately before use. | |
| Low protein yield | Inhibition of a protease required for the processing or activation of the target protein. | This is rare, but if suspected, perform a control purification without this compound to assess the impact. |
| Interference with downstream assays. | If the purified protein is to be used in enzymatic assays, consider removing this compound through dialysis or buffer exchange. |
Conclusion
This compound is a highly effective tool for preventing proteolytic degradation during protein purification. Its potent and specific inhibitory activity against chymotrypsin-like serine proteases and certain cysteine proteases helps to ensure the recovery of intact, full-length target proteins. By following the provided protocols and considering the specific requirements of the protein of interest, researchers can significantly improve the yield and purity of their purified proteins.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymostatin 9076-44-2 [sigmaaldrich.com]
In Vivo Application of Chymostatin: A Guide for Researchers
Disclaimer: The following application notes and protocols are primarily based on research conducted with Chymostatin. While SP-Chymostatin B is a derivative, specific in vivo data for this compound is limited. Researchers should use this information as a general guideline and conduct pilot studies to determine the optimal dosage, administration route, and potential toxicity for their specific animal models and experimental goals.
Application Notes
Chymostatin is a potent protease inhibitor with a broad spectrum of activity, primarily targeting chymotrypsin-like serine proteases and some cysteine proteases.[1][2] Its ability to reduce protein catabolism has led to its investigation in various in vivo models, particularly those involving muscle wasting and inflammation.
Potential Therapeutic Areas:
-
Muscle Atrophy: Studies in rodents have shown that Chymostatin can decrease protein breakdown in skeletal muscles, suggesting its potential utility in conditions characterized by muscle wasting, such as denervation and muscular dystrophy.[3][4][5]
-
Inflammatory Conditions: By inhibiting proteases involved in inflammatory cascades, Chymostatin may offer therapeutic benefits in inflammatory diseases. However, direct in vivo evidence for this application is still emerging.
-
Anti-edema Effects: Early studies have indicated that Chymostatin may have a therapeutic use in reducing edema.[6]
Pharmacological Profile:
Chymostatin acts as a slow-binding inhibitor of several proteases, including chymotrypsin and cathepsin G.[7] It also inhibits cathepsins A, B, H, and L.[1][2] This broad inhibitory profile should be considered when designing experiments, as it may lead to off-target effects. Due to its peptide nature, the oral bioavailability of Chymostatin is expected to be low, necessitating parenteral administration for systemic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data available for Chymostatin. It is important to note that these values may vary depending on the experimental conditions and the specific protease being targeted.
| Parameter | Value | Target Enzyme(s) | Organism/System | Reference |
| Inhibition Constant (Ki) | 4 x 10⁻¹⁰ M | Chymotrypsin | In vitro | [7] |
| 1.5 x 10⁻⁷ M | Cathepsin G | In vitro | [7] | |
| Effective Concentration | 20 µM | Multiple proteases | Isolated rodent leg muscles | [3][4][5] |
| Reduction in Protein Breakdown | 20-40% | Endogenous proteases | Isolated rodent leg muscles | [3][4][5] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of Chymostatin. It is crucial to optimize these protocols for your specific animal model and research question.
Protocol 1: Investigation of Chymostatin's Effect on Muscle Atrophy in a Mouse Model
1. Animal Model:
- Select an appropriate mouse model of muscle atrophy (e.g., denervation-induced atrophy, muscular dystrophy model).
- House animals in a controlled environment with ad libitum access to food and water.
- All animal procedures should be approved by the institutional animal care and use committee.
2. Reagent Preparation:
- Dissolve Chymostatin in a sterile, biocompatible vehicle (e.g., saline, PBS). The final concentration should be determined based on the desired dose and injection volume.
- Prepare a vehicle-only control solution.
3. Administration:
- Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery. Subcutaneous injection may also be considered.
- Dosage: Based on previous in vitro studies showing effects at micromolar concentrations, a starting dose in the range of 1-10 mg/kg body weight can be considered. A dose-response study is highly recommended.
- Frequency: Daily administration is a reasonable starting point, but the optimal frequency will depend on the pharmacokinetic properties of Chymostatin in the chosen model.
- Treatment Duration: The duration of treatment will depend on the specific model and the expected timeline of disease progression.
4. Outcome Measures:
- Muscle Mass: At the end of the study, dissect and weigh relevant muscles (e.g., gastrocnemius, tibialis anterior).
- Histology: Perform histological analysis of muscle tissue to assess fiber size and morphology.
- Biochemical Markers: Measure markers of protein breakdown (e.g., ubiquitin-proteasome pathway components) and muscle damage (e.g., serum creatine kinase).
- Functional Tests: If applicable, perform functional tests to assess muscle strength and endurance.
5. Statistical Analysis:
- Compare the outcomes between the Chymostatin-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizations
Signaling Pathway Inhibition by Chymostatin
Caption: Chymostatin inhibits a range of proteases, thereby blocking downstream cellular processes.
General Experimental Workflow for In Vivo Chymostatin Studies
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SP-Chymostatin B in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SP-Chymostatin B, a potent protease inhibitor, in various animal models for preclinical research. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a strong inhibitor of several proteases, including chymotrypsin, papain, and various cathepsins. Its ability to modulate the activity of these enzymes makes it a valuable tool for studying physiological and pathological processes involving proteolysis, such as muscle degradation, inflammation, and fibrosis. These notes provide detailed information on dosages, administration routes, and experimental protocols for the use of this compound in animal studies, with a focus on muscular dystrophy, hypertension, and inflammation models.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in different animal models and experimental conditions.
Table 1: this compound Dosage in Mouse Models
| Indication | Mouse Strain | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| Muscular Dystrophy | C57BL/6J-dy | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [1] |
Table 2: this compound Dosage in Rat Models
| Indication | Rat Strain | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| Hypertension | Spontaneously Hypertensive Rats (SHR) | 2 mg/kg/day | Continuous Intravenous (i.v.) Infusion | Continuous for 14 days | 0.15% DMSO in saline | [2] |
| Hypertension | Uninephrectomized, high salt diet & Goldblatt models | 2 mg/kg/hour | Intravenous (i.v.) Infusion | Acute experiment | 0.05% DMSO | [3] |
| General Metabolism | Male Wistar rats | 9 mg/kg (0.9 mg/100g) | Intraperitoneal (i.p.) | Twice daily for 3 days | Not specified | [4] |
Signaling Pathways
This compound's therapeutic effects are primarily attributed to its inhibition of proteases that play critical roles in various signaling pathways. While direct in vivo evidence for this compound's modulation of specific pathways is still emerging, its known targets are implicated in the following.
Chymotrypsin and Cathepsin Inhibition
Chymotrypsin and cathepsins are involved in tissue remodeling, inflammation, and apoptosis. By inhibiting these proteases, this compound can potentially interfere with pathological processes.
Potential Modulation of NF-κB and TGF-β Signaling Pathways
Proteases targeted by this compound are known to be involved in the activation and regulation of key inflammatory and fibrotic signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways. While direct in vivo evidence linking this compound to these pathways is limited, its anti-inflammatory and anti-fibrotic effects may be partly mediated through their modulation.
Experimental Protocols
Protocol 1: Intraperitoneal Administration in a Mouse Model of Muscular Dystrophy
This protocol is based on a study investigating the effect of chymostatin on dystrophic mice.[1]
-
Animal Model: Dystrophic mice (e.g., C57BL/6J-dy).
-
Drug Preparation: The vehicle for this compound was not specified in the available abstract. Researchers should test the solubility of this compound in common biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), or a small percentage of dimethyl sulfoxide (DMSO) in saline. The final solution should be sterile-filtered.
-
Dosage and Administration:
-
Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection.[1]
-
The frequency of administration was not specified. A daily or every-other-day dosing regimen could be considered as a starting point, based on the chronic nature of the disease model.
-
-
Experimental Endpoints:
-
Monitor locomotor activity.
-
Measure serum levels of muscle damage markers (e.g., creatine phosphokinase).
-
Determine muscle protein content.
-
Record survival time.
-
Protocol 2: Continuous Intravenous Infusion in a Rat Model of Hypertension
This protocol is adapted from a study in spontaneously hypertensive rats.[2]
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Drug Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution with sterile PBS to achieve the final desired concentration. The final concentration of DMSO should be low (e.g., 0.15%).[2]
-
-
Dosage and Administration:
-
Surgically implant a catheter into the femoral vein for continuous infusion.
-
Administer this compound at a dose of 2 mg/kg/day via continuous intravenous infusion for the duration of the study (e.g., 14 days).[2]
-
-
Experimental Endpoints:
-
Continuously monitor blood pressure and heart rate.
-
Measure renal blood flow and glomerular filtration rate.
-
Analyze plasma and tissue levels of angiotensin II.
-
Assess for any changes in renal and hindlimb vascular resistance.[3]
-
Protocol 3: Intraperitoneal Administration for General Metabolic Studies in Rats
This protocol is based on a study investigating the effect of chymostatin on nitrogen metabolism.[4]
-
Animal Model: Male Wistar rats.
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle. While not specified, sterile saline or PBS are common choices.
-
Dosage and Administration:
-
Experimental Endpoints:
-
Conduct daily nitrogen balance studies.
-
Estimate metabolic fecal nitrogen and true digestibility of nitrogen.
-
Determine apparent biological half-lives of proteins in various tissues (e.g., liver, intestine).
-
Measure the fractional rate of protein synthesis in tissues.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vivo studies involving this compound.
Disclaimer
This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. The provided protocols are based on published literature and should be adapted and optimized by the researcher for their specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Beneficial effect of chymostatin on dystrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of chymostatin, a chymase inhibitor, on blood pressure, plasma and tissue angiotensin II, renal haemodynamics and renal excretion in two models of hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Action of proteinase inhibitors. 4. Effect of short-term application of chymostatin on nitrogen metabolism in the digestive tract and protein metabolism in tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SP-Chymostatin B in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B is a potent, reversible inhibitor of a broad spectrum of proteases, primarily targeting chymotrypsin-like serine proteases and a variety of cysteine proteases.[1][2][3][4] Originating from microbial sources, chymostatin is a peptide aldehyde that exhibits a slow-binding inhibition mechanism.[2] This characteristic, along with its high affinity for target enzymes, makes it a valuable tool in enzyme kinetics studies, drug discovery, and as a component in protease inhibitor cocktails to prevent protein degradation during cellular lysis and protein purification.[3][4][5] These application notes provide detailed protocols for the use of this compound in enzyme kinetics assays, quantitative data on its inhibitory activity, and a visual representation of its mechanism of action.
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor.[2] The inhibition process involves an initial weak binding of the inhibitor to the enzyme's active site, followed by a slower isomerization to a more stable, tightly bound enzyme-inhibitor complex. The aldehyde group of chymostatin is crucial for its inhibitory activity, as it forms a hemiacetal adduct with the active site serine residue of serine proteases.[2]
Quantitative Inhibitory Data
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are dependent on the specific enzyme and the assay conditions.
| Target Enzyme | Enzyme Class | Inhibition Constant (Ki) | IC50 |
| α-Chymotrypsin | Serine Protease | 4 x 10-10 M[2], 9.36 nM[6] | 150 ng/mL[1], 0.16 µg/mL[7] |
| Cathepsin G | Serine Protease | 1.5 x 10-7 M[2] | - |
| Papain | Cysteine Protease | - | 7.5 µg/mL[1] |
| Chymase | Serine Protease | 13.1 nM[8] | - |
| Cathepsin D | Aspartic Protease | 13.1 nM[6] | - |
| Cathepsin A | Cysteine Protease | Strong Inhibitor[1][3] | Data not readily available |
| Cathepsin B | Cysteine Protease | Strong Inhibitor[1][3] | Data not readily available |
| Cathepsin C | Cysteine Protease | Strong Inhibitor[1][3] | Data not readily available |
| Cathepsin H | Cysteine Protease | Strong Inhibitor[1][3] | Data not readily available |
| Cathepsin L | Cysteine Protease | Strong Inhibitor[1][3] | Data not readily available |
Note: Ki and IC50 values can vary between different studies due to variations in experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is a compilation from multiple sources and should be used as a reference.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO) and acetic acid.[4]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mg/mL).[5]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Solutions in DMSO are reported to be stable for up to one month at -20°C.[5]
-
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory effect of this compound on a target protease.
Detailed Protocol: Inhibition of Bovine α-Chymotrypsin
This protocol is adapted for a 96-well plate format using a spectrophotometric assay.
-
Materials:
-
Bovine α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) as substrate
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-chymotrypsin in Tris buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-10 nM), to be optimized for a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate SAPPpNA in Tris buffer. The final concentration in the well should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibition.
-
Prepare a series of dilutions of the this compound stock solution in Tris buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add buffer, the desired concentration of this compound dilution, and the α-chymotrypsin working solution.
-
Positive Control (No Inhibitor): Add buffer, the same volume of DMSO as in the test wells, and the α-chymotrypsin working solution.
-
Negative Control (No Enzyme): Add buffer, the highest concentration of this compound dilution, and buffer instead of the enzyme solution.
-
Blank: Add buffer only.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. Due to the slow-binding nature of chymostatin, this pre-incubation step is critical.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The increase in absorbance corresponds to the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each well from the linear portion of the progress curve.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
-
-
Conclusion
This compound is a versatile and potent tool for researchers studying proteases. Its broad inhibitory spectrum and well-characterized slow-binding mechanism make it suitable for a range of applications, from routine protease inhibition in cell lysates to detailed kinetic characterization of enzyme-inhibitor interactions. The protocols and data provided in these application notes offer a comprehensive guide for the effective use of this compound in the laboratory. Proper handling and consideration of its slow-binding kinetics are essential for obtaining accurate and reproducible results.
References
- 1. Chymostatin - XenWiki [wiki.xenbase.org]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 胰凝乳蛋白酶抑制剂 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chymostatin › PeptaNova [peptanova.de]
- 5. tribioscience.com [tribioscience.com]
- 6. glpbio.com [glpbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Chymotrypsin Inhibition Assay Using SP-Chymostatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease synthesized in the pancreas, plays a pivotal role in the digestion of proteins by selectively cleaving peptide bonds C-terminal to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] The catalytic activity of chymotrypsin is facilitated by a well-characterized catalytic triad composed of serine-195, histidine-57, and aspartate-102 residues within its active site.[2][3] Dysregulation of chymotrypsin and related proteases is implicated in various pathological conditions, making them attractive targets for therapeutic intervention. Consequently, the identification and characterization of chymotrypsin inhibitors are of significant interest in drug discovery and development.
Chymostatin, a naturally occurring protease inhibitor isolated from actinomycetes, is a potent inhibitor of chymotrypsin and other proteases.[1][4] SP-Chymostatin B, a specific variant of chymostatin, serves as a valuable tool for studying chymotrypsin activity and for screening potential drug candidates. This document provides a detailed protocol for a colorimetric chymotrypsin inhibition assay using this compound and the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
Principle of the Assay
The chymotrypsin inhibition assay is based on the enzymatic cleavage of the chromogenic substrate, Suc-AAPF-pNA, by chymotrypsin. This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. In the presence of an inhibitor, such as this compound, the activity of chymotrypsin is diminished, leading to a reduced rate of pNA formation. The extent of inhibition is directly proportional to the concentration of the inhibitor.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
This compound (e.g., MedKoo Biosciences)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich, S7388)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and tips
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂, pH 7.8.
-
α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) with the assay buffer.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.
-
Substrate Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 mM) with the assay buffer.
Chymotrypsin Inhibition Assay Protocol
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of inhibitor concentrations (e.g., 0.1 nM to 100 nM).
-
Assay Setup: In a 96-well microplate, add the following reagents in the specified order:
-
50 µL of Assay Buffer
-
20 µL of the diluted this compound solutions or assay buffer for the control (no inhibitor).
-
20 µL of the diluted α-chymotrypsin solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of the diluted Suc-AAPF-pNA substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Calculate the percentage of chymotrypsin inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by non-linear regression analysis of the dose-response curve.
Data Presentation
Table 1: Representative Data for Chymotrypsin Inhibition by this compound
| This compound (nM) | Log [Inhibitor] (M) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.050 | 0 |
| 0.1 | -10 | 0.045 | 10 |
| 0.3 | -9.52 | 0.038 | 24 |
| 0.8 | -9.10 | 0.025 | 50 |
| 2.0 | -8.70 | 0.015 | 70 |
| 5.0 | -8.30 | 0.008 | 84 |
| 10.0 | -8.00 | 0.004 | 92 |
| 50.0 | -7.30 | 0.001 | 98 |
| 100.0 | -7.00 | 0.0005 | 99 |
Note: The data presented are for illustrative purposes. Actual results may vary depending on experimental conditions. The IC₅₀ value for chymostatin is reported to be approximately 0.8 nM.
Mandatory Visualizations
Signaling Pathway of Chymotrypsin Action and Inhibition
References
SP-Chymostatin B: A Versatile Positive Control for Protease Inhibition Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SP-Chymostatin B is a potent, reversible inhibitor of a broad spectrum of proteases, making it an invaluable tool in protease research and drug discovery.[1] This peptide aldehyde, originally isolated from actinomycetes, exhibits strong inhibitory activity against chymotrypsin-like serine proteases and many cysteine proteases, including papain and cathepsins B, H, and L.[1] Its well-characterized mechanism of action and broad specificity make this compound an ideal positive control for a variety of protease inhibition assays. These application notes provide detailed protocols for utilizing this compound as a positive control in chymotrypsin, papain, and cathepsin B inhibition assays, along with quantitative data to support its efficacy.
Mechanism of Action
This compound functions as a "slow-binding" inhibitor, particularly for enzymes like chymotrypsin and cathepsin G.[2] This inhibition mechanism involves the formation of a stable hemiacetal adduct between the aldehyde group of this compound and the active site serine or cysteine residue of the target protease. This interaction effectively blocks substrate access to the active site, thereby inhibiting the enzyme's catalytic activity.
Applications
-
Positive Control in High-Throughput Screening (HTS): this compound can be used to validate assay performance and data quality in HTS campaigns for novel protease inhibitors.
-
Assay Development and Optimization: It serves as a reliable reference compound for optimizing assay conditions, such as enzyme and substrate concentrations, and incubation times.
-
Mechanism of Action Studies: By comparing the inhibitory profile of novel compounds to that of this compound, researchers can gain insights into the mechanism of newly discovered inhibitors.
-
Protease Inhibitor Cocktails: Due to its broad-spectrum activity, chymostatin is often included in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[1]
Quantitative Data
The inhibitory potency of this compound and other related inhibitors against various proteases is summarized in the tables below. This data provides a reference for the expected level of inhibition in various assays.
Table 1: Inhibitory Constants (Ki) of Chymostatin
| Enzyme | Inhibitor | Ki Value | Reference |
| Chymotrypsin | Chymostatin | 4 x 10⁻¹⁰ M | [2] |
| Cathepsin G | Chymostatin | 1.5 x 10⁻⁷ M | [2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) Data for Cysteine Protease Inhibitors
| Enzyme | Inhibitor | IC50 Value | Reference |
| Cathepsin B | CA-074 | 6 nM (at pH 4.6) | [3] |
| Cathepsin B | CA-074 | 44 nM (at pH 5.5) | [3] |
| Cathepsin B | CA-074 | 723 nM (at pH 7.2) | [3] |
| Papain | Hymeglusin | Varies by dose | [4] |
| Papain | Fusaridioic acid A | Varies by dose | [4] |
| Papain | Butyrolactone I | Varies by dose | [4] |
Experimental Protocols
Detailed methodologies for utilizing this compound as a positive control in key protease inhibition assays are provided below.
Protocol 1: Chymotrypsin Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring chymotrypsin activity and its inhibition.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
Prepare a stock solution of this compound in DMSO. Further dilute in Tris-HCl buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank: Buffer only.
-
Negative Control (Enzyme Activity): α-chymotrypsin solution and buffer.
-
Positive Control (Inhibition): α-chymotrypsin solution and this compound solution.
-
Test Compound: α-chymotrypsin solution and test compound solution.
-
-
Adjust the final volume in each well with Tris-HCl buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for the positive control and test compounds using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Protocol 2: Papain Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay for measuring papain activity and its inhibition.
Materials:
-
Papain
-
Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC) as substrate
-
This compound
-
Activation Buffer (e.g., sodium phosphate buffer containing L-cysteine and EDTA, pH 6.8)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Activate papain by dissolving it in the activation buffer.
-
Prepare a stock solution of the substrate Z-FR-AMC in DMSO.
-
Prepare a stock solution of this compound in DMSO. Further dilute in activation buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the appropriate wells:
-
Blank: Buffer only.
-
Negative Control (Enzyme Activity): Activated papain solution and buffer.
-
Positive Control (Inhibition): Activated papain solution and this compound solution.
-
Test Compound: Activated papain solution and test compound solution.
-
-
Adjust the final volume in each well with activation buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity in a kinetic mode at 37°C for 30 minutes, with readings every 2-3 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Protocol 3: Cathepsin B Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for cathepsin B activity and its inhibition.
Materials:
-
Recombinant human Cathepsin B
-
Z-Arg-Arg-7-amino-4-methylcoumarin (Z-RR-AMC) as substrate
-
This compound
-
Assay Buffer (e.g., sodium acetate buffer containing DTT and EDTA, pH 5.5)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Activate Cathepsin B in the assay buffer.
-
Prepare a stock solution of the substrate Z-RR-AMC in DMSO.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following:
-
Blank: Buffer only.
-
Negative Control (Enzyme Activity): Activated Cathepsin B solution and buffer.
-
Positive Control (Inhibition): Activated Cathepsin B solution and this compound solution.
-
Test Compound: Activated Cathepsin B solution and test compound solution.
-
-
Adjust the final volume in each well with assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings every 5 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction and calculate the percentage of inhibition as described in Protocol 1.
-
Visualizations
Signaling Pathway Diagram
Protease inhibitors can exert their effects on cellular signaling pathways. One notable example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Broad-spectrum protease inhibitors can interfere with this process by inhibiting the proteasomal degradation of IκB.
Experimental Workflow Diagram
The general workflow for a protease inhibition assay using this compound as a positive control is depicted below.
Conclusion
This compound is a robust and reliable positive control for a wide range of protease inhibition assays. Its well-defined inhibitory profile and broad-spectrum activity make it an essential tool for researchers in academia and the pharmaceutical industry. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in the laboratory.
References
Application Notes and Protocols: SP-Chymostatin B Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP-Chymostatin B is a component of Chymostatin, a potent protease inhibitor of microbial origin. It belongs to a class of peptide aldehydes that effectively inhibit a variety of proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, and several lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1][2] Its specific inhibitory activity makes it a valuable tool in research and drug development for applications requiring the control of proteolytic activity, such as protein purification, cell culture, and studies of cellular processes involving protein degradation.[3][4]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Physicochemical Properties and Inhibitor Profile
This compound is a hydrophobic tetrapeptide aldehyde. It is crucial to understand its properties for accurate preparation and use.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | α-MAPI | [1][2] |
| CAS Number | 70857-49-7 | [1] |
| Molecular Formula | C30H39O6N7 | |
| Molecular Weight | 595.70 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO and glacial acetic acid. Sparingly soluble in water, methanol, or ethanol. | [5] |
| Inhibitor Target | Chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases (Cathepsins A, B, C, H, L). Weakly inhibits human leukocyte elastase. | [1][2] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.96 mg of the powder.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 595.70 g/mol = 0.00596 g = 5.96 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 5.96 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is stable for several months.[5]
Caution: DMSO is known to permeate the skin, potentially carrying dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO solutions.
The effective working concentration of this compound can vary depending on the specific application and the protease being targeted. The typical final concentration ranges from 10 to 100 µM (approximately 6 to 60 µg/mL). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Table 2: Quantitative Data for this compound Solution Preparation
| Parameter | Value | Reference |
| Molecular Weight | 595.70 g/mol | [1] |
| Recommended Solvents | DMSO, Glacial Acetic Acid | [5] |
| Recommended Stock Concentration | 10 mM in DMSO | [5] |
| Typical Working Concentration | 10 - 100 µM | [1] |
| Storage of Powder | -20°C (long-term), 0-4°C (short-term) | [1] |
| Storage of Stock Solution | -20°C | |
| Stock Solution Stability | Stable for months at -20°C | [5] |
Visualizations
The following diagram illustrates the workflow for preparing and using an this compound stock solution.
Caption: Workflow for this compound stock solution preparation and use.
This compound inhibits proteases like chymotrypsin and cathepsins, which are involved in various cellular processes, including protein degradation and apoptosis. The diagram below illustrates the inhibitory action of this compound on a generic chymotrypsin-like protease.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. powder | Sigma-Aldrich [sigmaaldrich.cn]
Application Note: Handling, Storage, and Application of SP-Chymostatin B
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing SP-Chymostatin B in their experimental workflows.
Introduction: this compound is a potent protease inhibitor. It is one of the principal components of chymostatin, a mixture of tetrapeptide aldehydes isolated from actinomycetes. This compound is a strong inhibitor of various proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and several lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1][2] It exhibits weak inhibitory effects on human leukocyte elastase.[1][2] Due to its specific activity, it is a valuable tool in studies involving protein degradation, enzyme characterization, and as a component in protease inhibitor cocktails.
Safety Precautions: While this compound is shipped as a non-hazardous chemical under ambient temperatures[1], it should be handled with care in a laboratory setting. Until comprehensive toxicity data is available, it should be considered a potentially hazardous material.[3] Avoid ingestion, inhalation, and contact with eyes and skin.[3] When preparing solutions using Dimethyl Sulfoxide (DMSO), be aware that DMSO can permeate the skin, carrying the dissolved inhibitor with it. Therefore, the use of appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.
Quantitative Data Summary
The following table summarizes the key handling and storage parameters for this compound.
| Parameter | Condition | Value / Recommendation | Citations |
| Physical Form | Solid powder / Crystalline solid | [1][3] | |
| Shipping Condition | Ambient temperature | [1][2][4] | |
| Storage (Solid) | Short-term (days to weeks) | 0 - 4°C, dry and dark | [1] |
| Long-term (months to years) | -20°C, dry and dark | [1][3][5] | |
| Shelf Life (Solid) | If stored properly at -20°C | ≥ 3-4 years | [1][3][4] |
| Solubility | DMSO | ~10-20 mg/mL | [3] |
| Glacial Acetic Acid | Soluble up to 20 mg/mL | ||
| Aqueous Buffers (e.g., PBS) | Sparingly soluble. For best results, first dissolve in DMSO then dilute. Approx. 0.5 mg/mL in 1:1 DMSO:PBS. | [3] | |
| Other Solvents | Sparingly soluble in water, methanol, ethanol. Insoluble in ethyl acetate, hexane, ether. | [5] | |
| Storage (Stock Solution) | In DMSO at -20°C | Stable for months | [5] |
| Storage (Working Solution) | Dilute aqueous solutions at -20°C | Stable for approximately one month. Avoid repeated freeze-thaw cycles. Not recommended for storage > 1 day. | [3] |
| Effective Concentration | Final concentration in assay | 10 - 100 µM | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid powder, molecular weight: 595.70 g/mol )[1]
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 595.70 g/mol ) = 0.0001678 L = 167.8 µL
-
Add 167.8 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[1] Stock solutions in DMSO are stable for months when stored this way.[5]
Protocol 2: Preparation of an Aqueous Working Solution
Objective: To dilute the DMSO stock solution into an aqueous buffer for immediate use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate aqueous buffer (e.g., PBS, Tris-HCl, pH 7.2-7.5)
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment.
-
Calculation Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:
-
Use the formula: M1V1 = M2V2
-
(10,000 µM) * V1 = (100 µM) * (1000 µL)
-
V1 = 10 µL
-
Add 10 µL of the 10 mM stock to 990 µL of aqueous buffer.
-
-
Add the stock solution to the buffer and mix gently.
-
Crucially, prepare this working solution fresh for each experiment. Aqueous solutions of chymostatin are not stable for long periods due to the oxidation of the terminal aldehyde group.[5] It is not recommended to store the aqueous solution for more than one day.[3]
Protocol 3: Chymotrypsin Inhibition Assay (Example Application)
Objective: To determine the inhibitory effect of this compound on chymotrypsin activity using a chromogenic substrate.
Materials:
-
α-Chymotrypsin enzyme
-
Chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
This compound working solutions (prepared as in Protocol 2, serially diluted to desired concentrations)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of α-Chymotrypsin in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank Wells: Assay Buffer only.
-
Control Wells (100% Activity): Assay Buffer + α-Chymotrypsin solution.
-
Inhibitor Wells: Serial dilutions of this compound working solution + α-Chymotrypsin solution.
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the chymotrypsin substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per unit time).
-
Calculate the percent inhibition for each concentration of this compound using the formula:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: Workflow for handling and preparation of this compound.
Caption: Inhibition of a signaling pathway by this compound.
References
Safety Precautions and Application Protocols for SP-Chymostatin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of SP-Chymostatin B, a potent protease inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental results.
Chemical and Safety Data
This compound is a derivative of Chymostatin, a mixture of peptidic aldehydes isolated from Streptomyces species. It is a powerful inhibitor of various proteases, particularly chymotrypsin-like serine proteases and some cysteine proteases.
Physical and Chemical Properties
| Property | Value | Reference |
| Synonyms | Chymostatin, this compound (α-MAPI) | [1] |
| CAS Number | 9076-44-2 | [1] |
| Molecular Formula | C30H41N7O6 | MedKoo Biosciences |
| Molecular Weight | 595.70 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO and glacial acetic acid. Sparingly soluble in water, methanol, and ethanol. | [2] |
Hazard Identification and Safety Precautions
While some suppliers ship this compound as a non-hazardous chemical, it is prudent to handle it with care, as with all laboratory reagents. [MedKoo Biosciences] The primary hazards are associated with inhalation, and skin, and eye contact.
| Hazard | Precaution |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood. |
| Skin Contact | Avoid contact. Wear appropriate protective gloves and a lab coat. |
| Eye Contact | Avoid contact. Wear safety glasses or goggles. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn when handling this compound, especially in its powdered form.
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Recommended when handling the powder outside of a fume hood. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
Storage and Stability
Proper storage is essential to maintain the stability and efficacy of this compound.
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
Stock solutions in DMSO can be stored at -20°C for several months.[2] Aqueous solutions are less stable and should be prepared fresh.[2]
Experimental Protocols
This compound is widely used to prevent proteolytic degradation of proteins during cell lysis and protein purification. It is often included in protease inhibitor cocktails.[3][4]
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for addition to experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Warm the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for Protease Inhibition in Cell Lysates
Objective: To inhibit protease activity in a cell lysate to protect target proteins from degradation.
Materials:
-
Cell pellet
-
Lysis buffer (e.g., RIPA, Tris-HCl)
-
This compound stock solution (10 mg/mL in DMSO)
-
Other protease inhibitors (optional, for a broader spectrum cocktail)
-
Microcentrifuge
-
Pipettes and sterile tips
Procedure:
-
Place the cell pellet on ice.
-
Prepare the lysis buffer. Immediately before use, add the this compound stock solution to the lysis buffer to a final working concentration of 10-100 µM (approximately 6-60 µg/mL).[2]
-
If creating a broader protease inhibitor cocktail, add other inhibitors (e.g., leupeptin, aprotinin, pepstatin A) to their recommended final concentrations.
-
Resuspend the cell pellet in the lysis buffer containing the protease inhibitors.
-
Incubate on ice for the recommended time for your lysis protocol (e.g., 30 minutes), with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract for downstream applications.
In Vitro Protease Inhibition Assay
Objective: To determine the inhibitory effect of this compound on a specific protease.
Materials:
-
Purified protease (e.g., chymotrypsin)
-
Protease-specific substrate (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer
-
This compound stock solution
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified protease to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Incubate the plate at the optimal temperature for the protease for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the protease substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Visualizations
General Workflow for Handling this compound
Caption: Workflow for the safe preparation and use of this compound.
Mechanism of Protease Inhibition
Caption: Simplified diagram of protease inhibition by this compound.
References
Application Notes and Protocols for SP-Chymostatin B in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SP-Chymostatin B, a potent protease inhibitor, and its applications in drug discovery. Detailed protocols for key experiments are included to facilitate its use in research settings.
Introduction to this compound
This compound is a derivative of chymostatin, a natural peptide aldehyde isolated from actinomycetes. It is a powerful inhibitor of several classes of proteases, primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases.[1] Its broad inhibitory spectrum makes it a valuable tool in studying various physiological and pathological processes where proteases play a crucial role, including protein degradation, cancer progression, neurodegenerative diseases, and viral infections.
Chemical Structure: C₃₀H₄₁N₇O₆ Molecular Weight: 595.70 g/mol [2] Synonyms: α-MAPI
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor.[3] Its aldehyde group forms a hemiacetal adduct with the active site serine residue of chymotrypsin-like proteases, effectively blocking substrate access and enzymatic activity.[3] This reversible covalent interaction is characterized by a slow onset of inhibition.[3] For cysteine proteases, a similar mechanism involving the active site cysteine residue is proposed.
Applications in Drug Discovery
This compound's ability to inhibit specific proteases makes it a valuable research tool in several areas of drug discovery:
-
Cancer Research: Many proteases are overexpressed in tumors and contribute to cancer cell invasion, metastasis, and angiogenesis. This compound can be used to investigate the role of specific chymotrypsin-like proteases and cathepsins in these processes.
-
Neurodegenerative Diseases: Proteolytic processing of proteins like amyloid precursor protein (APP) is central to the pathology of Alzheimer's disease.[4][5] this compound can be employed to study the involvement of chymotrypsin-like proteases in the generation of amyloid-beta (Aβ) peptides.[4][6]
-
Virology: The entry of many viruses, including SARS-CoV-2, into host cells depends on the proteolytic cleavage of viral surface proteins by host proteases.[7][8] this compound can be used to explore the role of chymotrypsin-like and cathepsin proteases in viral entry and replication.[9]
-
Inflammation and Immunology: Proteases are key players in inflammatory signaling pathways, such as the NF-κB pathway.[10][11] this compound can help elucidate the role of specific proteases in the degradation of inhibitory proteins like IκBα, which leads to NF-κB activation.[10][12][13]
-
Ubiquitin-Proteasome System (UPS) Research: The UPS is a major pathway for protein degradation in cells. While this compound is not a direct proteasome inhibitor, it can be used to study the upstream proteolytic events that may lead to protein ubiquitination and subsequent degradation.
Quantitative Inhibition Data
The inhibitory potency of this compound against various proteases is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Protease Target | Protease Class | Organism/Source | Inhibition Constant (Ki) / IC₅₀ | Reference(s) |
| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Ki: 0.4 nM | [3][14] |
| Cathepsin G | Serine Protease | Human Leucocyte | Ki: 150 nM | [3][14] |
| Papain | Cysteine Protease | Carica papaya | Inhibition reported, specific IC₅₀ not found | [2] |
| Cathepsin B | Cysteine Protease | Human | Inhibition reported, specific IC₅₀ not found | [2] |
| Cathepsin L | Cysteine Protease | Human | Inhibition reported, specific IC₅₀ not found | [2] |
Experimental Protocols
Detailed protocols for key experiments utilizing this compound are provided below.
In Vitro Chymotrypsin Activity Inhibition Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of α-chymotrypsin using a colorimetric substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or similar chromogenic substrate
-
Tris-HCl buffer (50 mM, pH 7.8)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-chymotrypsin in Tris-HCl buffer to a final concentration of 1 µg/mL.
-
Dissolve S-2586 in DMSO to create a 10 mM stock solution. Further dilute in Tris-HCl buffer to a working concentration of 1 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Create a serial dilution in Tris-HCl buffer to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution to the test wells.
-
Add 20 µL of Tris-HCl buffer to the control wells (no inhibitor).
-
Add 160 µL of the α-chymotrypsin solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 1 mM S-2586 substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Protein Degradation Assay (Western Blot)
This protocol assesses the effect of this compound on the degradation of a target protein in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against the protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for a specific time course (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (MG132).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of the target protein in treated cells to the untreated control to determine the effect of this compound on its degradation.
-
Cell Viability Assay (MTT)
This protocol determines the cytotoxic effect of this compound on a cell line.[1][3][15][16]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the application of this compound.
Caption: Inhibition of upstream proteases by this compound may affect NF-κB activation.
Caption: this compound can be used to investigate the role of chymotrypsin-like proteases in APP processing.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.
Concluding Remarks
This compound is a versatile and potent protease inhibitor with significant applications in drug discovery research. Its ability to target specific serine and cysteine proteases allows for the detailed investigation of their roles in complex biological processes. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers utilizing this compound in their studies. As with any experimental tool, careful optimization of concentrations and incubation times is recommended for each specific application and cell type.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. protocols.io [protocols.io]
- 4. Proteolytic processing of Alzheimer’s β-amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein: A Regulatory Hub in Alzheimer's Disease [aginganddisease.org]
- 6. Astroglial Expression of Human α1-Antichymotrypsin Enhances Alzheimer-like Pathology in Amyloid Protein Precursor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for characterizing the inhibition of SARS-CoV-2 infection by a protein of interest in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SARS-CoV-2 Entry into Host Cells Using Small Molecules [mdpi.com]
- 9. Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. USP14-mediated IκBα degradation exacerbates NF-κB activation and IL-1β-stimulated chondrocyte dedifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 14. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
SP-Chymostatin B not inhibiting protease activity
Technical Support Center: SP-Chymostatin B
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with this compound, particularly its failure to inhibit expected protease activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any inhibitory activity. What are the most common causes?
A1: Failure to observe protease inhibition is typically traced back to one of four key areas:
-
Incorrect Target Protease: The protease you are studying may not be a target for this compound.
-
Inhibitor Integrity: The inhibitor may have degraded due to improper storage or handling.
-
Suboptimal Experimental Conditions: The concentration of the inhibitor may be too low, or components in your assay buffer could be interfering with its activity.
-
Issues with Solution Preparation: The inhibitor may not have been dissolved properly, leading to a lower effective concentration.
The troubleshooting workflow below can help you systematically identify the issue.
Caption: A decision tree to troubleshoot lack of protease inhibition.
Q2: Which proteases are inhibited by this compound?
A2: this compound is a potent inhibitor of a specific range of proteases. Ensure your target enzyme is on this list.
-
Strongly Inhibited:
-
Weakly Inhibited:
-
Not Inhibited:
Q3: How should I properly store and handle this compound to ensure its stability?
A3: The terminal aldehyde group in Chymostatin is susceptible to oxidation, making proper handling critical.[5][11]
-
Lyophilized Powder: Store desiccated at -20°C. It can be stable for up to one year under these conditions.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[5] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C. These stock solutions are stable for several months.[5]
-
Working Solutions: Dilute, aqueous solutions (10-100 µM) are significantly less stable and may only last for several hours.[5][11] It is highly recommended to prepare working solutions fresh for each experiment from a frozen DMSO stock. Do not store aqueous solutions for more than a day.[9]
Q4: What is the correct way to prepare this compound solutions for my assay?
A4: this compound has poor solubility in aqueous buffers.[9][11] A two-step process is required.
-
Primary Stock: First, dissolve the lyophilized powder in a suitable organic solvent like DMSO or glacial acetic acid.[5][9][11]
-
Working Solution: Dilute the primary stock into your aqueous assay buffer. To prevent precipitation, it is recommended to maintain a final DMSO concentration of 10% or higher in the diluted solution if possible. Always add the DMSO stock to the buffer, not the other way around. Ensure your final DMSO concentration is consistent across all experimental conditions, including your "no inhibitor" control, to account for any solvent effects.
Q5: Could my experimental conditions be affecting the inhibitor's activity?
A5: Yes. Beyond proper preparation, other factors can influence performance.
-
Pre-incubation: this compound is a "slow-binding" inhibitor.[12] For maximum efficacy, pre-incubate the enzyme with the inhibitor for a period (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
-
Buffer Composition: While specific contraindications are not widely reported, strong oxidizing or reducing agents in your buffer could potentially react with the inhibitor's aldehyde group, rendering it inactive.
-
pH: Ensure the pH of your assay buffer is within the optimal range for both your protease and the stability of the inhibitor. While stable in 0.1 M HCl, extreme pH values should be avoided.[5]
Quantitative Data Summary
| Parameter | Value | Solvents / Conditions | Citations |
| Working Concentration | 10 - 100 µM | In final assay volume | |
| 6 - 200 µg/mL | In final assay volume | [5][11] | |
| Solubility | ~10 mg/mL | DMSO | [9] |
| ~20 mg/mL | Glacial Acetic Acid | [5][11] | |
| Sparingly Soluble | Aqueous Buffers, Water, Methanol, Ethanol | [5][9][11] | |
| Insoluble | Ethyl Acetate, Hexane, Ether | [5][11] | |
| Storage Stability | Up to 1 year | Lyophilized powder at -20°C | |
| Several months | Stock solution in DMSO at -20°C | [5] | |
| 3 - 4 weeks | Reconstituted aliquots at -20°C | ||
| Several hours | Dilute aqueous working solutions | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM primary stock solution in DMSO and a 100 µM final working concentration.
Materials:
-
This compound powder (MW ~607.7 g/mol for Chymostatin A)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Assay Buffer
Procedure:
-
Calculate Mass for Stock Solution: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 607.7 g/mol = 6.08 mg
-
-
Dissolve Powder: Carefully weigh out ~6.1 mg of this compound and dissolve it in 1 mL of anhydrous DMSO to create a 10 mM stock. Vortex gently until fully dissolved.
-
Aliquot and Store: Dispense the 10 mM stock into single-use aliquots (e.g., 20 µL) and store immediately at -20°C.
-
Prepare Working Solution (Fresh): For a final assay volume of 100 µL and a desired final inhibitor concentration of 100 µM, you will need to perform a 1:100 dilution of your stock.
-
Add 1 µL of the 10 mM stock solution to 99 µL of your assay buffer.
-
Important: Prepare a parallel control where 1 µL of DMSO (without inhibitor) is added to 99 µL of assay buffer. This will be your "vehicle control".
-
Protocol 2: General Protease Inhibition Assay (Colorimetric)
Objective: To test the inhibitory effect of this compound on a target protease.
Procedure:
-
Assay Plate Setup: In a 96-well plate, prepare the following conditions in triplicate:
-
Blank (No Enzyme): Assay Buffer + Substrate
-
Vehicle Control (100% Activity): Enzyme + Vehicle (e.g., DMSO) + Substrate
-
Inhibitor Test: Enzyme + this compound working solution
-
Positive Inhibitor Control (Optional): A known sensitive enzyme (e.g., Chymotrypsin) + this compound working solution
-
-
Pre-incubation: Add the enzyme and the inhibitor (or vehicle) to the appropriate wells. Mix gently and incubate the plate for 15-30 minutes at the desired assay temperature (e.g., 37°C).
-
Initiate Reaction: Add the chromogenic or fluorogenic substrate to all wells to start the reaction.
-
Measure Activity: Read the plate kinetically using a plate reader at the appropriate wavelength over a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percent inhibition:
-
% Inhibition = (1 - [Rate of Inhibitor Test / Rate of Vehicle Control]) x 100
-
-
Caption: Reversible binding of this compound to the protease active site.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 6. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biofargo.com [biofargo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. thomassci.com [thomassci.com]
- 12. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SP-Chymostatin B Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SP-Chymostatin B in their experiments. Here you will find troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible inhibitor of a range of proteases. Its primary targets include chymotrypsin-like serine proteases and several lysosomal cysteine proteases such as cathepsins A, B, C, H, and L.[1][2] It is commonly used in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[2]
Q2: What is the recommended starting concentration for this compound?
A general effective concentration range for this compound is 10-100 µM (approximately 6-60 µg/mL). For initial experiments, a concentration of 20 µM has been shown to be effective in reducing protein breakdown in muscle tissues.[3] However, the optimal concentration can vary depending on the cell type, cell density, and the specific activity of the proteases in your experimental system. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and glacial acetic acid.[4] To prepare a stock solution, dissolve the powder in 100% DMSO to a concentration of 10 mM. For example, for a 1 mg vial of this compound (MW: 595.7 g/mol ), add 168 µL of DMSO. The stock solution should be stored at -20°C and is stable for several months. Diluted working solutions are less stable, especially due to the oxidation of the terminal aldehyde, and should be prepared fresh.
Q4: Is this compound cell-permeable? Can it be used in live-cell imaging?
The cell permeability of this compound is not extensively documented in the provided search results. While some small molecule inhibitors can passively diffuse across cell membranes, it is not guaranteed for this compound. If you intend to use it in live-cell imaging, it is crucial to empirically determine its permeability and potential cytotoxicity in your specific cell line. You may consider using fluorescently labeled protease substrates to assess its intracellular activity.
Q5: What is the difference between Chymostatin and this compound?
The search results use the terms "Chymostatin" and "this compound" and often describe their inhibitory profiles similarly. Chymostatin is a naturally occurring mixture of related peptidyl aldehydes, while "this compound" may refer to a specific synthetic or purified component. For experimental consistency, it is advisable to use a well-characterized, high-purity compound like this compound.
Q6: Can this compound interfere with protein quantification assays?
Substances in your lysis buffer can interfere with protein quantification assays like the Bradford assay.[5][6][7][8] While there is no specific information on this compound interference, the solvent used to dissolve it, such as DMSO, can affect the accuracy of these assays. It is recommended to include the same concentration of the vehicle (e.g., DMSO) in your protein standards to create a proper standard curve and mitigate any potential interference.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein degradation is still observed after adding this compound. | Insufficient Concentration: The concentration of this compound may be too low to inhibit the high levels of protease activity in your sample. | Increase the concentration of this compound in a stepwise manner (e.g., 50 µM, 100 µM). Perform a pilot experiment to determine the optimal inhibitory concentration for your specific sample type and lysis conditions. |
| Incomplete Protease Inhibition Spectrum: this compound is a broad-spectrum inhibitor but may not inhibit all proteases present in your sample. | Consider using this compound as part of a comprehensive protease inhibitor cocktail that includes inhibitors for other classes of proteases, such as metalloproteases (e.g., EDTA) and aspartic proteases (e.g., pepstatin A). | |
| Inhibitor Instability: The working solution of this compound may have degraded. | Prepare fresh working solutions of this compound from a frozen stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected or off-target effects are observed in cellular assays. | High Concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration of this compound to the minimum effective concentration determined through a dose-response experiment. |
| Inhibition of Unintended Proteases: this compound's inhibition of certain cathepsins could be affecting cellular pathways unrelated to your primary research question. | If you suspect off-target effects, consider using more specific inhibitors for the protease of interest, if available. Also, perform appropriate control experiments, such as using a structurally related but inactive compound. | |
| Precipitation is observed when adding this compound to the lysis buffer. | Solubility Issues: The final concentration of DMSO (from the stock solution) in the aqueous lysis buffer may be too high, causing precipitation of buffer components or the inhibitor itself. | Ensure the final concentration of DMSO in your lysis buffer is low (typically <1%). If necessary, prepare a more concentrated stock solution of this compound in DMSO to minimize the final volume added. |
Experimental Protocols
Cell Lysis with this compound for Western Blotting
This protocol is a general guideline and should be optimized for your specific cell type and target protein.
-
Prepare Lysis Buffer: A common lysis buffer is RIPA buffer. On the day of the experiment, supplement the lysis buffer with a protease inhibitor cocktail that includes this compound. A recommended starting concentration for this compound is 20-50 µM.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
Aspirate the PBS and add the ice-cold lysis buffer containing this compound.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a suitable assay (e.g., Bradford or BCA). Remember to include the lysis buffer with this compound in your standards.
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Western Blotting: Proceed with SDS-PAGE and western blotting according to standard protocols.
Immunoprecipitation (IP) with this compound
This protocol provides a general workflow for immunoprecipitation.
-
Cell Lysate Preparation: Prepare cell lysates as described in the western blotting protocol, ensuring the lysis buffer is supplemented with this compound (starting at 20-50 µM) and other necessary protease inhibitors.
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to your lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your protein of interest to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer without detergents). With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Elute the protein from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein for analysis by western blotting.
-
Signaling Pathways and Experimental Workflows
This compound and Apoptosis Signaling
This compound can influence apoptosis by inhibiting cathepsins, which are involved in the intrinsic apoptosis pathway. Inhibition of Cathepsin B, for instance, can prevent the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymostatin | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. go.zageno.com [go.zageno.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cathepsin B activity reduces apoptosis by preventing cytochrome c release from mitochondria in porcine parthenotes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SP-Chymostatin B
For researchers, scientists, and drug development professionals utilizing SP-Chymostatin B, this technical support center provides essential information on its stability and degradation in solution. Below are troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Degradation of this compound in aqueous solution. The terminal aldehyde group is susceptible to oxidation. | Prepare fresh working solutions daily. For maximum stability, dissolve this compound in DMSO to make a stock solution and dilute it into your aqueous buffer immediately before use. Avoid storing aqueous solutions for more than one day.[1] |
| Incorrect storage of stock solutions. | Store lyophilized this compound at -20°C for long-term storage (months to years).[2] Stock solutions in DMSO are stable for months at -20°C.[3][4] | |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes. | |
| Precipitation in Aqueous Buffer | Low solubility of this compound in aqueous solutions. | This compound is sparingly soluble in aqueous buffers.[1] To improve solubility, first dissolve it in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer of choice.[1] |
| Inconsistent Experimental Results | Instability of this compound under specific experimental conditions (e.g., high pH, elevated temperature). | Be aware that peptide degradation is influenced by pH and temperature.[5] Whenever possible, conduct experiments at a neutral or slightly acidic pH and avoid prolonged exposure to high temperatures. |
| Interaction with other components in the experimental setup. | Evaluate the compatibility of this compound with all components of your assay. Some reagents may accelerate its degradation. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or glacial acetic acid.[3][4] A common stock solution concentration is 10 mM in DMSO.[3][4]
2. What are the recommended storage conditions for this compound?
-
Lyophilized powder: Store at -20°C for long-term stability (months to years).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Stock solutions (in DMSO): Stable for several months when stored at -20°C.[3][4] Some sources suggest stability for up to 6 months at -80°C.
-
Aqueous working solutions: These are not stable and should be prepared fresh for daily use. It is not recommended to store aqueous solutions for more than one day.[1]
3. Why is my aqueous solution of this compound losing activity?
The primary reason for the loss of activity in aqueous solutions is the oxidation of the terminal aldehyde group, which is crucial for its inhibitory function.[6] This degradation is a common issue with peptide aldehydes in aqueous environments.
4. What is the optimal pH for working with this compound?
5. How does temperature affect the stability of this compound?
As with most chemical reactions, the degradation rate of peptides generally increases with temperature. For optimal stability, it is advisable to keep this compound solutions chilled and avoid prolonged incubation at elevated temperatures unless required by the experimental protocol.
6. What analytical methods can be used to assess the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the amount of intact this compound and monitoring the appearance of degradation products.[8][9] A reversed-phase C18 column is often used for peptide analysis.
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Prepare Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette to ensure the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in appropriate microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using your experimental aqueous buffer immediately before use.
-
Mix thoroughly by gentle vortexing or inversion.
-
General Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure. Specific parameters such as the mobile phase composition and gradient may need to be optimized for your specific HPLC system and column.
-
Sample Preparation:
-
Prepare solutions of this compound in the desired buffer systems (e.g., different pH values) at a known concentration.
-
Incubate the samples under the desired temperature conditions.
-
At specified time points, withdraw an aliquot of each sample.
-
If necessary, quench any ongoing degradation by adding a strong acid (e.g., trifluoroacetic acid) or by freezing the sample immediately at -80°C.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient appropriate for separating the peptide from its degradation products (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for this compound stability assessment.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Inhibition of a Generic Serine Protease Signaling Pathway
Caption: Inhibition of a serine protease-mediated signaling pathway.
References
- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. pubs.acs.org [pubs.acs.org]
SP-Chymostatin B off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SP-Chymostatin B. It is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a derivative of Chymostatin, a natural peptide aldehyde isolated from actinomycetes. It is a potent inhibitor of several classes of proteases. Its primary targets include chymotrypsin-like serine proteases and some cysteine proteases such as papain and cathepsins.[1] It is commonly used in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.
Q2: I am observing unexpected changes in a signaling pathway in my cell-based assay when using this compound. Could this be an off-target effect?
While this compound is known for its protease inhibitory activity, it is plausible that it could have off-target effects, leading to unexpected changes in signaling pathways. Protease inhibitors have been reported to interfere with cellular processes beyond their intended targets, which can include signaling cascades. For instance, some protease inhibitors can indirectly affect signaling pathways by preventing the degradation of key regulatory proteins. Although direct inhibition of kinases by this compound is not widely documented, it cannot be entirely ruled out without experimental validation.
Q3: Are there any known off-target kinases for this compound?
Currently, there is a lack of specific data from broad-panel kinome scans for this compound in the public domain. While its primary activity is against proteases, the possibility of cross-reactivity with other enzymes, including kinases, should be considered, especially at higher concentrations. Off-target effects are a known phenomenon for many small molecule inhibitors.
Q4: What concentration of this compound should I use to minimize potential off-target effects?
To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired level of protease inhibition. A typical effective concentration is in the range of 10-100 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application and cell type.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound.
Problem 1: Unexpected Phenotype or Signaling Pathway Modulation
You observe a cellular phenotype (e.g., decreased viability, altered morphology) or a change in a signaling pathway (e.g., phosphorylation of a kinase) that is inconsistent with the known function of the proteases inhibited by this compound.
Possible Cause: this compound may be interacting with unintended targets in your experimental system.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting its target proteases in your assay. You can perform a protease activity assay using a specific substrate for a chymotrypsin-like protease.
-
Dose-Response Analysis: Perform a dose-response curve with this compound to determine if the unexpected effect is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Different Inhibitor: As a control, use a different chymotrypsin inhibitor with a distinct chemical structure. If the unexpected phenotype persists with a different inhibitor of the same target class, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it points towards a potential off-target effect.
-
Biochemical Kinase Assay: To directly test for off-target kinase inhibition, perform an in vitro kinase assay with the kinase of interest in the presence and absence of this compound.
Problem 2: Inconsistent Results Across Different Cell Lines
The unexpected effects of this compound are observed in one cell line but not another.
Possible Cause: The expression levels of the off-target protein may vary between different cell lines.
Troubleshooting Steps:
-
Target Expression Analysis: Analyze the expression levels of the suspected off-target protein (e.g., a specific kinase) in the different cell lines using techniques like Western blotting or qPCR.
-
Cell-Free Assays: If possible, transition to a cell-free assay system to isolate the interaction between this compound and the suspected off-target protein, removing the complexity of the cellular environment.
Quantitative Data: Inhibitory Profile of Chymostatin
The following table summarizes the known inhibitory constants (Ki) of Chymostatin against some of its primary protease targets. This data can be used as a reference for its on-target potency.
| Target Protease | Inhibitor | Ki (M) |
| Chymotrypsin | Chymostatin | 4.0 x 10⁻¹⁰ |
| Cathepsin G | Chymostatin | 1.5 x 10⁻⁷ |
Data sourced from: Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin.[2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the direct inhibitory effect of this compound on a purified kinase.
Materials:
-
Purified active kinase of interest
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
Kinase reaction buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for potential binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for the recommended time and temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of a specific kinase within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells with lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total kinase as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results with this compound.
References
Chymotrypsin Inhibitor Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chymotrypsin inhibitors. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background absorbance/fluorescence in my chymotrypsin inhibitor assay. What are the common causes and solutions?
High background can obscure the signal from enzyme activity and lead to inaccurate inhibitor potency measurements. Common causes include:
-
Substrate Instability: The substrate may be hydrolyzing spontaneously in the assay buffer.
-
Solution: Prepare the substrate solution fresh before each experiment. Evaluate the rate of substrate degradation in the absence of the enzyme to determine its stability over the time course of your assay.
-
-
Contaminating Proteases: The enzyme preparation or the sample itself may contain other proteases that can cleave the substrate.
-
Solution: Use a highly purified chymotrypsin preparation. To confirm that the observed activity is specific to chymotrypsin, run a control with a known, specific chymotrypsin inhibitor.
-
-
Reagent Impurities: Impurities in the buffer components or other reagents can contribute to the background signal.
-
Solution: Use high-purity reagents and water to prepare all solutions.
-
-
Sample Interference: Components in the test sample (e.g., colored or fluorescent compounds) can interfere with the assay readout.
-
Solution: Run a sample blank control that contains the sample but no enzyme. Subtract the signal from this blank from the sample measurement.
-
Q2: My IC50 values for the same inhibitor vary significantly between experiments. What could be causing this variability?
Inconsistent IC50 values are a common issue. Several factors can contribute to this problem:
-
Enzyme Concentration and Activity: The IC50 value of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors. The specific activity of the chymotrypsin can also vary between batches.[1][2]
-
Solution: Standardize the chymotrypsin concentration and activity in your assays. It is recommended to determine the active concentration of the enzyme by titration with a known irreversible inhibitor. Always use the same batch of enzyme for a series of comparative experiments.
-
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can be critical, particularly for slow-binding or irreversible inhibitors.
-
Solution: Optimize the pre-incubation time to ensure that the binding equilibrium is reached before adding the substrate. For slow-binding inhibitors, a longer pre-incubation period may be necessary.
-
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can affect enzyme activity.[3]
-
Solution: Keep the final concentration of the organic solvent consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 1%. Run a solvent control to assess its effect on enzyme activity.
-
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.
-
Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.
-
Q3: The dose-response curve for my inhibitor is not a standard sigmoidal shape. How should I interpret non-linear inhibition curves?
Non-linear or biphasic inhibition curves can provide valuable information about the mechanism of inhibition.
-
Tight-Binding Inhibition: For potent inhibitors where the inhibitor concentration is close to the enzyme concentration, the standard IC50 data analysis assumptions may not be valid, leading to a non-sigmoidal curve.
-
Solution: Use the Morrison equation for fitting the data of tight-binding inhibitors, which takes into account the enzyme concentration.
-
-
Complex Inhibition Mechanisms: The inhibitor may have multiple binding sites with different affinities or may be an uncompetitive or mixed-type inhibitor.
-
Solution: Perform mechanism of action studies by measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations. Plotting the data using Lineweaver-Burk or Dixon plots can help elucidate the inhibition mechanism.[4]
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to a steep drop in activity.
-
Solution: Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to prevent compound aggregation. Visually inspect the wells for any precipitation.
-
Q4: What is the correct order of adding reagents in a chymotrypsin inhibitor assay?
The sequence of reagent addition can significantly impact the results, especially when dealing with complex samples.[3]
-
Recommended Sequence: For most applications, the recommended order is to first add the buffer, followed by the inhibitor, and then the enzyme. This mixture should be pre-incubated to allow the inhibitor to bind to the enzyme. The reaction is then initiated by the addition of the substrate.
-
Enzyme-Last Sequence: In some optimized methods, an "enzyme-last" sequence is recommended, where the inhibitor is mixed with the substrate before the enzyme is added.[3]
-
Consistency is Key: Regardless of the chosen sequence, it is crucial to maintain a consistent order of addition for all wells throughout the experiment to ensure reproducibility.
Experimental Protocols & Data
IC50 Determination Protocol
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against chymotrypsin using a colorimetric assay.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as substrate
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing CaCl2 (e.g., 10 mM)
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl and store it on ice. Immediately before use, dilute the enzyme to the desired working concentration in Tris buffer.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in a suitable organic solvent (e.g., DMSO or methanol). Dilute to the final working concentration in Tris buffer.
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent for control wells).
-
Chymotrypsin solution.
-
-
Include the following controls:
-
100% Activity Control: Buffer + Solvent + Enzyme
-
No Enzyme Control (Blank): Buffer + Solvent + Substrate
-
Inhibitor Controls: Buffer + Inhibitor + Enzyme
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and parameters used in chymotrypsin inhibitor assays.
| Parameter | Typical Value/Range | Reference |
| Chymotrypsin Concentration | 0.1 - 10 nM | [5] |
| Substrate (Suc-AAPF-pNA) Conc. | 100 - 200 µM | [5] |
| Pre-incubation Time | 10 - 30 minutes | [6] |
| Final DMSO Concentration | < 1% (v/v) | - |
| Bowman-Birk Inhibitor IC50 | 53 ng (for 3 mU chymotrypsin) | [7] |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a chymotrypsin inhibitor.
Chymotrypsin Signaling Pathway via PAR2
Chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptor 2 (PAR2), which is involved in various physiological processes in the gut.[8][9]
Caption: Chymotrypsin-mediated activation of the PAR2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method to determine trypsin and chymotrypsin inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-Chymostatin B Stability: A Technical Resource
For researchers, scientists, and drug development professionals utilizing SP-Chymostatin B, understanding its stability in different buffer systems is critical for ensuring experimental reproducibility and the integrity of results. This technical support guide provides a comprehensive overview of this compound stability, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions?
This compound, being a peptide aldehyde, is susceptible to oxidation in aqueous solutions. The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxidizing agents. It is advisable to use freshly prepared solutions for optimal activity.
Q3: Which buffers are recommended for working with this compound?
Q4: What is the expected effective concentration of this compound?
This compound is a potent inhibitor of various proteases and is typically effective in the low micromolar to nanomolar range, depending on the target enzyme and experimental conditions.
Stability Overview
The stability of this compound is paramount for its inhibitory activity. As a peptide-based molecule with a reactive aldehyde group, its integrity can be compromised by several factors.
Key Factors Influencing Stability:
-
pH: Peptide bonds can undergo hydrolysis at acidic or alkaline pH. The aldehyde group is also more susceptible to oxidation at higher pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Buffer Composition: Certain buffer components can interact with the peptide, potentially leading to degradation. For example, buffers containing primary amines may form Schiff bases with the aldehyde group.
-
Oxidation: The aldehyde moiety of this compound is prone to oxidation, which can lead to a loss of inhibitory activity. The use of degassed buffers and minimizing exposure to air can mitigate this.
-
Enzymatic Degradation: If working with complex biological samples, endogenous proteases could potentially degrade this compound.
General Stability of Peptide Aldehydes in Different Buffer Systems (Qualitative)
| Buffer System | pH Range | Temperature | General Stability Considerations |
| Phosphate Buffer | 6.0 - 8.0 | 4°C to 37°C | Generally considered a suitable buffer. However, the potential for phosphate-catalyzed hydrolysis should be considered over long-term storage. |
| Citrate Buffer | 3.0 - 6.0 | 4°C to 37°C | The acidic pH may lead to hydrolysis of peptide bonds over time. |
| Tris Buffer | 7.0 - 9.0 | 4°C to 37°C | The primary amine in Tris can potentially react with the aldehyde group of this compound, forming a Schiff base and reducing its effective concentration. This is a critical consideration for quantitative studies. |
| Acetate Buffer | 3.5 - 5.5 | 4°C to 37°C | Similar to citrate buffer, the acidic environment may contribute to peptide hydrolysis. |
Note: This table provides general guidance based on the chemical properties of peptide aldehydes. Specific stability testing for this compound in the user's experimental conditions is highly recommended.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method to quantify the degradation of this compound in a specific buffer over time.
Materials:
-
This compound
-
Selected buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and determine its initial concentration accurately.
-
Incubation:
-
Dilute the this compound stock solution to the desired final concentration in the test buffer.
-
Aliquot the solution into multiple autosampler vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Sample Quenching (Optional but Recommended): To stop further degradation, immediately add an equal volume of a strong acid solution (e.g., 10% TFA) or a cold organic solvent. This step should be optimized for your specific assay.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
The retention time of the intact this compound should be determined using a freshly prepared standard.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.
-
Caption: this compound's potential role in apoptosis.
Potential Impact on NF-κB Signaling
Some proteases are involved in the regulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By inhibiting these proteases, this compound could potentially modulate NF-κB activation, although the direct targets within this pathway are not fully elucidated. Further research is needed to confirm this relationship.
This technical guide is intended to provide a starting point for researchers working with this compound. Due to the inherent variability of experimental conditions, it is crucial to perform specific stability and activity tests for your particular application.
Minimizing variability in experiments with SP-Chymostatin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving SP-Chymostatin B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I'm observing incomplete or inconsistent inhibition of my target protease. What could be the cause?
A1: This is a common issue that can arise from several factors related to the preparation and handling of this compound.
-
Improper Dissolution: this compound has limited solubility in aqueous solutions but is soluble in DMSO and glacial acetic acid.[1] Ensure you are using the correct solvent to prepare your stock solution.
-
Degradation of Working Solution: Dilute aqueous solutions of chymostatin are unstable, especially due to the oxidation of the terminal aldehyde.[1] It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Stock solutions in DMSO are stable for months when stored at -20°C.[1]
-
Incorrect Final Concentration: The effective concentration of this compound can vary depending on the target protease and experimental conditions. A typical working concentration is between 10 to 100 µM.[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Presence of High Substrate Concentration: In competitive inhibition, a high concentration of the substrate can compete with the inhibitor for the active site of the enzyme, leading to reduced inhibition. Consider optimizing the substrate concentration.
Q2: My experimental results show high variability between replicates. How can I improve consistency?
A2: High variability can be frustrating. Here are some steps to improve the reproducibility of your experiments:
-
Consistent Solution Preparation: Always use the same procedure for preparing your this compound stock and working solutions. Aliquoting the stock solution can prevent multiple freeze-thaw cycles that may lead to degradation.
-
Accurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when working with small volumes of a potent inhibitor like this compound.
-
Temperature Control: Perform all incubation steps at a consistent and controlled temperature. Enzyme kinetics are highly sensitive to temperature fluctuations.
-
Standardized Incubation Times: Use a precise timer for all incubation steps to ensure uniform reaction times across all samples.
-
Homogeneous Mixing: Ensure that the inhibitor and other reagents are thoroughly mixed with the sample.
Q3: I suspect off-target effects are influencing my results. What are the known off-target effects of this compound, and how can I mitigate them?
A3: this compound, while a potent chymotrypsin-like serine protease inhibitor, can also affect other proteases.
-
Known Off-Target Activities: Besides chymotrypsin, chymostatin is known to inhibit papain and several lysosomal cysteine proteases, such as cathepsins A, B, H, and L.[1] It can also inhibit soluble Ca2+-activated proteinases.[2]
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits your primary target to minimize off-target effects.
-
Use More Specific Inhibitors: If available, consider using more specific inhibitors for your target protease as a control to confirm that the observed effect is due to the inhibition of your primary target.
-
Control Experiments: Include control groups that can help differentiate between on-target and off-target effects. For example, use a cell line where the target protease is knocked out or knocked down.
-
Q4: I am using this compound in cell culture experiments, and I'm observing cytotoxicity. What could be the reason?
A4: While chymostatin is generally considered to have low toxicity, high concentrations or prolonged exposure can lead to cellular stress.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%).
-
Inhibition of Essential Proteases: Off-target inhibition of essential cellular proteases, such as lysosomal cathepsins, could lead to cytotoxicity.[2]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the maximum non-toxic concentration of this compound for your specific cell line.
-
Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Reduce the incubation time with the inhibitor if possible.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of chymostatin against various proteases. Note that this compound is a component of the chymostatin mixture. The Ki (inhibition constant) is a measure of the inhibitor's potency; a smaller Ki value indicates a more potent inhibitor.
| Protease | Inhibitor | Ki (M) |
| Chymotrypsin | Chymostatin | 4 x 10⁻¹⁰ |
| Cathepsin G | Chymostatin | 1.5 x 10⁻⁷ |
Data sourced from[3]
Experimental Protocols
1. Protocol for a General Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target protease using a chromogenic or fluorogenic substrate.
Materials:
-
Target protease solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (specific to the target protease)
-
Chromogenic or fluorogenic substrate for the target protease
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.
-
Prepare the protease solution to the desired concentration in assay buffer.
-
Prepare the substrate solution to the desired concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add a fixed volume of the protease solution to wells containing the different concentrations of this compound.
-
Enzyme Control Wells: Add the same volume of protease solution to wells containing assay buffer without the inhibitor.
-
Substrate Control Wells: Add the same volume of substrate solution to wells containing only assay buffer.
-
Vehicle Control Wells: Add the protease solution to wells containing the highest concentration of the vehicle (e.g., DMSO) used in the inhibitor dilutions.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the protease for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a specific duration. The reading parameters will depend on the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each well.
-
Normalize the activity in the inhibitor wells to the activity in the enzyme control wells to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Protocol for Using this compound in Cell Culture
This protocol outlines a general procedure for treating adherent cells with this compound to study its effects on cellular processes.
Materials:
-
Adherent cells cultured in appropriate flasks or plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment medium (with different concentrations of this compound) and the vehicle control medium to the respective wells.
-
-
Incubation:
-
Return the plate to the CO2 incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After the incubation period, the cells can be harvested for various downstream analyses, such as:
-
Western blotting to analyze protein expression levels.
-
Cell viability assays (e.g., MTT or trypan blue exclusion).
-
Enzyme activity assays from cell lysates.
-
Immunofluorescence staining to observe cellular morphology.
-
-
Visualizations
Signaling Pathway Diagram
Caption: Chymotrypsin-mediated activation of PAR2 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a protease inhibition assay.
References
- 1. Chymostatin 9076-44-2 [sigmaaldrich.com]
- 2. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-Chymostatin B interference with other reagents
Welcome to the technical support resource for SP-Chymostatin B. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming potential challenges related to reagent interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and reversible peptide aldehyde inhibitor of several serine and cysteine proteases. It is known to effectively inhibit chymotrypsin, cathepsin G, and other chymotrypsin-like serine proteases. Its mechanism of action involves the formation of a stable, covalent hemiacetal adduct with the active site serine residue of the target protease, which prevents the binding and cleavage of natural substrates.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C as a powder or in a suitable solvent like DMSO. Repeated freeze-thaw cycles should be avoided. Once in solution, it is recommended to aliquot and store at -20°C or -80°C.
Q3: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the specific application and the level of protease activity in the sample. A typical starting concentration is between 10 and 100 µM. However, optimization may be required for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Protease Activity
If you observe lower than expected or no inhibition of your target protease, consider the following potential causes and solutions.
Potential Causes:
-
Incompatible Reagents: The presence of certain reagents in your buffer can interfere with the activity of this compound.
-
Suboptimal pH or Temperature: The stability and activity of this compound can be influenced by the pH and temperature of the experimental buffer.
-
Degradation of the Inhibitor: Improper storage or handling may have led to the degradation of this compound.
Troubleshooting Steps:
-
Review Buffer Composition: Check your lysis or reaction buffer for the presence of potentially interfering substances such as strong reducing agents or high concentrations of detergents.
-
Optimize pH and Temperature: Ensure the pH of your buffer is within the optimal range for this compound activity, which is generally between pH 7.0 and 8.0. While some chymotrypsin inhibitors show stability over a broad pH and temperature range, it is best to verify this for your specific conditions. For example, a chymotrypsin inhibitor from Schizolobium parahyba seeds (SPCI) shows high thermal stability, but its activity can be affected by temperature extremes.[1]
-
Use Freshly Prepared Inhibitor: Prepare fresh dilutions of this compound from a properly stored stock solution to rule out degradation.
-
Increase Inhibitor Concentration: If high levels of protease are present, a higher concentration of this compound may be required for effective inhibition.
Issue 2: Interference with Protein Quantification Assays
Unexpected or inconsistent results in protein quantification assays (e.g., Bradford or BCA) can sometimes be attributed to the presence of protease inhibitors or other components in the lysis buffer.
Potential Causes:
-
Bradford Assay: The Bradford assay is generally compatible with reducing agents but can be sensitive to detergents. High concentrations of certain detergents can interfere with the dye-binding mechanism.[2]
-
BCA Assay: The BCA assay is sensitive to reducing agents like DTT and β-mercaptoethanol, which can reduce Cu2+ ions and lead to a false positive signal.[3][4]
Troubleshooting Steps:
-
Blank Correction: Always use the complete lysis buffer (including this compound and any other additives) without protein as the blank for your standard curve and samples.
-
Dilute the Sample: If interference is suspected, diluting the sample may reduce the concentration of the interfering substance to a level that no longer affects the assay.[3]
-
Choose a Compatible Assay: If your buffer contains high concentrations of reducing agents, the Bradford assay may be a more suitable choice than the BCA assay. Conversely, if high levels of detergents are present, the BCA assay might be more robust.
-
Protein Precipitation: As a last resort, you can precipitate the protein from your sample to remove interfering substances before quantification.[3][4]
Data Presentation: Reagent Compatibility
The following tables summarize the potential compatibility of this compound with common laboratory reagents based on general knowledge of peptide-based protease inhibitors. Note: Specific quantitative data for this compound is limited; therefore, these tables should be used as a guideline, and empirical testing is highly recommended.
Table 1: Compatibility with Reducing Agents
| Reagent | Typical Concentration | Potential Interference with this compound Activity | Recommendation |
| DTT | 1-10 mM | High concentrations may potentially reduce the aldehyde group of chymostatin, leading to decreased activity. | Use the lowest effective concentration. Consider adding it immediately before use. |
| β-mercaptoethanol | 1-5% (v/v) | Similar to DTT, it may interfere with the inhibitor's active group. | Prefer lower concentrations. Test for compatibility in your specific assay. |
Table 2: Compatibility with Detergents
| Detergent | Typical Concentration | Potential Interference with this compound Activity | Recommendation |
| SDS | 0.1-1% (w/v) | High concentrations may denature the target protease, affecting inhibitor binding. | Use the lowest concentration necessary for cell lysis. |
| Triton X-100 | 0.1-1% (v/v) | Generally compatible. | Widely used in lysis buffers with protease inhibitors. |
| NP-40 | 0.1-1% (v/v) | Generally compatible. | A common component of cell lysis buffers. |
Table 3: Interference in Protein Assays
| Assay | Interfering Reagent Class | Effect on Assay | Mitigation Strategy |
| Bradford | Detergents | Can cause precipitation of the dye, leading to inaccurate readings.[2] | Dilute the sample; use a detergent-compatible Bradford reagent. |
| BCA | Reducing Agents (DTT, β-ME) | Reduce Cu2+, leading to a false increase in protein concentration.[3][4] | Use a reducing agent-compatible BCA assay kit; dilute the sample; precipitate protein. |
Experimental Protocols
Protocol: Assessing this compound Interference with a New Reagent
This protocol provides a general framework to test the compatibility of this compound with a reagent in your experimental setup.
Materials:
-
Purified target protease (e.g., chymotrypsin)
-
Fluorogenic or chromogenic protease substrate
-
This compound
-
Assay buffer
-
Reagent to be tested
-
Microplate reader
Procedure:
-
Prepare a protease activity baseline: In a microplate well, combine the assay buffer, the target protease, and the substrate. Measure the signal over time.
-
Confirm this compound activity: In a separate well, pre-incubate the target protease with this compound in the assay buffer for 15-30 minutes. Add the substrate and measure the signal. You should observe a significant decrease in signal compared to the baseline.
-
Test for reagent interference with the protease: In another well, combine the assay buffer, the target protease, the reagent to be tested, and the substrate. Measure the signal. A significant change from the baseline indicates the reagent affects the protease directly.
-
Test for reagent interference with this compound: Pre-incubate the target protease with this compound and the reagent to be tested in the assay buffer. Add the substrate and measure the signal.
-
Analyze the results:
-
If the signal in step 4 is similar to the signal in step 2, the reagent does not significantly interfere with this compound.
-
If the signal in step 4 is significantly higher than in step 2 (and closer to the baseline), the reagent is likely interfering with the inhibitory activity of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing reagent interference.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. pH Dependence Thermal Stability of a Chymotrypsin Inhibitor from Schizolobium parahyba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SP-Chymostatin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of SP-Chymostatin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as α-MAPI, is a potent protease inhibitor. Its primary targets include chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and various lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1][2] It exhibits weak inhibition of human leukocyte elastase.[1][2]
Q2: What is the mechanism of inhibition of this compound?
This compound acts as a slow-binding inhibitor of chymotrypsin and cathepsin G.[3] This means that the initial interaction between the inhibitor and the enzyme is followed by a conformational change, leading to a more stable, tightly bound complex.[3] The inhibition mechanism involves the formation of a hemiacetal intermediate between the inhibitor's aldehyde group and the active site serine of the protease.[3]
Q3: At what concentration is this compound typically effective?
This compound is generally effective at a final concentration range of 10 to 100 µM (equivalent to 100 to 200 µg/ml).[1]
Q4: How should this compound be stored?
For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of chymotrypsin activity observed. | Incorrect concentration of this compound. | Ensure the final concentration is within the effective range (10-100 µM). Prepare fresh dilutions from a properly stored stock solution. |
| Degraded this compound. | Verify the storage conditions and age of the inhibitor. If in doubt, use a new vial. | |
| Issues with the enzyme assay. | Confirm the activity of your chymotrypsin enzyme with a control substrate in the absence of the inhibitor. Ensure the buffer conditions (pH, temperature) are optimal for chymotrypsin activity.[4][5][6] | |
| High background signal in the assay. | Substrate instability or spontaneous hydrolysis. | Run a blank reaction containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from your experimental values. |
| Contaminating proteases in the sample. | If working with complex biological samples, consider using a protease inhibitor cocktail that does not interfere with your assay. The provided kit may include a selective inhibitor for this purpose.[7] | |
| Inconsistent or variable results between replicates. | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes.[4][5] | |
| Incomplete dissolution of this compound. | Ensure the inhibitor is fully dissolved in the appropriate solvent before adding it to the assay mixture. |
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against its target proteases can be quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
| Enzyme | Inhibitor | IC50 / Ki | Reference |
| Chymotrypsin | Chymostatin | Ki = 4 x 10⁻¹⁰ M | [3] |
| Cathepsin G | Chymostatin | Ki = 1.5 x 10⁻⁷ M | [3] |
Experimental Protocols
Detailed Protocol: Chymotrypsin Activity Assay (Spectrophotometric)
This protocol is adapted from standard chymotrypsin assay procedures.[4][5][6]
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as substrate
-
Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂
-
1 mM HCl for dissolving the enzyme
-
Methanol for dissolving the substrate
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in cold 1 mM HCl. Just before the assay, dilute the stock solution to a working concentration of 10-30 µg/mL in 1 mM HCl.
-
Substrate Solution (1.18 mM BTEE): Dissolve 18.5 mg of BTEE in 31.7 mL of absolute methanol and bring the final volume to 50 mL with deionized water.
-
This compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions to determine the IC50 value.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, mix 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.
-
To the test cuvettes, add the desired volume of this compound solution (or solvent for the control).
-
Incubate the cuvettes in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.
-
-
Measurement:
-
Initiate the reaction by adding 100 µL of the diluted chymotrypsin solution to each cuvette.
-
Immediately start recording the increase in absorbance at 256 nm for at least 5-10 minutes.
-
Determine the initial reaction velocity (ΔA256/min) from the linear portion of the curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the inhibitory activity of this compound.
Caption: Simplified signaling pathway of slow-binding inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 7. novusbio.com [novusbio.com]
Enhancing the inhibitory effect of SP-Chymostatin B
Welcome to the technical support center for SP-Chymostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which proteases does it inhibit?
This compound is a potent, peptide-derived aldehyde inhibitor of a variety of proteases.[1][2] It is particularly effective against chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and several lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1][2] It exhibits weak inhibition of human leukocyte elastase.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as a slow-binding, competitive inhibitor.[3] This means that the final steady-state of inhibition is not achieved immediately upon mixing the inhibitor with the enzyme. The inhibition process typically involves the formation of a reversible covalent bond between the aldehyde group of chymostatin and the active site serine of the protease, forming a stable hemiacetal intermediate.
Q3: What is a typical working concentration for this compound?
The effective concentration of this compound can vary depending on the target protease and the specific experimental conditions. However, a general starting point for in vitro assays is in the range of 10 to 100 µM (approximately 100 to 200 µg/mL).[1] For cell-based assays, a concentration of 20 µM has been shown to decrease protein breakdown in muscle cells.[4]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For a stock solution, dissolve the powder in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark place, where it can be stable for months to years.[1] Stock solutions in DMSO can also be stored in aliquots at -20°C for several months. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Troubleshooting Guides
Issue 1: Lower than expected inhibition of target protease.
Possible Cause 1: Suboptimal pH or buffer conditions.
-
Solution: The inhibitory activity of peptide aldehydes can be pH-dependent. The optimal pH for chymotrypsin activity is generally between 7.0 and 8.0.[5] Ensure your assay buffer falls within the optimal range for your target protease. Some studies have shown that the choice of buffer can also impact enzyme stability and activity. Consider testing different buffer systems (e.g., Tris-HCl, phosphate) to find the optimal conditions for your experiment.
Possible Cause 2: Inhibitor degradation.
-
Solution: this compound, like many peptide-based inhibitors, can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage at room temperature. Prepare fresh working solutions from a frozen stock for each experiment. Verify the stability of your stock solution if it has been stored for an extended period.
Possible Cause 3: Slow-binding kinetics leading to inaccurate IC50 determination.
-
Solution: Since this compound is a slow-binding inhibitor, a standard IC50 assay with a short pre-incubation time may underestimate its potency. To obtain a more accurate assessment of its inhibitory effect, increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. It is recommended to perform a time-dependent inhibition assay to characterize the kinetics of inhibition.
Issue 2: High background signal or non-specific effects in cell-based assays.
Possible Cause 1: Off-target effects of the inhibitor.
-
Solution: this compound inhibits a range of proteases. To confirm that the observed effect is due to the inhibition of your target protease, consider using a more specific inhibitor as a control if available. Additionally, performing dose-response experiments is crucial to establish a clear relationship between the concentration of this compound and the observed cellular phenotype.
Possible Cause 2: Cytotoxicity at high concentrations.
-
Solution: High concentrations of any compound, including protease inhibitors, can lead to cellular stress and off-target effects. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations well below the cytotoxic threshold for your experiments.
Possible Cause 3: Interference with the assay detection method.
-
Solution: The components of your lysis buffer or the inhibitor itself might interfere with your detection method (e.g., fluorescence or luminescence). Run appropriate controls, including a no-enzyme control and a vehicle control (DMSO), to identify any potential assay interference.
Enhancing the Inhibitory Effect of this compound
1. Synergistic Inhibition with Other Protease Inhibitors:
In some biological systems with multiple active proteases, combining this compound with other classes of inhibitors can lead to a more complete inhibition of proteolytic activity. A notable example is the combination with pepstatin, an aspartic protease inhibitor.
-
Finding: In cultures of Aspergillus niger, which secrete both serine and aspartic proteases, the combination of chymostatin and pepstatin resulted in 99-100% inhibition of total protease activity, a significant increase compared to using either inhibitor alone.[6]
-
Application: This suggests that for complex biological samples where multiple protease classes may be active (e.g., cell lysates, culture supernatants), a cocktail of inhibitors including this compound and an aspartic protease inhibitor like pepstatin can provide more effective protein protection.
2. Optimization of Assay Conditions:
The potency of an inhibitor can be significantly influenced by the conditions of the assay.
-
pH Optimization: The ionization state of both the enzyme's active site residues and the inhibitor can affect their interaction. For chymotrypsin-like serine proteases, the optimal pH for activity and inhibition is typically in the neutral to slightly alkaline range (pH 7-8).[5] It is advisable to perform a pH titration to determine the optimal pH for this compound inhibition of your specific target protease.
-
Buffer Composition: The choice of buffer and the presence of additives can also play a role. While there is no universal "enhancer," systematically testing different buffer systems (e.g., Tris, HEPES, Phosphate) and ionic strengths may reveal conditions that favor a stronger inhibitor-enzyme interaction.
Quantitative Data Summary
The following tables summarize the known inhibitory constants and effective concentrations of Chymostatin against various proteases.
Table 1: In Vitro Inhibitory Constants (Kᵢ) of Chymostatin
| Protease | Organism/Source | Kᵢ (M) | Reference |
| Chymotrypsin | Bovine Pancreas | 4 x 10⁻¹⁰ | [3] |
| Cathepsin G | Human | 1.5 x 10⁻⁷ | [3] |
Table 2: Effective Concentrations of Chymostatin in Biological Systems
| System | Application | Effective Concentration | % Inhibition / Effect | Reference |
| Isolated Rat Muscle | Protein Breakdown | 20 µM | 20-40% decrease | [4] |
| Aspergillus niger Culture | Extracellular Protease Activity | 30 µM (with 0.075 µM Pepstatin) | 99-100% inhibition | [6] |
Key Experimental Protocols
Protocol 1: In Vitro Chymotrypsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against chymotrypsin using a chromogenic substrate.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) or Benzoyl-Tyrosine p-nitroanilide (BTPNA) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of this compound (serially diluted in assay buffer from the DMSO stock). Include a vehicle control (DMSO without inhibitor).
-
Add the α-chymotrypsin solution to each well to a final concentration of approximately 10 nM.
-
-
Pre-incubation (Crucial for Slow-Binding Inhibitors):
-
Incubate the plate at room temperature for at least 30 minutes to allow the inhibitor to bind to the enzyme. Longer incubation times may be necessary to reach equilibrium.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to initiate the reaction. A typical final substrate concentration is 150 µM.[7]
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 405 nm (for p-nitroanilide substrates) every 15-20 seconds for 5-10 minutes using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Protocol 2: Protocol for Assessing Synergistic Inhibition of Protease Activity in a Mixed Protease Sample
This protocol is adapted from the findings on the synergistic effect of chymostatin and pepstatin in Aspergillus cultures.[6]
Materials:
-
Sample containing a mixture of proteases (e.g., cell lysate, culture supernatant)
-
This compound
-
Pepstatin A
-
General protease substrate (e.g., Azocasein)
-
Assay Buffer (appropriate for the sample)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare Inhibitor Solutions:
-
Prepare stock solutions of this compound in DMSO and Pepstatin A in methanol or DMSO.
-
-
Assay Setup:
-
Prepare four sets of reactions:
-
No inhibitor (control)
-
This compound alone (e.g., final concentration of 30 µM)
-
Pepstatin A alone (e.g., final concentration of 0.075 µM)
-
This compound and Pepstatin A in combination (30 µM and 0.075 µM, respectively)
-
-
-
Pre-incubation:
-
Add the protease-containing sample to each reaction tube.
-
Add the respective inhibitors or vehicle controls.
-
Incubate at the optimal temperature for the proteases for 15-30 minutes.
-
-
Substrate Reaction:
-
Add the azocasein substrate to each tube and incubate for a defined period (e.g., 1-2 hours) at the optimal temperature.
-
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by adding TCA to each tube to precipitate the undigested substrate and larger protein fragments.
-
Incubate on ice for 15 minutes.
-
-
Measure Proteolytic Activity:
-
Centrifuge the tubes to pellet the precipitate.
-
Transfer the supernatant, which contains the smaller, colored peptide fragments, to a new tube or a microplate.
-
Measure the absorbance of the supernatant at the appropriate wavelength for the colored product (e.g., 440 nm for azocasein).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each condition relative to the no-inhibitor control.
-
Compare the inhibition by the individual inhibitors to the inhibition by the combination to assess for synergistic effects.
-
Visualizations
Caption: Workflow for an in vitro protease inhibition assay.
Caption: Inhibition of chymotrypsin by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of inhibitors to α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymostatin can combine with pepstatin to eliminate extracellular protease activity in cultures of Aspergillus niger NRRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
SP-Chymostatin B half-life in cell culture media
Welcome to the technical support center for SP-Chymostatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture media?
A specific half-life for this compound in cell culture media has not been definitively established in publicly available literature. The stability and half-life of a small molecule like this compound are not fixed values; they are highly dependent on the specific conditions of your experiment. Factors such as the composition of the cell culture medium, pH, temperature, and the presence of serum can significantly influence its degradation rate. Therefore, it is recommended to determine the half-life empirically under your specific experimental conditions.
Q2: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of a variety of proteases.[1][2] It is known to effectively inhibit chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1][2] It exhibits weak inhibitory activity against human leucocyte elastase.[1][2] Its mechanism of action involves binding to the active site of these proteases, thereby preventing them from cleaving their target proteins.[3]
Q3: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can impact the stability of small molecules in cell culture media. These include:
-
Media Composition: The presence of certain components, such as reducing agents or reactive amino acids, can affect the stability of the compound.
-
Serum Content: Fetal Bovine Serum (FBS) and other sera contain enzymes that can degrade small molecules. Conversely, serum proteins can sometimes bind to and stabilize compounds.
-
pH of the Medium: The pH of the cell culture medium can influence the rate of hydrolysis and other chemical degradation pathways.
-
Temperature: As with most chemical reactions, the rate of degradation of this compound is likely to increase with temperature.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to store stock solutions in the dark.[2]
-
Presence of Cells: Cellular metabolism can contribute to the degradation of the compound.
Q4: How can I determine the half-life of this compound in my specific cell culture medium?
You can determine the half-life by incubating this compound in your cell culture medium of choice (with and without cells) and measuring its concentration at various time points. A common and effective method for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
Experimental Protocol: Determining the Half-life of this compound
This protocol outlines a general procedure for determining the stability of this compound in cell culture media.
1. Reagent and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]
-
Spike your cell culture medium (e.g., DMEM, RPMI) with a known concentration of this compound. The final concentration should be relevant to your planned experiments.
-
Prepare two sets of samples: one with your cell culture medium alone and another with your cell culture medium containing the cells you will be using in your experiments.
-
Include a "time zero" control by immediately processing a sample after adding this compound.
2. Incubation:
-
Incubate the prepared media (with and without cells) under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
3. Sample Processing:
-
For cell-free samples, you may be able to directly analyze the media after dilution.
-
For samples containing cells, pellet the cells by centrifugation.
-
To remove proteins that can interfere with analysis, perform a protein precipitation step. A common method is to add 2 volumes of cold acetonitrile to the media supernatant, vortex, and then centrifuge to pellet the precipitated proteins.[4]
-
Collect the supernatant for analysis.
4. Analysis by LC-MS/MS:
-
Develop an LC-MS/MS method to quantify the concentration of this compound in your samples. This will involve optimizing the chromatographic separation and the mass spectrometry parameters for the specific molecule.[5][6]
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
5. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) from the degradation curve. For first-order decay, this can be calculated from the decay rate constant (k) using the formula: t½ = 0.693 / k.
Data Presentation: Factors Influencing Small Molecule Stability
| Factor | Potential Impact on this compound Stability | Considerations for Experimental Design |
| Media Formulation | Components like certain amino acids or vitamins could potentially react with and degrade the compound. | Test stability in the specific basal medium and with all supplements you intend to use. |
| Serum (e.g., FBS) | Can contain proteases and other enzymes that may degrade this compound. Protein binding may also occur, potentially affecting its availability and stability. | Determine the half-life in both serum-free and serum-containing media to understand the impact of serum. |
| pH | Deviations from the optimal physiological pH range of the media could accelerate hydrolytic degradation. | Monitor and maintain consistent pH in your culture system throughout the experiment. |
| Temperature | Higher temperatures will generally increase the rate of chemical degradation. | Maintain a constant and accurate temperature during incubation. Consider stability at storage temperatures as well. |
| Cellular Metabolism | Cells may metabolize or actively transport the compound, leading to a decrease in its concentration. | Compare the degradation rate in the presence and absence of cells to distinguish between chemical and cell-mediated degradation. |
Troubleshooting Guide
Q5: My this compound seems to be degrading very quickly. What could be the cause?
-
Check your media components: Are there any reactive species in your specific media formulation?
-
Evaluate the impact of serum: If you are using a high percentage of serum, enzymatic degradation could be a factor. Try reducing the serum concentration or using a heat-inactivated serum.
-
Confirm pH stability: Ensure your media is properly buffered and the pH is stable throughout the experiment.
-
Consider cellular uptake and metabolism: If the rapid loss is only observed in the presence of cells, it is likely due to cellular activity.
Q6: I am seeing a precipitate in my media after adding this compound. What should I do?
-
Check the final solvent concentration: If you are using a DMSO stock, ensure the final concentration of DMSO in your media is low (typically <0.5%) to avoid solubility issues.
-
Determine the solubility limit: You may be exceeding the solubility of this compound in your cell culture medium. Try preparing a lower concentration.
-
Pre-warm the media: Adding a cold stock solution to warm media can sometimes cause precipitation. Try warming the stock solution slightly before adding it to the media.
Q7: My results for the half-life determination are inconsistent between experiments. How can I improve reproducibility?
-
Standardize your protocol: Ensure all steps, from stock solution preparation to sample analysis, are performed consistently each time.
-
Use internal standards: For LC-MS analysis, incorporating an internal standard can help to correct for variations in sample preparation and instrument response.[7]
-
Control for confluency: If working with cells, the cell density and metabolic state can influence the rate of compound degradation. Start your experiments with a consistent cell confluency.
-
Ensure accurate timing: Be precise in your time-point collection.
Visualizations
Caption: Experimental workflow for determining the half-life of this compound.
Caption: Troubleshooting decision tree for this compound stability experiments.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sciex.com [sciex.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of SP-Chymostatin B in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of SP-Chymostatin B during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated after I added it to my aqueous buffer. How can I prevent this?
A1: this compound has very low solubility in aqueous solutions.[1][2] Direct addition to buffers is likely to cause precipitation. The recommended method is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] You can then dilute this stock solution into your aqueous experimental buffer.
Q2: What is the best solvent for making an this compound stock solution?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of Chymostatin.[2] Glacial acetic acid is also a viable option.[2][3] Stock solutions in DMSO are generally stable for several months when stored at -20°C.
Q3: I dissolved this compound in DMSO, but it still precipitated when I diluted it in my buffer. What went wrong?
A3: This can happen if the final concentration of this compound in your aqueous buffer is too high, or if the percentage of DMSO in the final solution is too low. Chymostatin's solubility is significantly lower in aqueous solutions, even with some DMSO present. For example, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is only about 0.5 mg/mL.[1][4] To resolve this, try increasing the final percentage of DMSO in your working solution (if your experiment allows) or lowering the final concentration of this compound.
Q4: How should I store my this compound solutions?
A4: this compound, supplied as a crystalline solid, should be stored at -20°C for long-term stability (≥4 years).[1][4] Concentrated stock solutions in DMSO can also be stored at -20°C for several months. It is not recommended to store aqueous working solutions for more than one day, as they are not stable.[1] Dilute aqueous solutions (10-100 μM) are only stable for a few hours due to the oxidation of the terminal aldehyde group.[2]
Q5: What is the typical working concentration for this compound?
A5: The effective final concentration in most experiments ranges from 10 to 100 μM.[2][5] You should always determine the optimal concentration for your specific application through a dose-response experiment.
Data Summary
Solubility of Chymostatin
| Solvent | Solubility | Reference |
| DMSO | ~10-20 mg/mL | [1][3] |
| Glacial Acetic Acid | ~10-20 mg/mL | [2][3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| Water | Sparingly Soluble | [2] |
| Methanol / Ethanol | Sparingly Soluble | [2] |
| Ethyl Acetate, Hexane, Ether | Insoluble | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight for Chymostatin B is ~593.7 g/mol )[3]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weighing: Carefully weigh out approximately 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of ~593.7, to make a 10 mM solution with 1 mg of powder, you will need to add approximately 168 µL of DMSO.
-
Calculation: (1 mg / 593.7 mg/mmol) / 10 mmol/L = 0.000168 L = 168 µL
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the tube gently until the solid is completely dissolved. Ensure no particulates are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol: Preparation of an Aqueous Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, TRIS)
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of this compound needed for your experiment (e.g., 50 μM).
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution required. For example, to prepare 1 mL of a 50 μM working solution:
-
V1 = (M2 * V2) / M1 = (50 μM * 1 mL) / 10,000 μM = 0.005 mL = 5 µL
-
-
Dilution: Add 995 µL of your experimental buffer to a sterile tube. Add the 5 µL of the 10 mM stock solution to the buffer.
-
Mixing: Mix thoroughly by gentle vortexing or inversion. The final DMSO concentration in this example will be 0.5%.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Inhibition of serine proteases by this compound.
References
SP-Chymostatin B cross-reactivity with other proteases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and FAQs regarding the use of SP-Chymostatin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and slow-binding inhibitor of several classes of proteases.[1] Its primary targets are chymotrypsin-like serine proteases and certain cysteine proteases. The mechanism of inhibition involves the aldehyde group of chymostatin forming a stable hemiacetal adduct with the active site serine or cysteine residue of the target protease.
Q2: What are the primary proteases inhibited by this compound?
This compound is known to be a strong inhibitor of chymotrypsin, papain, and various cathepsins, including cathepsin B, and G.[1][2][3][4] It also inhibits other chymotrypsin-like serine proteases.
Q3: Is this compound effective against all types of proteases?
No. While it has broad reactivity against certain serine and cysteine proteases, it is a weak inhibitor of others, such as human leukocyte elastase. Its effectiveness against metalloproteases and aspartic proteases is not well-documented and should be experimentally determined.
Q4: What is the recommended working concentration for this compound?
The optimal concentration depends on the specific protease being targeted and the experimental conditions. However, a general starting range is 10-100 µM. For potent targets like chymotrypsin, much lower concentrations will be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: Can this compound be used in cell-based assays?
Yes, this compound can be used in cell-based assays. However, its cell permeability, potential off-target effects, and cytotoxicity should be carefully evaluated for the specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a Non-Target Protease
-
Possible Cause: The non-target protease may share structural similarities in its active site with the known targets of this compound, leading to cross-reactivity.
-
Troubleshooting Steps:
-
Confirm the identity and purity of your enzyme preparation. Contamination with a known this compound-sensitive protease could be the source of the observed inhibition.
-
Perform a dose-response curve. Determine the IC50 value for the non-target protease. A significantly higher IC50 compared to the primary target may indicate weaker, off-target binding.
-
Use a more specific inhibitor for your target protease if available. This can help to confirm that the observed biological effect is due to the inhibition of the intended target.
-
Consult the literature for known cross-reactivity of chymostatin analogs. This may provide insights into potential off-target interactions.
-
Issue 2: Lack of Expected Inhibition
-
Possible Cause 1: Inactive Inhibitor. this compound solutions, particularly in aqueous buffers, can lose activity over time.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Test the activity of your this compound solution on a known sensitive protease, such as chymotrypsin, to confirm its potency.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions. Enzyme activity and inhibitor potency can be highly dependent on pH, temperature, and buffer composition.
-
Troubleshooting Steps:
-
Ensure the assay buffer pH is optimal for both the enzyme activity and the inhibitor binding.
-
Verify the incubation time is sufficient, especially considering that this compound is a slow-binding inhibitor. A pre-incubation of the enzyme and inhibitor before adding the substrate may be necessary.
-
-
-
Possible Cause 3: Inactive Enzyme.
-
Troubleshooting Steps:
-
Check the activity of your protease preparation using a standard substrate and protocol to ensure it is active.
-
Ensure proper storage and handling of the enzyme to maintain its activity.
-
-
Issue 3: High Background Signal in the Assay
-
Possible Cause: The inhibitor or other assay components may be interfering with the detection method (e.g., autofluorescence).
-
Troubleshooting Steps:
-
Run a control experiment with the inhibitor and substrate in the absence of the enzyme to check for any direct interaction or interference with the signal.
-
If using a fluorescent substrate, check the fluorescence spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your substrate.
-
Data Presentation
Table 1: Inhibitory Potency of this compound Against Various Proteases
| Protease Class | Protease | Organism | Kᵢ (M) | IC₅₀ (nM) |
| Serine Protease | Chymotrypsin | Bovine | 4.0 x 10⁻¹⁰ | 0.8 |
| Cathepsin G | Human | 1.5 x 10⁻⁷ | Not Reported | |
| Human Leukocyte Elastase | Human | Weak Inhibition | Not Reported | |
| Cysteine Protease | Papain | Papaya | Not Reported | Not Reported |
| Cathepsin B | Rat | Not Reported | Not Reported | |
| Cathepsin L | Not Specified | Not Reported | Not Reported |
Note: "Not Reported" indicates that while inhibition has been observed, specific quantitative data was not found in the searched literature. Researchers should experimentally determine these values for their specific conditions.
Experimental Protocols
Protocol: Determination of Kᵢ and IC₅₀ for this compound Cross-Reactivity
This protocol outlines a general procedure to determine the inhibitory potency (Kᵢ and IC₅₀) of this compound against a panel of proteases.
Materials:
-
This compound
-
Purified proteases of interest (e.g., chymotrypsin, trypsin, elastase, cathepsin B, papain)
-
Specific chromogenic or fluorogenic substrates for each protease
-
Assay buffer appropriate for each protease
-
96-well microplates (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
-
DMSO for inhibitor stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of each protease and its corresponding substrate in the appropriate assay buffer. The optimal concentrations should be determined empirically, but a starting point is typically at or below the Kₘ for the substrate.
-
-
IC₅₀ Determination:
-
In a 96-well plate, perform a serial dilution of this compound to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Include a no-inhibitor control.
-
Add a fixed concentration of the target protease to each well and pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature. This pre-incubation is important for slow-binding inhibitors.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Kᵢ Determination (Cheng-Prusoff Equation):
-
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis-Menten constant for the substrate with the specific enzyme. The Kₘ should be determined experimentally under the same assay conditions.
-
-
Mandatory Visualizations
Caption: Experimental workflow for determining IC₅₀ and Kᵢ values.
Caption: Potential impact of this compound on a signaling pathway.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SP-Chymostatin B and Chymostatin: Potent Protease Inhibitors in Research
In the landscape of protease inhibitors, both SP-Chymostatin B and chymostatin are recognized for their potent and broad-spectrum activity against a variety of proteases. This guide provides a detailed comparison of their activity, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific needs.
Chemical and Physical Properties
This compound, also known as α-MAPI, is a single chemical entity with the molecular formula C₃₀H₄₁N₇O₆ and a molecular weight of 595.70 g/mol .[1] In contrast, chymostatin is a mixture of three closely related components: chymostatin A, B, and C, with chymostatin A being the major component, constituting approximately 80% of the mixture. These components differ in a single amino acid residue. The molecular weight of the chymostatin mixture is approximately 607.71 g/mol .
Comparative Inhibitory Activity
The following table summarizes the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC₅₀ or ID₅₀) for chymostatin against various proteases.
| Protease Target | Inhibitor | Inhibition Constant (Ki) | IC₅₀ / ID₅₀ |
| α-Chymotrypsin | Chymostatin | 0.4 nM[1] | 150 ng/mL[2] |
| Chymotrypsin-like activity (proteasome) | Chymostatin | 9.36 nM[3] | |
| Cathepsin G | Chymostatin | 150 nM[1] | |
| Cathepsin D | Chymostatin | 13.1 nM[3] | |
| Papain | Chymostatin | 7.5 µg/mL[2] |
Both this compound and chymostatin are also known to be strong inhibitors of a range of other proteases, including papain and lysosomal cysteine proteases such as cathepsins A, B, C, H, and L.[1][4][5] Both exhibit weak inhibitory activity against human leukocyte elastase.[1][4]
Mechanism of Action and Signaling Pathway Inhibition
Chymostatin acts as a competitive, slow-binding inhibitor of chymotrypsin.[1] This mechanism involves the formation of a stable, but non-covalent, complex with the active site of the enzyme.
Furthermore, chymostatin has been shown to influence cellular signaling pathways. Specifically, it has been observed to down-regulate the expression of nuclear NF-κBp65, a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[3] The precise mechanism by which chymostatin exerts this effect is a subject of ongoing research. At present, there is no available data on the effects of this compound on the NF-κB signaling pathway.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of inhibition by chymostatin.
NF-κB signaling pathway and chymostatin's inhibitory action.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a typical α-chymotrypsin inhibition assay is provided below.
α-Chymotrypsin Inhibition Assay Protocol
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-L-phenylalanine p-nitroanilide (SUPN) or N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Inhibitor stock solutions (this compound and Chymostatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm (for SUPN) or 256 nm (for BTEE)
Procedure:
-
Prepare a working solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor stock solutions in Tris-HCl buffer.
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution (at various concentrations) or solvent control
-
α-Chymotrypsin solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
The following diagram outlines the general workflow for determining the inhibitory activity of a compound against α-chymotrypsin.
Workflow for chymotrypsin inhibition assay.
Conclusion
Both this compound and chymostatin are highly effective protease inhibitors with broad specificity. The primary distinction lies in their composition, with this compound being a single compound and chymostatin being a mixture. While quantitative data for chymostatin's inhibitory activity is well-documented, similar data for this compound is less prevalent in the literature, precluding a direct, quantitative comparison of their potency. The choice between these two inhibitors may depend on the specific experimental requirements, such as the need for a single, defined chemical entity versus a well-characterized mixture. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these two valuable research tools.
References
A Comparative Guide to SP-Chymostatin B and Other Protease Inhibitors for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular biology and drug development, the precise control of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological processes, from apoptosis to signal transduction. Consequently, the ability to selectively inhibit these enzymes is a critical tool for researchers. This guide provides a comprehensive comparison of SP-Chymostatin B with other widely used protease inhibitors, offering a valuable resource for scientists and drug development professionals in making informed decisions for their experimental needs.
This compound is a potent, reversible inhibitor of a broad spectrum of proteases.[1] It is particularly effective against chymotrypsin-like serine proteases and many cysteine proteases.[1] This guide will delve into its inhibitory profile and compare it with other common protease inhibitors, including those targeting serine, cysteine, aspartic, and metalloproteases.
Quantitative Comparison of Protease Inhibitor Activity
The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific experimental conditions. While Kᵢ is an intrinsic property of the inhibitor, IC₅₀ can be influenced by factors such as substrate concentration.
The following table summarizes the available Kᵢ and IC₅₀ values for this compound and a selection of other commonly used protease inhibitors against various proteases. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the specific substrate used.
| Inhibitor | Target Protease | Inhibitor Class | Kᵢ | IC₅₀ |
| This compound | Chymotrypsin | Serine/Cysteine Protease | 0.4 nM[2] | 6.7 ± 0.5 nM[2] |
| Cathepsin G | Serine Protease | 150 nM[2][3] | - | |
| Papain | Cysteine Protease | - | Low nM range[2] | |
| Aprotinin | Trypsin | Serine Protease | 0.06 pM | - |
| Chymotrypsin | Serine Protease | 9 nM | - | |
| Plasmin | Serine Protease | 1 nM | - | |
| Leupeptin | Trypsin | Serine/Cysteine Protease | µM range | - |
| Plasmin | Serine Protease | - | - | |
| Cathepsin B | Cysteine Protease | - | - | |
| Pepstatin A | Pepsin | Aspartic Protease | ~0.1 nM[4] | < 5 µM |
| Cathepsin D | Aspartic Protease | - | < 40 µM | |
| Renin | Aspartic Protease | - | ~15 µM | |
| HIV Protease | Aspartic Protease | - | ~2 µM | |
| Bestatin | Aminopeptidase N | Metalloprotease | - | 5.55 ± 0.01 µM[5] |
| Leucine Aminopeptidase | Metalloprotease | - | 0.2 µM[6] | |
| E-64 | Papain | Cysteine Protease | - | - |
| Cathepsin B | Cysteine Protease | - | - | |
| Calpain | Cysteine Protease | - | - | |
| AEBSF | Trypsin | Serine Protease | - | - |
| Chymotrypsin | Serine Protease | - | - | |
| Thrombin | Serine Protease | - | - | |
| Plasmin | Serine Protease | - | - | |
| Elastatinal | Pancreatic Elastase | Serine Protease | 0.21 µM[7] | 17 µM (porcine liver) |
| Neutrophil Elastase | Serine Protease | Weaker inhibition | - | |
| Antipain | Trypsin | Serine/Cysteine Protease | - | - |
| Papain | Cysteine Protease | - | - |
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for key experiments cited in the comparison of protease inhibitors.
Protocol 1: General Protease Activity Assay (Fluorometric)
This protocol provides a general method for measuring the activity of a broad range of proteases using a fluorescein isothiocyanate (FITC)-labeled casein substrate.
Materials:
-
Protease of interest
-
Protease inhibitor to be tested
-
FITC-Casein Substrate Solution
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 490/525 nm)
Procedure:
-
Prepare serial dilutions of the protease inhibitor in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the sample containing the protease.
-
Add 50 µL of the various concentrations of the protease inhibitor to the respective wells. Include a control well with 50 µL of Assay Buffer instead of the inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the FITC-Casein Substrate Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Chymotrypsin Activity Assay (Spectrophotometric)
This protocol details a method for measuring chymotrypsin activity using the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE), which releases a product that can be monitored by an increase in absorbance at 256 nm.
Materials:
-
α-Chymotrypsin
-
This compound or other chymotrypsin inhibitors
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂
-
Substrate Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in 50% (v/v) methanol
-
1 mM HCl for dissolving the enzyme
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of the inhibitor in the Assay Buffer.
-
In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.
-
Add 0.1 mL of the inhibitor dilution to the cuvette. For the control, add 0.1 mL of Assay Buffer.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the α-chymotrypsin solution and immediately start monitoring the increase in absorbance at 256 nm.
-
Record the absorbance for 5 minutes.
-
Calculate the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the curve.
-
Determine the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.
Visualization of Key Signaling Pathways
Protease inhibitors are invaluable tools for dissecting complex cellular signaling pathways. Below are diagrams of two critical pathways where proteases play a central role, illustrating potential points of intervention for inhibitors.
Caspase-Mediated Apoptosis Pathway
Caspases, a family of cysteine proteases, are central executioners of apoptosis (programmed cell death). The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both converging on the activation of effector caspases.
Caption: The caspase cascade in apoptosis.
Matrix Metalloproteinase (MMP) Signaling in Extracellular Matrix Remodeling
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their activity is tightly regulated and, when dysregulated, can contribute to various pathologies, including cancer metastasis and arthritis.
Caption: Regulation of MMP activity in ECM remodeling.
Conclusion
The selection of an appropriate protease inhibitor is a critical decision in experimental design. This compound stands out as a potent and broad-spectrum inhibitor, particularly for chymotrypsin-like serine proteases and various cysteine proteases. This guide provides a foundational comparison to aid researchers in selecting the most suitable inhibitor for their specific application. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, facilitating more precise and impactful research in the ever-evolving fields of biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of binding energy of chymostatin with human cathepsin A and its homologous proteins by molecular orbital calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elastatinal [shop.labclinics.com]
- 7. Elastatinal, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
Preserving Protein Integrity: A Comparative Guide to SP-Chymostatin B and Leupeptin in Protein Extraction
For researchers, scientists, and drug development professionals, the initial step of protein extraction is critical for the success of downstream applications. The inherent risk of protein degradation by endogenous proteases released during cell lysis necessitates the use of effective protease inhibitors. This guide provides an objective comparison of two widely used protease inhibitors, SP-Chymostatin B and leupeptin, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for specific research needs.
Introduction to Protease Inhibitors
Upon cell lysis, the controlled cellular environment is disrupted, leading to the release of various proteases that can rapidly degrade target proteins. Protease inhibitors are essential chemical compounds added to lysis buffers to inactivate these proteases and preserve the integrity of the extracted proteins. The choice of inhibitor depends on the specific types of proteases present in the sample and the downstream application.
This compound: A Potent Inhibitor of Serine and Cysteine Proteases
This compound is a potent inhibitor of several classes of proteases. Its mechanism of action involves the aldehyde group, which forms a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases.
Target Proteases: this compound is known to strongly inhibit:
-
Chymotrypsin and chymotrypsin-like serine proteases [1]
-
Papain [1]
-
Lysosomal cysteine proteases , including Cathepsins A, B, C, H, and L[1]
It exhibits weak inhibition of human leukocyte elastase.[1]
Leupeptin: A Reversible Inhibitor of Serine and Cysteine Proteases
Leupeptin is a microbial-derived, reversible, and competitive inhibitor of a broad range of serine and cysteine proteases.[2][3] Similar to this compound, its aldehyde group interacts with the active site of the target enzymes.[4]
Target Proteases: Leupeptin effectively inhibits:
Leupeptin does not inhibit chymotrypsin, elastase, renin, or pepsin.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and leupeptin against various proteases. Lower values indicate greater potency. It is important to note that these values are typically determined using purified enzymes in vitro and may not directly translate to the complex environment of a cell lysate.
| Inhibitor | Target Protease | Inhibitory Constant (Ki) | IC50 |
| This compound | Chymotrypsin | 0.4 nM[6] | - |
| Cathepsin G | 150 nM[6] | - | |
| Protein Methylesterase | 540 nM[7][8] | - | |
| Leupeptin | Cathepsin B | 6 nM[2] | 0.44 µg/mL |
| Calpain | 10 nM[2] | - | |
| Trypsin | 35 nM[2] | 2 µg/mL | |
| Protein Methylesterase | 35 nM[7][8] | - | |
| Plasmin | 3.4 µM[2] | 8 µg/mL | |
| Kallikrein | 19 µM[2] | 75 µg/mL |
Experimental Protocols
Total Protein Extraction from Cultured Mammalian Cells
This protocol provides a general procedure for extracting total protein from adherent or suspension mammalian cells using a RIPA lysis buffer.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor stock solution (this compound or leupeptin)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Aspirate the PBS and add fresh, ice-cold PBS. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Addition of Protease Inhibitor to Lysis Buffer:
-
Cell Lysis:
-
Add the prepared lysis buffer containing the protease inhibitor to the cell pellet. A common starting point is 100 µL of lysis buffer per 1 million cells.
-
Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Collection of Supernatant:
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
Store the protein lysate at -80°C for long-term use.
-
Mandatory Visualization
Caption: Workflow for protein extraction with the critical step of adding protease inhibitors.
Caption: Target protease classes for this compound and Leupeptin.
Conclusion and Recommendations
Both this compound and leupeptin are effective inhibitors of serine and cysteine proteases and are valuable tools for preserving protein integrity during extraction.
-
This compound is particularly potent against chymotrypsin and chymotrypsin-like enzymes, making it a suitable choice when these proteases are a major concern.
-
Leupeptin offers broad inhibition of trypsin-like serine proteases and calpains, which are not effectively targeted by this compound.
In the absence of a direct comparative study on the overall efficacy in a complex lysate, the choice between this compound and leupeptin should be guided by the known or expected protease profile of the sample. For comprehensive protection, it is often recommended to use a cocktail of protease inhibitors with different specificities. In many commercially available protease inhibitor cocktails, both chymostatin and leupeptin are included to provide broad-spectrum protection against the most common proteases encountered during protein extraction.
References
- 1. biocompare.com [biocompare.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Leupeptin and chymostatin inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SP-Chymostatin B and Antipain in Protease Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical step in ensuring the integrity of cellular proteins during experimental procedures. This guide provides an objective comparison of two widely used protease inhibitors, SP-Chymostatin B and Antipain, with a focus on their efficacy, supported by experimental data and detailed protocols.
This document outlines the inhibitory profiles of this compound and Antipain against various proteases, presents a detailed experimental protocol for assessing their efficacy in an in vitro muscle proteolysis model, and includes diagrams to visualize their mechanisms of action and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The selection of a protease inhibitor is dictated by its specificity and potency against the proteases present in a given experimental system. The following table summarizes the available quantitative data on the inhibitory activity of this compound and Antipain against several common proteases.
| Target Protease | Inhibitor | IC50 / Kᵢ Value | Citation |
| Chymotrypsin | This compound | Kᵢ = 0.4 nM | [1] |
| Cathepsin G | This compound | Kᵢ = 150 nM | [1] |
| Papain | This compound | Inhibits | [2] |
| Cathepsin B | This compound | Inhibits | [3] |
| Ca²⁺-activated proteinase | This compound | Inhibits | [3] |
| Chymotrypsin-like proteinase | This compound | Inhibits | [3] |
| Papain | Antipain | Inhibits | |
| Cathepsin B | Antipain | Inhibits | [3] |
| Ca²⁺-activated proteinase | Antipain | Inhibits | [3] |
Experimental Data on Protein Breakdown Inhibition
A key application of protease inhibitors is the prevention of protein degradation in tissue homogenates. A comparative study on the effects of this compound and Antipain on protein breakdown in isolated rat muscles revealed significant differences in their efficacy.
| Muscle Type | Inhibitor | Effect on Protein Breakdown | Citation |
| Leg Muscles (rat) | This compound (20 µM) | 20-40% decrease | [3] |
| Hind-limb Muscles (rat) | Antipain | Slowed the process | [3] |
| Diaphragm (rat) | Antipain | No effect | [3] |
These findings suggest that this compound exhibits a broader and more potent inhibitory effect on endogenous proteases responsible for muscle protein catabolism compared to Antipain.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
In Vitro Muscle Proteolysis Assay
This assay is designed to compare the efficacy of protease inhibitors in preventing the degradation of myofibrillar proteins in a controlled in vitro setting.
Materials:
-
Freshly excised skeletal muscle (e.g., rat gastrocnemius)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Protease Inhibitors: this compound (10 mM stock in DMSO), Antipain (10 mM stock in water)
-
Incubation Buffer: Homogenization Buffer without DTT
-
SDS-PAGE reagents
-
Protein concentration assay kit (e.g., BCA)
-
Coomassie Brilliant Blue or silver stain reagents
Procedure:
-
Myofibril Isolation:
-
Excise and mince fresh skeletal muscle on ice.
-
Homogenize the muscle tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 2000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the myofibrillar pellet three times with Homogenization Buffer.
-
Resuspend the final pellet in a minimal volume of Incubation Buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Set up reaction tubes containing a final protein concentration of 2 mg/mL myofibrils in Incubation Buffer.
-
Add this compound or Antipain to the respective tubes to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a no-inhibitor control.
-
Incubate all tubes at 37°C for a defined period (e.g., 0, 2, 6, 12, and 24 hours).
-
At each time point, remove an aliquot from each reaction tube and immediately add SDS-PAGE sample buffer to stop the reaction.
-
-
Analysis:
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Following electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain.
-
Analyze the protein band patterns. A decrease in the intensity of high molecular weight protein bands and the appearance of lower molecular weight fragments in the control lane indicate proteolysis. Compare the extent of degradation in the inhibitor-treated lanes to the control.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General mechanism of serine protease inhibition by this compound and Antipain.
Caption: Workflow for the in vitro muscle proteolysis assay.
Conclusion
Both this compound and Antipain are effective inhibitors of certain classes of proteases. However, the available data suggests that this compound offers a more potent and broader spectrum of inhibition, particularly in the context of preventing protein degradation in muscle tissue extracts. The choice between these two inhibitors should be guided by the specific proteases anticipated in the experimental sample and the desired level of inhibition. The provided experimental protocol offers a reliable method for empirically determining the most effective inhibitor for your specific research needs.
References
A Comparative Guide to SP-Chymostatin B and Synthetic Chymotrypsin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chymotrypsin, a key serine protease, plays a crucial role in digestion and is implicated in various pathological processes. Its inhibition is a significant area of research for the development of therapeutics against a range of diseases. This guide provides an objective comparison of the naturally derived inhibitor SP-Chymostatin B and several classes of synthetic chymotrypsin inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: Potency and Specificity
The efficacy of an inhibitor is primarily determined by its potency (IC50 and Ki values) and its specificity towards the target enzyme. Below is a summary of the available quantitative data for this compound and representative synthetic inhibitors.
| Inhibitor | Type | Target Enzyme | IC50 | Ki | Citation(s) |
| This compound | Natural Peptide Aldehyde | Bovine Pancreatic α-Chymotrypsin | 5.7 µM | 0.4 nM | [1][2] |
| Human Leucocyte Chymotrypsin-like Protease | - | Higher affinity than for bovine chymotrypsin | [3] | ||
| Benzimidazole Derivative | Synthetic Small Molecule | Bovine Pancreatic α-Chymotrypsin | 14.8 ± 0.1 µM | 16.4 µM | [1] |
| Vanadate/Benzohydroxamic Acid Complex | Synthetic Complex | Bovine Pancreatic α-Chymotrypsin | - | 16 µM | [4] |
Note on this compound Potency: A significant discrepancy exists in the reported inhibitory constants for this compound. The Ki value of 0.4 nM suggests very high potency, while the IC50 value of 5.7 µM indicates moderate activity. This difference may be attributable to variations in experimental conditions, such as substrate concentration, which can significantly influence the IC50 value. The Ki value, being independent of substrate concentration, is a more direct measure of inhibitor affinity.
Inhibitor Specificity
A critical aspect of an inhibitor's utility is its specificity. Off-target effects can lead to confounding results in research and adverse effects in therapeutic applications.
-
This compound: This natural inhibitor exhibits a broad specificity, inhibiting not only chymotrypsin but also other proteases such as papain and various cathepsins. It has been shown to weakly inhibit human leukocyte elastase.[5] This broad-spectrum activity can be advantageous for studies investigating the overall role of certain protease families but may be a drawback when high selectivity for chymotrypsin is required.
-
Synthetic Inhibitors:
-
Benzimidazole Derivatives: The primary study on the cited benzimidazole derivative focused on its chymotrypsin inhibitory activity and cytotoxicity against 3T3 mouse fibroblast cells.[1] A broader screening against a panel of proteases would be necessary to fully characterize its specificity.
-
Experimental Protocols
Accurate and reproducible data are paramount in inhibitor studies. Below are detailed methodologies for key experiments cited in this guide.
Chymotrypsin Inhibition Assay (IC50 Determination)
This protocol is adapted from a study on benzimidazole derivatives and is suitable for determining the IC50 of various inhibitors.[1]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Inhibitor stock solution (in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-chymotrypsin in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.
-
Add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the α-chymotrypsin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the SPNA substrate solution.
-
Immediately measure the absorbance at 410 nm and continue to monitor the change in absorbance over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Inhibition Process
To understand the fundamental workflow of an enzyme inhibition assay, the following diagram illustrates the key steps.
References
- 1. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of human leucocyte elastase and chymotrypsin-like protease by elastatinal and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
SP-Chymostatin B: A Comparative Guide to its Inhibitory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SP-Chymostatin B's inhibitory performance against other common protease inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
This compound, also known as α-MAPI, is a potent inhibitor of a broad spectrum of proteases, including chymotrypsin, papain, and various cathepsins.[1][2] Its inhibitory activity stems from its peptide aldehyde structure, which allows it to interact with the active site of target proteases.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound and a selection of alternative inhibitors against key proteases. This data has been compiled from various scientific sources.
| Inhibitor | Target Protease | IC50 | Ki |
| Chymostatin | α-Chymotrypsin | 0.8 nM[3] | 0.4 nM[4] |
| Papain | 7.5 µg/mL[5] | ||
| Cathepsin G | 150 nM[4] | ||
| Aprotinin | α-Chymotrypsin | 9 nM[6] | |
| Leupeptin | α-Chymotrypsin | > 500 µg/mL[7] | |
| Papain | 0.5 µg/mL[7] | ||
| Cathepsin B | 6 nM[8][9] | ||
| AEBSF | α-Chymotrypsin | ~300 µM[10] | |
| TPCK | α-Chymotrypsin | 5 µM[11] |
Mechanism of Action: Serine Protease Inhibition
The inhibitory action of this compound against serine proteases like chymotrypsin involves the formation of a covalent hemiacetal adduct with the active site serine residue. This reversible covalent bond mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.
Caption: Covalent inhibition of chymotrypsin by this compound.
Experimental Protocols
Validation of this compound Inhibitory Effect on α-Chymotrypsin
This protocol outlines a standard in vitro enzymatic assay to determine the inhibitory potential of this compound against α-chymotrypsin.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the assay buffer (Tris-HCl).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A series of dilutions of this compound (prepared from the stock solution) to achieve a range of final concentrations. Include a control well with no inhibitor.
-
α-Chymotrypsin solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength for the p-nitroaniline product (typically 405-410 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the α-chymotrypsin activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for validating the inhibitory effect of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymostatin - XenWiki [wiki.xenbase.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. apexbt.com [apexbt.com]
- 11. tribioscience.com [tribioscience.com]
- 12. lyophilized powder, protease inhibitor, Chemicon<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to Serine Protease Inhibitors: A Side-by-Side Comparison
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion and blood coagulation to inflammation and apoptosis.[1][2] Their tightly regulated activity is crucial for maintaining homeostasis, and dysregulation is implicated in numerous diseases, making them significant targets for therapeutic intervention.[3] This guide provides a comparative overview of common serine protease inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways to aid researchers in their selection and application.
Quantitative Comparison of Serine Protease Inhibitors
The efficacy of a protease inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both parameters indicate higher potency. The following tables summarize the IC50 and Ki values for a selection of commonly used serine protease inhibitors against various proteases.
| Inhibitor | Target Protease | IC50 (µM) | Ki (µM) | Notes |
| AEBSF (Pefabloc SC) | Trypsin | - | - | Irreversible inhibitor.[4][5] More stable in aqueous solutions than PMSF.[6] |
| Chymotrypsin | - | - | ||
| Thrombin | - | - | ||
| Plasmin | - | - | ||
| Kallikrein | - | - | ||
| Aprotinin | Trypsin | - | - | Reversible, competitive inhibitor.[4] |
| Chymotrypsin | - | - | ||
| Plasmin | - | - | ||
| Kallikrein | - | - | ||
| Leupeptin | Trypsin | - | - | Reversible inhibitor of both serine and cysteine proteases. |
| Plasmin | - | - | ||
| PMSF | Trypsin | - | - | Irreversible inhibitor.[7] Less stable in aqueous solutions, hydrolyzes quickly.[6] |
| Chymotrypsin | - | - | ||
| Thrombin | - | - | ||
| Serpins (general) | Target Proteases | - | - | Irreversible, suicide substrate inhibitors with high specificity.[8] |
| Thimerosal | SARS-CoV-2 Mpro | 0.6 ± 0.1 | 0.6 ± 0.2 | [9] |
| Phenylmercuric acetate | SARS-CoV-2 Mpro | 0.4 ± 0.06 | 0.11 ± 0.03 | [9] |
| Bronopol | SARS-CoV-2 Mpro | 4.4 ± 0.6 | 2.5 ± 0.3 | [9] |
| Tannic acid | SARS-CoV-2 Mpro | 2.1 ± 0.2 | 1.4 ± 0.14 | [9] |
| Hematoporphyrin | SARS-CoV-2 Mpro | 3.9 ± 0.6 | 5.9 ± 0.5 | [9] |
| Evans blue | SARS-CoV-2 Mpro | 0.2 ± 0.06 | 0.21 ± 0.02 | [9] |
| Chicago Sky Blue | SARS-CoV-2 Mpro | 7.7 ± 1.6 | 1.3 ± 0.2 | [9] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here are for comparative purposes and are collated from various sources. Researchers should consult the primary literature for specific experimental details.
Key Classes of Serine Protease Inhibitors
Serine protease inhibitors can be broadly categorized into two main types: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: These inhibitors, such as serpins, AEBSF, and PMSF, typically form a stable, often covalent, bond with the active site serine residue of the protease, permanently inactivating the enzyme.[4] Serpins are a large family of proteins that act as "suicide substrates," undergoing a conformational change upon cleavage by the protease that irreversibly traps and inactivates it.[8]
-
Reversible Inhibitors: This class of inhibitors, which includes many small molecules and peptide-based inhibitors like aprotinin and leupeptin, bind to the protease active site through non-covalent interactions.[4] The inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed protocols for key experiments used to characterize serine protease inhibitors.
Fluorometric Protease Activity Assay
This assay is a common method for measuring protease activity and the potency of inhibitors using a fluorogenic substrate.
Principle: A non-fluorescent substrate containing a peptide sequence recognized by the protease is linked to a fluorophore. Upon cleavage of the peptide bond by the protease, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate (e.g., with AMC, 7-amino-4-methylcoumarin, leaving group)
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the purified protease.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time (kinetic assay) or at a single time point after a fixed incubation period (end-point assay).[10]
-
Calculate the rate of substrate hydrolysis from the linear phase of the kinetic curve or the total fluorescence change in the end-point assay.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Determination of Kinetic Parameters (Km and Vmax)
Understanding the kinetic parameters of an enzyme-substrate reaction is essential for characterizing the mechanism of inhibition.
Principle: The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). By measuring V₀ at various substrate concentrations, Km and Vmax can be determined.
Procedure:
-
Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate.
-
Measure the initial reaction velocity (V₀) for each substrate concentration using a suitable assay (e.g., the fluorometric assay described above).
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to estimate these parameters.
Determination of Inhibition Constant (Ki)
The Ki value provides a more accurate measure of an inhibitor's potency than the IC50 value, as it is independent of the substrate concentration.
Procedure for Competitive Inhibition:
-
Determine the Km of the substrate in the absence of the inhibitor.
-
Measure the apparent Km (Km_app) in the presence of different concentrations of the competitive inhibitor.
-
The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , or by plotting Km_app versus inhibitor concentration.
Visualizing Serine Protease Signaling and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule modulators of serine protease inhibitor proteins (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromnet.net [chromnet.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. abmole.com [abmole.com]
- 8. Serpin - Wikipedia [en.wikipedia.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SP-Chymostatin B and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of SP-Chymostatin B with other commonly used serine protease inhibitors, including Aprotinin, Leupeptin, and Phenylmethylsulfonyl fluoride (PMSF). The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific applications.
Overview of Inhibitor Specificity
Protease inhibitors are essential tools in research and drug development for preventing protein degradation and studying the function of specific proteases. The choice of inhibitor is critical and depends on the target protease and the experimental conditions. This guide focuses on a comparative analysis of four widely used inhibitors.
-
This compound: A potent reversible inhibitor of chymotrypsin-like serine proteases. It is also known to inhibit certain cysteine proteases.
-
Aprotinin: A competitive, reversible serine protease inhibitor, particularly effective against trypsin and related enzymes.[1]
-
Leupeptin: A reversible inhibitor of a broad spectrum of serine and cysteine proteases.[2]
-
Phenylmethylsulfonyl fluoride (PMSF): An irreversible inhibitor of serine proteases and some cysteine proteases.[3][4]
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of these compounds is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher potency. The following tables summarize the available data for each inhibitor against a range of proteases.
Table 1: Inhibitory Potency (Kᵢ) of this compound and Other Inhibitors Against Various Proteases
| Protease | This compound (Kᵢ) | Aprotinin (Kᵢ) | Leupeptin (Kᵢ) | PMSF (IC₅₀) |
| Chymotrypsin | 0.4 nM[5] | 9 nM[6] | No inhibition | ~2.8 s (half-time for inhibition at 1mM)[5] |
| Cathepsin G | 150 nM[5] | - | - | ~49 s (half-time for inhibition at 1mM)[5] |
| Cathepsin B | Inhibits[7] | - | 6 nM[2] | - |
| Trypsin | No inhibition | 0.06 pM[6] | 35 nM[2] | ~237 s (half-time for inhibition at 1mM)[5] |
| Plasmin | No inhibition | - | 3.4 µM[2] | - |
| Kallikrein | No inhibition | 30 nM (plasma)[6] | 19 µM[2] | - |
| Calpain | - | - | 10 nM[2] | - |
| Neutrophil Elastase | Weak inhibition | 3.5 µM[6] | No inhibition | ~33 s (half-time for inhibition at 1mM)[5] |
Note: Data is compiled from various sources and experimental conditions may differ. The PMSF data is presented as the half-time for inhibition at a 1mM concentration, as it is an irreversible inhibitor and Kᵢ values are not typically reported.
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound and Other Inhibitors
| Protease | This compound (IC₅₀) | Leupeptin (IC₅₀) | PMSF (IC₅₀) |
| Chymotrypsin | 0.8 nM[8] | - | - |
| Human Coronavirus 229E Replication | - | ~0.8 µM[2] | - |
| Neutrophil Elastase Release | - | - | 109.5 µM[4] |
Mechanisms of Inhibition
The mode of action differs significantly between these inhibitors, which influences their application and efficacy.
This compound and Leupeptin: Reversible Inhibition
This compound and Leupeptin are both reversible inhibitors that act by forming a covalent but transient bond with the active site of the protease. Their peptide-like structures mimic the natural substrate of the enzyme.
Caption: Reversible inhibition by this compound and Leupeptin.
Aprotinin: Competitive Reversible Inhibition
Aprotinin is a polypeptide that acts as a competitive inhibitor, binding tightly but non-covalently to the active site of serine proteases, thereby blocking substrate access.[1]
Caption: Competitive inhibition of serine protease by Aprotinin.
PMSF: Irreversible Inhibition
PMSF is an irreversible inhibitor that covalently modifies the serine residue in the active site of serine proteases through a sulfonation reaction, leading to permanent inactivation of the enzyme.[3][4]
Caption: Irreversible inhibition of serine protease by PMSF.
Experimental Protocols
General Protease Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO, water)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Dissolve the substrate in the assay buffer to the recommended concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the protease solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15-30 minutes at 25°C or 37°C).
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For reversible inhibitors, Kᵢ values can be determined by performing the assay with varying substrate concentrations and using kinetic models such as the Cheng-Prusoff equation.
-
Chymotrypsin Inhibition Assay Example
Specific Reagents:
-
Enzyme: Bovine pancreatic α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
Inhibitor: this compound
Workflow:
Caption: Workflow for a typical chymotrypsin inhibition assay.
Signaling Pathway Involvement
Chymotrypsin-like proteases are implicated in various cellular processes, including apoptosis (programmed cell death). During apoptosis, a cascade of proteolytic enzymes, including caspases and other serine proteases, is activated.
Caption: Simplified pathway showing the involvement of chymotrypsin-like proteases in apoptosis.
Conclusion
The selection of a protease inhibitor requires careful consideration of its specificity, potency, and mechanism of action.
-
This compound is a highly potent and specific inhibitor of chymotrypsin and related proteases, making it an excellent choice for studies focused on these enzymes.
-
Aprotinin is a powerful inhibitor of trypsin and is widely used in applications where trypsin-like activity needs to be controlled.
-
Leupeptin offers broad-spectrum inhibition of both serine and cysteine proteases, making it a versatile inhibitor for general protein protection.
-
PMSF provides irreversible inhibition of serine proteases but has a shorter half-life in aqueous solutions and is less specific than other inhibitors.
This guide provides a foundation for comparing these inhibitors. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to optimize inhibitor concentrations for their specific experimental setup.
References
- 1. Aprotinin [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. csun.edu [csun.edu]
A Comparative Guide to Chymotrypsin Inhibition: Spotlight on SP-Chymostatin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SP-Chymostatin B with other notable chymotrypsin inhibitors, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Potency Comparison of Chymotrypsin Inhibitors
The inhibitory potency of various compounds against chymotrypsin is a critical factor in their selection for research and therapeutic applications. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this potency. A lower value for these parameters indicates a more potent inhibitor.
The following table summarizes the inhibitory potency of this compound (as Chymostatin) and other common chymotrypsin inhibitors.
| Inhibitor | Type | Target Enzyme | IC50/Ki |
| Chymostatin | Peptide aldehyde | Human Chymotrypsin | IC50: 0.8 nM |
| Chymostatin | Peptide aldehyde | Bovine Pancreatic α-Chymotrypsin | Ki: 0.4 nM |
| Aprotinin (BPTI) | Polypeptide | Bovine Chymotrypsin | Ki: 9 nM[1] |
| Bowman-Birk Inhibitor (IBB1) | Protein | Chymotrypsin | Ki: 3.3 nM[2] |
| Kunitz-type Inhibitor (EvCI) | Protein | Chymotrypsin | Ki: 40 nM[3] |
| AEBSF | Sulfonyl fluoride | Serine Proteases (including Chymotrypsin) | IC50: ~300 µM[4] |
Mechanism of Chymotrypsin Inhibition
Chymotrypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins. Its catalytic activity relies on a "catalytic triad" of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The inhibition of chymotrypsin by many inhibitors, including peptide aldehydes like chymostatin, involves the formation of a stable complex with this catalytic triad, rendering the enzyme inactive.
Caption: General mechanism of competitive chymotrypsin inhibition.
Experimental Protocol: Determination of Chymotrypsin IC50
This protocol outlines a standard procedure for determining the IC50 value of an inhibitor against α-chymotrypsin using the substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE). The assay is based on measuring the increase in absorbance at 256 nm as BTEE is hydrolyzed.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Inhibitor of interest (e.g., this compound)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 256 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2. Dilute to the desired final concentration in Tris-HCl buffer just before use.
-
Prepare a stock solution of BTEE in a suitable solvent like methanol or ethanol.
-
Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor stock solution to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the Tris-HCl buffer.
-
Add the desired volume of each inhibitor dilution to the wells. Include a control well with DMSO but no inhibitor.
-
Add the α-chymotrypsin solution to all wells except for a blank control (which should contain buffer and substrate only).
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the BTEE substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 256 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities by expressing them as a percentage of the activity of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for determining the IC50 of a chymotrypsin inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bowman-Birk Inhibitors: Insights into Family of Multifunctional Proteins and Peptides with Potential Therapeutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kunitz chymotrypsin inhibitor from Erythrina velutina seeds displays activity against HeLa cells through arrest in cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
In Vivo Efficacy of Protease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various protease inhibitors against key viral targets: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The data presented is sourced from peer-reviewed preclinical studies, with a focus on head-to-head comparisons in relevant animal models.
SARS-CoV-2 Main Protease (Mpro) Inhibitors: Ensitrelvir vs. Nirmatrelvir
A key therapeutic target for SARS-CoV-2 is the main protease (Mpro), essential for viral replication. This section details a direct in vivo comparison of two Mpro inhibitors, ensitrelvir and nirmatrelvir.
Experimental Data Summary
The following tables summarize the in vivo efficacy of ensitrelvir and nirmatrelvir in mouse and hamster models of SARS-CoV-2 infection. The data highlights key endpoints such as viral load reduction, changes in body weight, and survival rates.
Table 1: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Mice
| Parameter | Animal Model | SARS-CoV-2 Strain | Treatment Group | Dosing Regimen | Observation Period | Key Findings |
| Viral Titer in Lungs | BALB/cAJcl mice | Mouse-adapted (MA-P10) | Ensitrelvir | 16 and 32 mg/kg, twice daily | 4 days post-infection | Statistically significant reduction in viral titers at both doses compared to vehicle. |
| Nirmatrelvir | 1000 mg/kg, twice daily | 4 days post-infection | Statistically significant reduction in viral titers compared to vehicle. | |||
| Survival Rate | BALB/cAJcl mice | Mouse-adapted (MA-P10) | Ensitrelvir | 16 and 32 mg/kg, twice daily | 14 days post-infection | Improved survival rates at both doses compared to vehicle. |
| Nirmatrelvir | 1000 mg/kg, twice daily | 14 days post-infection | Improved survival rate compared to vehicle. |
Table 2: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Syrian Hamsters
| Parameter | Animal Model | SARS-CoV-2 Strain | Treatment Group | Dosing Regimen | Observation Period | Key Findings |
| Viral Titer in Lungs | Syrian hamsters | Omicron BA.2 | Ensitrelvir | 12.5 and 50 mg/kg, twice daily | 2 days post-infection | 50 mg/kg dose showed antiviral activity; 12.5 mg/kg did not show significant activity. |
| Nirmatrelvir | 250 and 750/250 mg/kg, twice daily | 2 days post-infection | Both doses demonstrated antiviral activity. | |||
| Viral Titer in Nasal Turbinates | Syrian hamsters | Ancestral (WK-521) | Ensitrelvir | 2.5, 12.5, and 62.5 mg/kg, twice daily | 4 days post-infection | Dose-dependent reduction in viral titers. |
| Nirmatrelvir | 50, 250, and 1250 mg/kg, twice daily | 4 days post-infection | Dose-dependent reduction in viral titers. | |||
| Body Weight Change | Syrian hamsters | Omicron BA.2 | Ensitrelvir | 12.5 and 50 mg/kg, twice daily | 6 days post-infection | Improved body-weight loss induced by infection at both doses. |
| Nirmatrelvir | 250 and 750/250 mg/kg, twice daily | 6 days post-infection | Improved body-weight loss induced by infection at both doses. |
A study comparing ensitrelvir and nirmatrelvir found that both drugs reduced virus levels in the lungs of mice, as well as in the nasal turbinates and lungs of hamsters.[1][2][3] The research indicated that ensitrelvir had comparable or even superior in vivo efficacy to nirmatrelvir when considering similar or slightly lower unbound-drug plasma concentrations.[1][2] In Syrian hamsters infected with the Omicron BA.2 strain, ensitrelvir at doses of 12.5 and 50 mg/kg, and nirmatrelvir at 250 and 750/250 mg/kg, both mitigated body-weight loss caused by the infection.[1] At two days post-infection, the 50 mg/kg dose of ensitrelvir and both doses of nirmatrelvir showed antiviral effects in the lungs of the hamsters.[1]
Experimental Protocols
Infection and Treatment in Mouse Model:
-
Animals: BALB/cAJcl mice.
-
Virus: Mouse-adapted SARS-CoV-2 (MA-P10) strain.
-
Infection: Intranasal inoculation.
-
Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection and continued twice daily for five days.
-
Endpoints: Viral titers in the lungs were measured on day 4 post-infection. Survival and body weight changes were monitored for 14 days.[2][4]
Infection and Treatment in Hamster Model:
-
Animals: Syrian hamsters.
-
Virus: SARS-CoV-2 ancestral strain (WK-521) or Omicron BA.2 variant.
-
Infection: Intranasal inoculation.
-
Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection and continued twice daily.
-
Endpoints: Viral titers in lungs and nasal turbinates were measured on days 2 and 4 post-infection. Body weight changes were monitored for up to 6 days.[1][2]
Visualizations
Caption: SARS-CoV-2 Mpro inhibitors block viral replication.
References
- 1. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to SP-Chymostatin B for Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of SP-Chymostatin B's performance against other common serine protease inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development projects.
Performance Comparison of Protease Inhibitors
This compound is a potent, reversible inhibitor of several proteases. Its primary targets include chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and a range of lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L.[1][2] It exhibits weak inhibition of human leukocyte elastase.[1][2] The inhibitory activity of chymostatin is largely attributed to its C-terminal phenylalaninal residue.
For the purposes of this guide, this compound and chymostatin are considered functionally equivalent based on available product descriptions and scientific literature. Chymostatin itself is a mixture of components A, B, and C, with component A being the most abundant.
The following table summarizes the available quantitative data for the inhibitory activity of chymostatin and other commonly used protease inhibitors against chymotrypsin. It is important to note that IC50 and Ki values can vary depending on the experimental conditions.
| Inhibitor | Target Protease | Ki (Inhibition Constant) | IC50 (Half-maximal inhibitory concentration) | Notes |
| Chymostatin | Chymotrypsin | 0.4 nM[3] | Not consistently reported | A potent competitive inhibitor.[4] |
| Chymostatin | Cathepsin G | 150 nM[3] | Not available | Demonstrates selectivity for chymotrypsin over cathepsin G.[3][4] |
| Leupeptin | Chymotrypsin | Not available | Not available | Generally considered a weaker inhibitor of chymotrypsin compared to its potent inhibition of trypsin and cysteine proteases. |
| Aprotinin | Chymotrypsin | Not available | Not available | A well-known serine protease inhibitor, but specific comparative IC50 values against chymostatin were not found in the provided results. |
| PMSF | Chymotrypsin | Not available | Not available | An irreversible serine protease inhibitor, its mechanism differs from the reversible inhibition of chymostatin. |
| TPCK | Chymotrypsin | Not available | Not available | An irreversible inhibitor that specifically targets chymotrypsin. |
Experimental Protocols
Determination of IC50 for Chymotrypsin Inhibition
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve α-chymotrypsin in buffer to a final concentration of ~1 µg/mL.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test inhibitor solution at various concentrations to the wells.
-
Add 10 µL of the α-chymotrypsin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
Chymotrypsin-like serine proteases have been implicated in the regulation of apoptosis. Inhibitors like chymostatin can modulate these pathways. The following diagram illustrates a simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its activity can be influenced by serine proteases. The diagram below provides a simplified representation of the canonical NF-κB activation pathway.
Caption: Simplified canonical NF-κB signaling pathway.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a general workflow for the validation of a protease inhibitor like this compound.
Caption: General experimental workflow for protease inhibitor validation.
References
SP-Chymostatin B: A Comparative Guide to Performance in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SP-Chymostatin B's performance against other common chymotrypsin inhibitors across various assay formats. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor and assay methodology for their specific experimental needs.
Introduction to this compound
This compound is a potent, reversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. It belongs to the chymostatin family of natural peptide aldehydes isolated from Streptomyces species. Its mechanism of action involves the formation of a stable hemiacetal adduct with the active site serine residue of the protease, leading to a slow-binding inhibition.[1] this compound is a strong inhibitor of a variety of proteases, including papain, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, H, and L, while weakly inhibiting human leukocyte elastase.[2]
Performance Comparison of Chymotrypsin Inhibitors
The efficacy of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are highly dependent on the assay conditions, including the substrate concentration, enzyme concentration, and the specific assay format employed. This section provides a comparative overview of the performance of this compound and other widely used chymotrypsin inhibitors in different assay formats.
Table 1: Comparative Performance of Chymotrypsin Inhibitors in Various Assay Formats
| Inhibitor | Assay Format | Substrate | IC50 / Ki | Source |
| Chymostatin | Fluorescence | Fluorogenic peptide [Suc-AAPF-AMC] | IC50: 0.8 nM | [3] |
| Aprotinin | Not Specified | Not Specified | Ki: 9 nM | [4][5] |
| AEBSF (Pefabloc SC) | Cell-based (Aβ formation) | APP695 | IC50: ~300 µM - 1 mM | [6] |
| PMSF | Not Specified | Not Specified | Serine protease inhibitor, effective at 0.1-1 mM | [7][8] |
| TPCK | Not Specified | Not Specified | Irreversible chymotrypsin inhibitor | [9][10] |
| TLCK | Not Specified | Not Specified | Primarily a trypsin inhibitor, but used to prepare chymotrypsin-free trypsin | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to facilitate the evaluation of chymotrypsin inhibitors.
Colorimetric Chymotrypsin Inhibition Assay
This protocol is adapted from standard colorimetric assays for chymotrypsin activity.
Principle: The assay measures the enzymatic activity of chymotrypsin by monitoring the color change resulting from the cleavage of a chromogenic substrate. The inhibitor's potency is determined by its ability to reduce the rate of color development.
Materials:
-
α-Chymotrypsin solution
-
This compound and other inhibitors of interest
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in Assay Buffer.
-
In a 96-well plate, add a fixed amount of α-chymotrypsin to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorometric Chymotrypsin Inhibition Assay
This protocol is based on commercially available fluorometric chymotrypsin assay kits.[14][15][16]
Principle: This assay utilizes a fluorogenic substrate that, upon cleavage by chymotrypsin, releases a fluorescent molecule. The inhibitory effect is measured as a decrease in the fluorescence signal.
Materials:
-
α-Chymotrypsin solution
-
This compound and other inhibitors
-
Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Add a constant amount of α-chymotrypsin to each well of a 96-well black microplate.
-
Add the various concentrations of the inhibitor to the wells. Include a control well without inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Start the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time.
-
Determine the initial reaction velocities from the linear portion of the fluorescence curves.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
FRET-Based Chymotrypsin Inhibition Assay
This protocol is a generalized procedure based on the principles of Förster Resonance Energy Transfer (FRET) for protease assays.[17][18][19]
Principle: A FRET-based assay employs a peptide substrate labeled with a donor and a quencher fluorophore. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by chymotrypsin, the donor and quencher are separated, leading to an increase in donor fluorescence. Inhibition is measured by the reduction in the rate of fluorescence increase.
Materials:
-
α-Chymotrypsin solution
-
This compound and other inhibitors
-
FRET peptide substrate for chymotrypsin (e.g., labeled with a donor-quencher pair like EDANS/DABCYL)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader capable of FRET measurements
Procedure:
-
Prepare dilutions of the inhibitor in Assay Buffer.
-
Add a fixed concentration of α-chymotrypsin to each well of a 96-well black microplate.
-
Add the diluted inhibitors to the corresponding wells. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a set time at a controlled temperature.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Monitor the increase in donor fluorescence at its specific emission wavelength over time.
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value by plotting the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: Chymotrypsin activation, inhibition, and assay principle.
Caption: Workflow for a FRET-based chymotrypsin inhibition assay.
Caption: Chymotrypsin-mediated PAR2 signaling pathway.
Conclusion
This compound is a highly potent inhibitor of chymotrypsin. While direct comparative data across multiple standardized assay formats is limited, the available information suggests its efficacy is in the nanomolar range, comparable to or exceeding that of other common inhibitors. The choice of assay format can significantly influence the apparent inhibitory potency, and researchers should carefully consider the principles and potential interferences of each method. The provided protocols and diagrams serve as a foundation for the consistent and reliable evaluation of this compound and other chymotrypsin inhibitors in various research applications.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. ubpbio.com [ubpbio.com]
- 8. agscientific.com [agscientific.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Chymotrypsin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-Chymostatin B: A Comparative Review of a Potent Protease Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SP-Chymostatin B's performance against other widely used protease inhibitors. This document synthesizes experimental data to offer an objective analysis of its inhibitory capabilities.
This compound, a well-established protease inhibitor, demonstrates significant efficacy against a range of proteases, particularly chymotrypsin-like serine proteases and certain cysteine proteases. Its performance, when compared with other inhibitors such as leupeptin, antipain, and pepstatin, reveals distinct inhibitory profiles that are critical for experimental design and drug development.
Quantitative Comparison of Inhibitor Potency
The inhibitory strength of this compound and its counterparts is most effectively evaluated through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data for chymostatin (the active component of this compound) and other common protease inhibitors against various proteases.
| Inhibitor | Target Protease | Ki Value | Reference |
| Chymostatin | Chymotrypsin | 4 x 10-10 M | [1] |
| Chymostatin | Cathepsin G | 1.5 x 10-7 M | [1] |
| Chymostatin | Chymase | 13.1 nM | [2] |
| Chymostatin | Protein Methylesterase | 5.4 x 10-7 M | [3] |
| Leupeptin | Trypsin | 3.5 nM | |
| Leupeptin | Plasmin | 3.4 nM | [4] |
| Leupeptin | Cathepsin B | 4.1 nM | [4] |
| Leupeptin | Protein Methylesterase | 3.5 x 10-8 M | |
| Pepstatin | Pepsin | ~10-10 M | [5] |
| Inhibitor | Target Protease | Substrate | IC50 Value | Reference |
| Chymostatin | Human Chymotrypsin | Suc-AAPF-AMC | 0.8 nM | [6] |
| Leupeptin | Mpro (SARS-CoV-2) | - | 127.2 µM | [7] |
| Leupeptin | Human Coronavirus 229E | - | ~1 µM | [7] |
| Pepstatin A | Pepsin | Hemoglobin | 4.5 nM | [8] |
| Pepstatin A | Proctase | Hemoglobin | 6.2 nM | [8] |
| Pepstatin A | Pepsin | Casein | 150 nM | [8] |
| Pepstatin A | Acid Protease | Hemoglobin | 260 nM | [8] |
| Pepstatin A | Proctase | Casein | 290 nM | [8] |
| Pepstatin A | Acid Protease | Casein | 520 nM | [8] |
| Pepstatin A | HIV Protease | - | ~2 µM | [9] |
| Pepstatin A | Human Renin | - | ~15 µM | [9] |
| Pepstatin A | Cathepsin D | - | <40 µM | [9] |
In a study on muscle protein breakdown, chymostatin at a concentration of 20µM was shown to decrease protein breakdown by 20-40%. This effect was comparable to that of leupeptin. In the same study, pepstatin, bestatin, and elastatinal did not show a similar decrease in protein breakdown, while antipain demonstrated a reduction in proteolysis in certain muscle types.[10] Furthermore, in homogenates of rat muscle, chymostatin, leupeptin, and antipain were all found to inhibit the lysosomal protease cathepsin B.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity against chymotrypsin and cathepsin B.
Chymotrypsin Inhibition Assay
This protocol is adapted from a fluorometric assay for quantifying chymotrypsin activity.
Materials:
-
Human Chymotrypsin
-
Fluorogenic peptide substrate (e.g., Suc-AAPF-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the chymotrypsin enzyme in assay buffer.
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
To each well of the 96-well plate, add the chymotrypsin enzyme solution.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cathepsin B Inhibition Assay
This protocol outlines a common method for screening cathepsin B inhibitors using a fluorometric substrate.
Materials:
-
Human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., Sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the Cathepsin B enzyme by pre-incubating it in the assay buffer containing DTT.
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the activated Cathepsin B enzyme solution to each well.
-
Add the various concentrations of the inhibitors to their designated wells. A control well without inhibitor should be included.
-
Incubate the enzyme-inhibitor mixture at room temperature for approximately 10-15 minutes.
-
Start the reaction by adding the fluorogenic cathepsin B substrate to all wells.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) at 37°C for 30-60 minutes.
-
Determine the reaction velocity from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Signaling Pathway Involvement
Proteases play critical roles in numerous signaling pathways. Understanding the pathways in which the targets of this compound are involved is essential for predicting its broader biological effects.
Serine Proteases in Inflammation
Serine proteases, such as chymotrypsin and cathepsin G, are key mediators in inflammatory processes. They can activate Protease-Activated Receptors (PARs), which are G protein-coupled receptors that trigger inflammatory signaling cascades upon cleavage of their extracellular domain.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Leupeptin and chymostatin inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leupeptin - Wikipedia [en.wikipedia.org]
- 5. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SP-Chymostatin B
For researchers, scientists, and professionals in drug development, ensuring the safe and proper disposal of laboratory reagents is paramount. This guide provides detailed, step-by-step procedures for the disposal of SP-Chymostatin B, a protease inhibitor peptide, aligning with standard laboratory safety and environmental regulations. While this compound is shipped as a non-hazardous chemical, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent potential ecological impact.[1]
Immediate Safety and Handling Precautions
Prior to disposal, it is essential to handle this compound with care. As a peptide, it is susceptible to degradation. For short-term storage, maintain a temperature of 0 - 4°C for days to weeks. For long-term storage, a temperature of -20°C is recommended for months to years.[1]
When handling the lyophilized powder, it is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any airborne particles.[2]
Quantitative Data Summary
While specific disposal concentration limits for this compound are not publicly documented, the following table summarizes key quantitative information pertinent to its handling and storage prior to disposal.
| Parameter | Value | Notes |
| Short-Term Storage Temperature | 0 - 4 °C | For periods of days to weeks.[1] |
| Long-Term Storage Temperature | -20 °C | For periods of months to years.[1] |
| Appearance | Solid | [3] |
Experimental Protocols for Disposal
The proper disposal of this compound should follow the general principles of non-hazardous laboratory chemical waste management. The following protocols provide a clear, step-by-step approach.
Step 1: Deactivation (Optional but Recommended)
While not strictly required for non-hazardous peptides, deactivating the biological activity of this compound before disposal is a good laboratory practice. This can be achieved by treating the peptide solution with a strong acid or base to hydrolyze the peptide bonds, or by autoclaving.
Chemical Deactivation Protocol:
-
Prepare a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Add the deactivating solution to the this compound solution in a 1:1 volume ratio.
-
Allow the mixture to stand for at least one hour to ensure complete hydrolysis.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using an appropriate neutralizing agent (e.g., HCl to neutralize NaOH, and vice versa).
Autoclave Deactivation Protocol:
-
Place the this compound solution in an autoclavable container.
-
Autoclave at 121°C for at least 30 minutes.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Aqueous Waste: Collect all aqueous solutions containing this compound, including deactivated solutions, in a designated, leak-proof container labeled "Aqueous Non-Hazardous Laboratory Waste."
-
Solid Waste: Dispose of any solid this compound, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE in a container lined with a durable plastic bag and labeled "Solid Non-Hazardous Laboratory Waste." Do not dispose of sharps in this container.
Step 3: Container Management and Labeling
-
Container Selection: Use containers that are compatible with the chemical waste they are holding. For aqueous waste, high-density polyethylene (HDPE) carboys are suitable. For solid waste, sturdy cardboard boxes with plastic liners are appropriate.
-
Labeling: Clearly label all waste containers with the contents. The label should include:
-
The words "Non-Hazardous Waste."
-
The primary components (e.g., "Aqueous solution of this compound, deactivated," or "Solid lab waste with trace amounts of this compound").
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
Step 4: Final Disposal
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements for non-hazardous chemical waste.
-
Arrange for Pickup: Contact your institution's waste management service to arrange for the pickup and disposal of the properly segregated and labeled waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SP-Chymostatin B
Essential Safety and Handling Guide for SP-Chymostatin B
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this protocol is based on established best practices for handling powdered biochemicals, information on the related compound Chymostatin, and the known properties of common solvents. A cautious approach is strongly recommended.
Hazard Assessment and Key Considerations
-
Physical Form : this compound is a solid powder. Handling powders can generate dust, which may be hazardous if inhaled and can create a combustible dust environment under certain conditions.
-
Solvents : this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is readily absorbed through the skin and can carry dissolved substances with it into the body. Therefore, solutions containing DMSO must be handled with extreme care to prevent skin contact.
-
Toxicity : While one SDS for the broader "Chymostatin" mixture suggests low toxicity, the toxicological properties of this compound have not been fully elucidated. All chemicals of unknown toxicity should be handled as if they are hazardous.
Operational Plan: Step-by-Step Handling Procedures
Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure. The following should be worn at all times when handling this compound in both powder and solution form.
-
Hand Protection : Wear two pairs of nitrile gloves or a pair of butyl gloves, especially when working with DMSO solutions.[1] Change gloves immediately if they become contaminated.
-
Eye Protection : Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Body Protection : A fully fastened laboratory coat is required. Ensure clothing covers the legs and wear closed-toe shoes.[2]
-
Respiratory Protection : When weighing or handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine particles.[3]
Weighing this compound Powder
Handling the powdered form requires containment to prevent dust generation and inhalation.
-
Step 1: Prepare the Work Area : Whenever possible, weigh toxic powders within a chemical fume hood.[2][4] Cover the work surface with disposable bench paper.
-
Step 2: Tare the Container : Place a closed, empty container on the balance and tare it.
-
Step 3: Add the Powder : Move the container to the fume hood. Carefully add the this compound powder to the container, then securely close the lid.
-
Step 4: Final Weighing : Return the closed container to the balance to record the final weight.
-
Step 5: Clean Up : Wipe down the balance and surrounding surfaces with a damp cloth to collect any stray dust. Dispose of all contaminated disposable items (e.g., weigh paper, gloves, bench paper) as hazardous waste. Never use a dry brush for cleanup as it can aerosolize dust.[2]
Preparing this compound Solutions
All solution preparation should be conducted in a chemical fume hood.
-
Step 1: Don Appropriate PPE : Ensure you are wearing the correct PPE, including double gloves, a lab coat, and chemical safety goggles.
-
Step 2: Add Solvent : In a chemical fume hood, add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed this compound powder.
-
Step 3: Dissolve : Cap the vial and mix gently (vortex or invert) until the solid is fully dissolved.
-
Step 4: Labeling : Clearly label the container with the full chemical name, concentration, solvent, date, and appropriate hazard warnings.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 595.70 g/mol | [5] |
| Effective Concentration | 100 to 200 µg/ml (10 to 100 µM) | [5] |
| Solubility (Stock Solution) | Soluble in DMSO; Soluble in glacial acetic acid |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Collect all contaminated disposable items, including gloves, weigh boats, pipette tips, and paper towels.
-
Place them in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Waste Pickup :
-
Store hazardous waste containers in a designated, safe location.
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[6]
-
Experimental Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
